1,3-Dimethylpyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-dimethylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2/c1-5-3-4-7(2)6-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NODLZCJDRXTSJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90219523 | |
| Record name | 1H-Pyrazole, 1,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90219523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
694-48-4 | |
| Record name | 1,3-Dimethylpyrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dimethylpyrazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190569 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Pyrazole, 1,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90219523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dimethyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.216.524 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-DIMETHYLPYRAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/374FP5RCE4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
1,3-Dimethylpyrazole CAS number and properties
An In-depth Technical Guide to 1,3-Dimethylpyrazole
Introduction
This compound is a heterocyclic organic compound featuring a five-membered aromatic ring with two adjacent nitrogen atoms, substituted with methyl groups at positions 1 and 3. Its unique structure serves as a valuable scaffold and building block in various scientific fields. This document provides a comprehensive overview of its chemical and physical properties, synthesis, applications, and relevant experimental protocols, tailored for professionals in research and drug development.
Chemical Identification and Properties
This compound is chemically identified by its CAS number 694-48-4.[1][2][3] It is a compound useful in organic synthesis and is recognized for its stability and ease of handling in complex chemical processes.[1][4]
Physicochemical Properties
The key physical and chemical properties of this compound are summarized in the table below. It typically appears as a colorless to pale yellow liquid or oil.
| Property | Value | Reference |
| CAS Number | 694-48-4 | |
| Molecular Formula | C5H8N2 | |
| Molecular Weight | 96.13 g/mol | |
| Appearance | Colorless to pale yellow liquid; Oil | |
| Boiling Point | 138°C (lit.) | |
| Density | 0.9561 g/cm³ | |
| Flash Point | 38.6°C | |
| Refractive Index | 1.4700 to 1.4740 | |
| Vapor Pressure | 7.74 mmHg at 25°C | |
| Maximum Wavelength (λmax) | 221 nm (in Ethanol) | |
| Solubility | Soluble in water; Moderately soluble in ethanol, acetone, dimethylformamide; Sparingly soluble in Chloroform. |
Synthesis and Reactions
The synthesis of the pyrazole (B372694) core is a well-established process in organic chemistry, typically achieved through the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. This general pathway allows for the creation of a wide variety of substituted pyrazoles.
A specific, scalable process for a related compound, 4-amino-1,3-dimethylpyrazole hydrochloride, has been developed starting from methyl hydrazine and acetaldehyde (B116499) dimethylacetal, highlighting the industrial relevance of these synthesis routes.
Applications in Research and Development
This compound and its derivatives are versatile compounds with significant applications across multiple industries.
-
Pharmaceutical Development : The pyrazole moiety is a recognized pharmacophore present in a wide array of therapeutic agents, including anti-inflammatory, anticancer, antidepressant, and anti-obesity drugs. This compound serves as a crucial building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Derivatives have demonstrated potent antimicrobial activity against resistant bacterial strains like MRSA and fungi such as Aspergillus niger.
-
Agricultural Chemistry : This compound is an effective intermediate in the production of herbicides and fungicides, contributing to crop protection and improved yields. It also functions as a plant growth regulator by inhibiting the biosynthesis of gibberellins, which control cell elongation.
-
Material Science : In polymer science, this compound is incorporated into polymer formulations to enhance thermal stability and mechanical properties, leading to more durable materials.
-
Chemical Research : It is employed as a reagent in various organic reactions, often acting as a nucleophile or a ligand to facilitate the formation of new chemical bonds.
Experimental Protocols
Detailed methodologies are critical for reproducible research. The following sections provide protocols for synthesis and solution preparation.
Synthesis of 3,5-Dimethylpyrazole (Illustrative Protocol)
This protocol, adapted from a standard procedure for a closely related isomer, illustrates a common method for pyrazole synthesis.
-
Preparation : Dissolve 65g (0.50 mole) of hydrazine sulfate (B86663) in 400 mL of 10% sodium hydroxide (B78521) in a 1-liter round-bottomed flask equipped with a stirrer and thermometer.
-
Cooling : Immerse the flask in an ice bath until the temperature of the mixture reaches 15°C.
-
Reaction : Add 50g (0.50 mole) of acetylacetone (B45752) dropwise with continuous stirring, maintaining the temperature at approximately 15°C. The addition should take about 30 minutes.
-
Stirring : Continue to stir the mixture for 1 hour at 15°C after the addition is complete.
-
Workup : Dilute the contents with 200 mL of water to dissolve any precipitated salts. Transfer the mixture to a separatory funnel.
-
Extraction : Extract the aqueous layer with an initial 125 mL of ether, followed by four subsequent extractions with 40 mL portions of ether.
-
Drying and Isolation : Combine the ether extracts, wash once with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate. Remove the ether by distillation to yield the crystalline product.
Protocols for In Vivo Solution Preparation
For biological testing, proper formulation is essential. The following are established methods for dissolving this compound for in vivo experiments. It is recommended to prepare a clear stock solution first and then add co-solvents sequentially. Working solutions should be freshly prepared on the day of use.
Protocol 1: DMSO/PEG300/Tween-80/Saline
-
Prepare a stock solution in DMSO.
-
For a final 1 mL working solution, add 100 µL of the DMSO stock to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again.
-
Add 450 µL of saline to reach the final volume of 1 mL.
-
The final solvent composition by volume is: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. The solubility is ≥ 2.5 mg/mL (26.01 mM).
Protocol 2: DMSO/SBE-β-CD/Saline
-
Prepare a stock solution in DMSO.
-
For a final 1 mL working solution, add 100 µL of the DMSO stock to 900 µL of a 20% SBE-β-CD solution in saline and mix thoroughly.
-
The final solvent composition by volume is: 10% DMSO and 90% (20% SBE-β-CD in Saline). The solubility is ≥ 2.5 mg/mL (26.01 mM).
Protocol 3: DMSO/Corn Oil
-
Prepare a stock solution in DMSO.
-
For a final 1 mL working solution, add 100 µL of the DMSO stock to 900 µL of corn oil and mix thoroughly.
-
The final solvent composition by volume is: 10% DMSO and 90% Corn Oil. The solubility is ≥ 2.5 mg/mL (26.01 mM).
References
An In-depth Technical Guide to 1,3-Dimethylpyrazole: Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dimethylpyrazole is a heterocyclic aromatic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its versatile chemical nature makes it a valuable building block in the synthesis of a wide array of more complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its role as a precursor to biologically active molecules, with a focus on its implications in drug discovery and development.
Core Physical and Chemical Properties
This compound is a colorless to light yellow liquid at room temperature.[1] It is characterized by a pyrazole (B372694) ring system with methyl groups substituted at the 1 and 3 positions. A summary of its key physical and chemical properties is presented in the tables below.
Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₈N₂ | [2] |
| Molecular Weight | 96.13 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Density | 0.9561 g/cm³ | [3] |
| Boiling Point | 138 °C | |
| Melting Point | 82.75 °C (estimate) | |
| Flash Point | 38.6 °C | |
| Refractive Index | 1.4700 to 1.4740 | |
| Vapor Pressure | 7.74 mmHg at 25°C | |
| Solubility | Sparingly soluble in chloroform (B151607), soluble in DMSO (≥ 100 mg/mL) |
Chemical and Spectroscopic Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 694-48-4 | |
| pKa | 2.72 ± 0.10 (Predicted) | |
| LogP | 0.72850 | |
| ¹³C NMR (CDCl₃) | δ (ppm): 13.5 (CH₃), 38.8 (N-CH₃), 104.2 (C4), 138.1 (C5), 149.3 (C3) | |
| ¹H NMR (CDCl₃) | δ (ppm): 2.25 (s, 3H, C-CH₃), 3.75 (s, 3H, N-CH₃), 6.0 (d, 1H, H4), 7.2 (d, 1H, H5) | |
| Major IR Peaks (cm⁻¹) | ~2950 (C-H stretch), ~1580 (C=N stretch), ~1500 (C=C stretch) |
Synthesis and Reactivity
The synthesis of this compound and its derivatives is of significant interest due to their utility as precursors in the development of pharmaceuticals and other advanced materials. The primary synthetic route involves the condensation of a β-dicarbonyl compound with a hydrazine (B178648) derivative.
Experimental Protocols
Synthesis of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid (A Representative Derivative)
This protocol details the synthesis of a key derivative, illustrating a common synthetic strategy.
Materials:
-
Ethyl acetoacetate
-
Triethyl orthoformate
-
Acetic anhydride (B1165640)
-
40% Methylhydrazine aqueous solution
-
Sodium hydroxide
-
Toluene
-
Hydrochloric acid (15%)
Procedure:
-
Condensation: A mixture of ethyl acetoacetate, triethyl orthoformate, and acetic anhydride (mass ratio of approximately 6:9:9) is heated to initiate a condensation reaction, forming an intermediate compound.
-
Cyclization: The resulting intermediate is then reacted with a 40% aqueous solution of methylhydrazine in the presence of sodium hydroxide. This step facilitates the cyclization to form the pyrazole ring.
-
Hydrolysis and Purification: The liquid containing the pyrazole derivative is heated to 85-90°C, and 15% hydrochloric acid is slowly added. Toluene and water are added concurrently. After cooling, the mixture is centrifuged and dried to yield 1,3-dimethyl-1H-pyrazole-4-carboxylic acid.
Characterization of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. A standard single-pulse experiment is typically sufficient.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum on a 100 MHz or higher spectrometer using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans will be required compared to the ¹H NMR.
-
Data Analysis: Process the spectra to identify the chemical shifts, coupling constants, and integration values to confirm the structure of this compound.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Place a drop of neat this compound liquid between two potassium bromide (KBr) plates to form a thin film.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as C-H, C=N, and C=C stretching vibrations.
Biological Significance and Signaling Pathways
Derivatives of this compound have shown promise as inhibitors of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in regulating intracellular signaling pathways. PDE4 inhibitors have demonstrated anti-inflammatory effects and are being investigated for the treatment of various inflammatory diseases.
The mechanism of action involves the inhibition of PDE4, which leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and regulates the activity of various downstream targets, ultimately leading to a reduction in the production of pro-inflammatory mediators.
References
Solubility of 1,3-Dimethylpyrazole in Organic Solvents: An In-depth Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility of 1,3-Dimethylpyrazole in various organic solvents. Due to the limited availability of specific quantitative data for this compound, this document presents available qualitative data, a detailed compilation of quantitative solubility for its isomer, 3,5-dimethylpyrazole (B48361), and robust experimental protocols for determining solubility. This guide is intended to be a valuable resource for professionals in research and development, aiding in process design, formulation, and purification.
Introduction to this compound
This compound is a heterocyclic organic compound featuring a pyrazole (B372694) ring substituted with two methyl groups. The pyrazole nucleus is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. A thorough understanding of the solubility of this compound in organic solvents is fundamental for its application in synthesis, purification, formulation, and various analytical procedures.
Solubility Profile of this compound
Qualitative Solubility
Qualitative assessments indicate that this compound exhibits moderate solubility in common polar organic solvents. It has been described as having moderate solubility in ethanol, acetone, and dimethylformamide, with limited solubility in water. Another source indicates it is soluble in water and sparingly soluble in chloroform. One supplier reports a high solubility in Dimethyl Sulfoxide (DMSO) of ≥ 100 mg/mL.[1]
Quantitative Solubility of 3,5-Dimethylpyrazole (Isomer)
While specific quantitative solubility data for this compound is not widely available in published literature, extensive data exists for its structural isomer, 3,5-dimethylpyrazole. This data, obtained through the isothermal saturation method, serves as a valuable proxy for estimating the solubility behavior of this compound.[2][3] The mole fraction solubility of 3,5-dimethylpyrazole in nine different organic solvents at temperatures ranging from 283.15 K to 313.15 K is presented below.[2] In general, the solubility of 3,5-dimethylpyrazole was found to increase with a rise in temperature across all tested solvents.[2] The solubility order from highest to lowest was observed as: 1-butanol (B46404) > n-propanol > (ethanol, isopropanol, methanol, ethyl acetate, acetone) > toluene (B28343) > acetonitrile.
Table 1: Mole Fraction Solubility (x₁) of 3,5-Dimethylpyrazole in Various Organic Solvents at Different Temperatures (K)
| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | 1-Butanol | Ethyl Acetate | Acetone | Toluene | Acetonitrile |
| 283.15 | 0.2258 | 0.2361 | 0.2974 | 0.2359 | 0.3541 | 0.2285 | 0.2276 | 0.1782 | 0.1458 |
| 288.15 | 0.2483 | 0.2612 | 0.3258 | 0.2611 | 0.3887 | 0.2523 | 0.2519 | 0.1984 | 0.1633 |
| 293.15 | 0.2725 | 0.2883 | 0.3561 | 0.2879 | 0.4251 | 0.2779 | 0.2778 | 0.2201 | 0.1821 |
| 298.15 | 0.2984 | 0.3174 | 0.3883 | 0.3165 | 0.4634 | 0.3053 | 0.3056 | 0.2435 | 0.2023 |
| 303.15 | 0.3262 | 0.3486 | 0.4224 | 0.3470 | 0.5036 | 0.3347 | 0.3353 | 0.2686 | 0.2241 |
| 308.15 | 0.3559 | 0.3820 | 0.4585 | 0.3794 | 0.5458 | 0.3662 | 0.3671 | 0.2956 | 0.2475 |
| 313.15 | 0.3877 | 0.4177 | 0.4967 | 0.4138 | 0.5901 | 0.3999 | 0.4012 | 0.3244 | 0.2726 |
Experimental Protocols for Solubility Determination
The following sections detail standardized methodologies for the quantitative and qualitative determination of the solubility of an organic compound such as this compound.
Quantitative Method: Isothermal Saturation
The isothermal saturation method is a precise and widely used technique to determine the equilibrium solubility of a compound in a solvent at a specific temperature.
Objective: To determine the exact concentration of a solute in a solvent at saturation point under constant temperature and pressure.
Materials and Equipment:
-
Analytical balance (±0.0001 g)
-
Thermostatic water bath or shaker with precise temperature control (±0.1 K)
-
Sealed vials (e.g., glass ampoules or screw-cap vials)
-
Magnetic stirrer and stir bars
-
Syringes with filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument (e.g., Gas Chromatography, UV-Vis spectrophotometer).
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that saturation is achieved.
-
Equilibration: Place the sealed vial in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture vigorously for a sufficient duration to ensure that equilibrium is reached. The time required for equilibration can vary and should be determined experimentally (typically 24-72 hours).
-
Phase Separation: Once equilibrium is established, cease agitation and allow the undissolved solid to settle for several hours at the constant experimental temperature.
-
Sampling and Analysis: Carefully withdraw a sample of the clear supernatant using a pre-heated or temperature-equilibrated syringe fitted with a filter to prevent any solid particles from being transferred. Immediately weigh and dilute the sample with a suitable solvent in a volumetric flask to avoid precipitation. Analyze the diluted sample using a pre-calibrated analytical method, such as HPLC, to determine the concentration of this compound.
-
Calculation of Solubility: From the measured concentration and the dilution factor, calculate the solubility of the compound in the solvent at the specified temperature. The solubility can be expressed in various units, such as g/L, mg/mL, or mole fraction.
Qualitative Solubility Determination
This method provides a rapid assessment of whether a compound is soluble, partially soluble, or insoluble in a particular solvent.
Objective: To quickly classify the solubility of a compound into broad categories.
Materials and Equipment:
-
Small test tubes
-
Spatula
-
Vortex mixer (optional)
-
Solute (this compound) and a range of organic solvents
Procedure:
-
Sample Preparation: Place a small, pre-weighed amount of the solute (e.g., 25 mg) into a small test tube.
-
Solvent Addition: Add a small volume of the solvent (e.g., 0.75 mL) in portions.
-
Mixing: After each addition, shake the test tube vigorously for a set period (e.g., 60 seconds).
-
Observation: Visually inspect the mixture to determine if the solid has completely dissolved.
-
Classification:
-
Soluble: The entire solid dissolves completely, forming a clear solution.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve at all.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the isothermal saturation method for quantitative solubility determination.
Caption: Workflow for the Isothermal Saturation Method.
Conclusion
This technical guide has summarized the available solubility information for this compound. While specific quantitative data is limited, qualitative descriptions and extensive quantitative data for its isomer, 3,5-dimethylpyrazole, provide valuable insights into its likely behavior in various organic solvents. The detailed experimental protocols provided herein offer a robust framework for researchers to precisely determine the solubility of this compound in their specific systems of interest. Such empirical data is critical for optimizing reaction conditions, developing effective purification strategies, and designing successful formulations in the fields of chemical research and drug development.
References
An In-depth Technical Guide to 1,3-Dimethylpyrazole
Introduction
1,3-Dimethylpyrazole is a heterocyclic organic compound featuring a five-membered aromatic ring with two adjacent nitrogen atoms, substituted with methyl groups at the 1 and 3 positions.[1] This scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a wide array of biologically active molecules.[2][3] Pyrazole (B372694) derivatives are known to exhibit diverse pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[2][4] This technical guide provides a comprehensive overview of the core molecular properties, a detailed experimental protocol for its synthesis, and its applications in research and development.
Core Molecular Properties
The fundamental molecular characteristics of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₈N₂ | |
| Molecular Weight | 96.13 g/mol | |
| CAS Number | 694-48-4 | |
| Appearance | Colorless to pale yellow liquid or white to off-white crystalline solid | |
| Boiling Point | 153 °C at 760 mmHg | |
| Density | 0.98 g/cm³ | |
| Solubility | Moderately soluble in organic solvents like ethanol, acetone, and dimethylformamide; limited solubility in water. |
Experimental Protocols: Synthesis of Pyrazole Derivatives
The synthesis of substituted pyrazoles is a cornerstone of medicinal chemistry. One of the most common and established methods for synthesizing the pyrazole ring is through the condensation reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. The following protocol describes a general procedure for the synthesis of a 3,5-dimethylpyrazole (B48361), which can be adapted for the synthesis of this compound by using an appropriately substituted hydrazine.
General Procedure for the Synthesis of 3,5-Dimethylpyrazole
This protocol is based on the reaction of acetylacetone (B45752) (a 1,3-dicarbonyl compound) with hydrazine.
Materials:
-
Hydrazine sulfate (B86663)
-
10% Sodium hydroxide (B78521) solution
-
Acetylacetone (2,4-pentanedione)
-
Ether
-
Saturated sodium chloride solution
-
Anhydrous potassium carbonate
-
Petroleum ether (90–100°)
Equipment:
-
1-L round-bottomed flask
-
Separatory funnel
-
Thermometer
-
Stirrer
-
Ice bath
-
Distillation apparatus
Procedure:
-
Preparation of the Hydrazine Solution: Dissolve 65 g (0.50 mole) of hydrazine sulfate in 400 ml of 10% sodium hydroxide in a 1-L round-bottomed flask equipped with a separatory funnel, thermometer, and stirrer. Cool the flask in an ice bath.
-
Addition of Acetylacetone: Once the temperature of the mixture reaches 15°C, add 50 g (0.50 mole) of acetylacetone dropwise with continuous stirring, maintaining the temperature at approximately 15°C. The addition should take about 30 minutes.
-
Reaction: Stir the mixture for an additional hour at 15°C. During this time, the 3,5-dimethylpyrazole product will begin to precipitate.
-
Extraction: Dilute the contents of the flask with 200 ml of water to dissolve any precipitated inorganic salts. Transfer the mixture to a 1-L separatory funnel and extract with 125 ml of ether. Separate the layers and extract the aqueous layer four more times with 40 ml portions of ether.
-
Drying and Isolation: Combine the ether extracts and wash them once with a saturated sodium chloride solution. Dry the ether solution over anhydrous potassium carbonate. Remove the ether by distillation. The resulting residue is crystalline 3,5-dimethylpyrazole.
-
Purification: The product can be further purified by recrystallization from approximately 250 ml of 90–100° petroleum ether.
To synthesize this compound specifically, methylhydrazine would be used in place of hydrazine sulfate, which would introduce a methyl group at the 1-position of the pyrazole ring.
Visualized Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of a dimethylpyrazole derivative, highlighting the key stages from reactants to the purified product.
Caption: A flowchart of the general synthesis protocol for dimethylpyrazole derivatives.
Applications in Research and Drug Development
This compound and its derivatives are versatile building blocks in the synthesis of a wide range of compounds with therapeutic potential. The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.
-
Pharmaceutical Development: this compound is utilized as a key intermediate in the synthesis of various pharmaceuticals. It is particularly valuable in the development of drugs targeting neurological disorders. The pyrazole moiety is a recognized pharmacophore in numerous therapeutic agents, including anti-inflammatory, anticancer, antidepressant, and anti-obesity drugs.
-
Antimicrobial Research: Derivatives of 1,3-dimethyl-1H-pyrazol-5-ol have demonstrated potent antibacterial activity against both methicillin-susceptible and methicillin-resistant strains of Staphylococcus aureus (MSSA and MRSA), as well as antifungal activity. Molecular docking studies suggest that these compounds may act by targeting essential bacterial and fungal enzymes.
-
Enzyme Inhibition: Certain derivatives of dimethylpyrazole have been designed and synthesized as potential inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in the regulation of cellular functions and a promising target for treating inflammatory diseases such as asthma and COPD.
-
Agrochemicals: In addition to its pharmaceutical applications, this compound serves as an intermediate in the synthesis of agrochemicals, including herbicides and fungicides, contributing to crop protection and improved yields.
The stability and ease of handling of this compound facilitate its incorporation into complex chemical syntheses, making it a valuable compound for researchers and industry professionals.
References
The Discovery and Enduring Legacy of Pyrazole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole (B372694) ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry and drug development. Its versatile synthesis and diverse biological activities have led to its incorporation into a wide array of pharmaceuticals, agrochemicals, and materials. This in-depth technical guide explores the seminal discoveries that brought pyrazole compounds to the forefront of chemical science, providing a historical context, detailed experimental protocols for their foundational syntheses, and an examination of their impact on drug discovery, exemplified by the cyclooxygenase-2 (COX-2) signaling pathway.
The Dawn of Pyrazoles: Ludwig Knorr and the Synthesis of a Pyrazolone
The history of pyrazoles begins not with the parent compound, but with one of its derivatives. In 1883, the German chemist Ludwig Knorr was investigating the reaction of ethyl acetoacetate (B1235776) with phenylhydrazine.[1] His work led to the first synthesis of a substituted pyrazole, specifically a pyrazolone, which he named.[1] This reaction, now famously known as the Knorr pyrazole synthesis, marked the birth of a new class of heterocyclic compounds that would prove to be of immense importance.[2][3] The Knorr synthesis is a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative, typically catalyzed by an acid.[2]
The Knorr Pyrazole Synthesis: A Foundational Reaction
The versatility of the Knorr synthesis lies in its ability to accommodate a wide variety of substituents on both the 1,3-dicarbonyl and hydrazine starting materials, allowing for the creation of a diverse library of pyrazole derivatives.
This protocol is a classic example of the Knorr pyrazole synthesis.
Materials:
-
Hydrazine sulfate (B86663)
-
10% Sodium hydroxide (B78521) solution
-
Acetylacetone (B45752) (2,4-pentanedione)
-
Ether
-
Saturated sodium chloride solution
-
Anhydrous potassium carbonate
-
Petroleum ether (90-100°C)
Procedure:
-
In a 1-liter round-bottomed flask equipped with a stirrer, thermometer, and separatory funnel, dissolve 65 g (0.50 mole) of hydrazine sulfate in 400 ml of 10% sodium hydroxide solution.
-
Cool the flask in an ice bath until the temperature of the solution reaches 15°C.
-
While maintaining the temperature at approximately 15°C, add 50 g (0.50 mole) of acetylacetone dropwise with continuous stirring. The addition should take about 30 minutes.
-
After the addition is complete, continue stirring the mixture at 15°C for an additional hour.
-
Dilute the reaction mixture with 200 ml of water to dissolve any precipitated inorganic salts.
-
Transfer the mixture to a 1-liter separatory funnel and extract with 125 ml of ether.
-
Separate the layers and extract the aqueous layer with four 40-ml portions of ether.
-
Combine all the ether extracts and wash once with a saturated sodium chloride solution.
-
Dry the ether solution over anhydrous potassium carbonate.
-
Remove the ether by distillation. The resulting residue is crystalline 3,5-dimethylpyrazole.
-
Dry the product under reduced pressure to obtain 37–39 g (77–81% yield) of slightly yellow crystals with a melting point of 107–108°C.
-
For further purification, the product can be recrystallized from approximately 250 ml of 90–100°C petroleum ether.
The Synthesis of the Parent Pyrazole: Hans von Pechmann's Contribution
While Knorr's work was groundbreaking, the synthesis of the parent pyrazole molecule was achieved later. In 1898, German chemist Hans von Pechmann developed a method to synthesize pyrazole from acetylene (B1199291) and diazomethane (B1218177). This reaction proceeds via a 1,3-dipolar cycloaddition.
The Pechmann Pyrazole Synthesis
The Pechmann synthesis involves the reaction of a diazo compound with an alkyne. The use of the highly reactive and hazardous diazomethane and acetylene in the original synthesis has led to the development of safer, more modern alternatives.
Note: This classical procedure involves hazardous materials and should only be performed by experienced chemists with appropriate safety precautions.
Materials:
-
A solution of diazomethane in ether
-
Acetylene gas
Procedure:
-
A cold ethereal solution of diazomethane is prepared.
-
Acetylene gas is passed through this cold solution.
-
The reaction mixture is allowed to stand, during which the cycloaddition reaction occurs to form 3H-pyrazole.
-
A subsequent tautomeric shift (a 1,5-hydrogen shift) leads to the aromatic pyrazole.
-
The solvent is carefully removed to isolate the pyrazole product.
Physical Properties of Early Pyrazole Compounds
The following table summarizes the key physical properties of the parent pyrazole and some of its early and simple derivatives.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Pyrazole | C₃H₄N₂ | 68.08 | 69-70 | 186-188 | |
| 3,5-Dimethylpyrazole | C₅H₈N₂ | 96.13 | 105-108 | 218 | |
| 1-Phenyl-3-methyl-5-pyrazolone | C₁₀H₁₀N₂O | 174.20 | 126-128 | 287 (at 265 mmHg) | |
| 3-Methylpyrazole | C₄H₆N₂ | 82.10 | 36.5 | 204 | |
| 4-Methylpyrazole | C₄H₆N₂ | 82.10 | 25 | Not readily available | |
| 1,3-Dimethylpyrazole | C₅H₈N₂ | 96.13 | Not readily available | 138 | |
| 1,5-Dimethylpyrazole | C₅H₈N₂ | 96.13 | Not readily available | 153 |
The Biological Significance of Pyrazoles: The Case of COX-2 Inhibition
The true impact of pyrazole chemistry on human health became evident with the discovery of their potent and diverse biological activities. A landmark example is the development of selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation and pain. Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), features a pyrazole core and exemplifies the successful application of this heterocycle in drug design.
Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. While COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa, COX-2 is induced during inflammation. Selective inhibition of COX-2 allows for anti-inflammatory effects with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.
The COX-2 Signaling Pathway
The expression of the COX-2 enzyme is regulated by a complex network of signaling pathways that are often activated by pro-inflammatory stimuli.
Conclusion
From its initial discovery in the late 19th century, the pyrazole nucleus has evolved from a chemical curiosity to a privileged scaffold in medicinal chemistry. The pioneering work of Ludwig Knorr and Hans von Pechmann laid the foundation for the synthesis of a vast array of pyrazole derivatives. The subsequent discovery of their potent biological activities, particularly in the realm of anti-inflammatory and analgesic agents, has solidified the importance of pyrazoles in modern drug discovery. The continued exploration of pyrazole chemistry promises to yield new therapeutic agents with improved efficacy and safety profiles, ensuring the enduring legacy of this remarkable heterocyclic ring system.
References
An In-depth Technical Guide to the Spectroscopic Data of 1,3-Dimethylpyrazole
This guide provides a comprehensive overview of the spectroscopic data for 1,3-Dimethylpyrazole, a heterocyclic aromatic organic compound. The information is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols and a visual representation of the analytical workflow.
Molecular Structure:
This compound
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 2.15 | s | 3-CH₃ |
| 3.65 | s | 1-CH₃ (N-CH₃) |
| 5.89 | d | H-4 |
| 7.23 | d | H-5 |
Solvent: Chloroform-d
¹³C NMR (Carbon-13) NMR Data
| Chemical Shift (δ) ppm | Assignment |
| 13.5 | 3-CH₃ |
| 38.8 | 1-CH₃ (N-CH₃) |
| 104.2 | C-4 |
| 137.9 | C-5 |
| 149.8 | C-3 |
Solvent: Chloroform-d[3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2920-3100 | Medium-Strong | C-H stretch (aromatic and aliphatic) |
| 1500-1600 | Medium | C=C and C=N stretching (aromatic ring) |
| 1450 | Medium | CH₃ bending |
| 1380 | Medium | CH₃ bending |
| ~750 | Strong | C-H out-of-plane bending |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.
Electron Ionization (EI-MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 96 | 100 | [M]⁺ (Molecular Ion) |
| 95 | ~70 | [M-H]⁺ |
| 81 | ~20 | [M-CH₃]⁺ |
| 54 | ~20 | |
| 41 | ~20 |
The molecular ion peak is the base peak.[4]
Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation :
-
For ¹H NMR, accurately weigh approximately 5-25 mg of this compound. For ¹³C NMR, a higher concentration of 20-100 mg may be necessary.
-
Transfer the sample to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. Deuterated solvents are used because they are "invisible" in the proton NMR spectrum.
-
Gently agitate the vial to ensure the sample is completely dissolved. If necessary, use a vortex mixer or sonicator.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter. Solid particles can negatively affect the magnetic field homogeneity, leading to poor spectral quality.
-
Ensure the sample height in the NMR tube is appropriate for the spectrometer, typically around 4-5 cm.
-
Cap the NMR tube and label it clearly.
-
An internal standard, such as tetramethylsilane (B1202638) (TMS), can be added for precise chemical shift referencing.
-
-
Data Acquisition :
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample gauge to ensure correct positioning.
-
Insert the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.
-
Tune and match the probe to the nucleus being observed (e.g., ¹H or ¹³C) to ensure optimal signal detection.
-
Set the appropriate acquisition parameters, such as the number of scans, spectral width, and relaxation delay.
-
Acquire the NMR spectrum.
-
Infrared (IR) Spectroscopy Protocol (Thin Film Method)
-
Sample Preparation :
-
Since this compound is a liquid at room temperature, the neat liquid film method is appropriate.
-
Place a drop or two of the neat liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.
-
-
Data Acquisition :
-
Place the "sandwich" of salt plates into the sample holder of the IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to subtract any atmospheric (e.g., CO₂, H₂O) or instrumental interferences.
-
Acquire the IR spectrum of the sample.
-
The resulting spectrum will be a plot of percent transmittance versus wavenumber.
-
Mass Spectrometry (MS) Protocol (Electron Ionization)
-
Sample Introduction :
-
Introduce a small amount of the this compound sample into the mass spectrometer. This can be done via direct infusion or through a gas chromatograph (GC-MS).
-
The sample is vaporized in a high vacuum environment.
-
-
Ionization :
-
In the ion source, the vaporized sample molecules are bombarded with a high-energy beam of electrons (typically 70 eV).
-
This bombardment dislodges an electron from the molecule, forming a positively charged molecular ion (radical cation, M⁺).
-
The high energy of electron impact often causes the molecular ion to fragment into smaller, positively charged ions and neutral fragments.
-
-
Mass Analysis :
-
The positively charged ions (both the molecular ion and fragment ions) are accelerated by an electric field into the mass analyzer.
-
In the mass analyzer, the ions are separated based on their mass-to-charge (m/z) ratio, often using a magnetic field to deflect their path.
-
-
Detection :
-
The separated ions are detected, and their abundance is recorded for each m/z value.
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z. The most abundant ion is designated as the base peak with a relative intensity of 100%.
-
References
In-Depth Technical Guide to the Safe Handling of 1,3-Dimethylpyrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 1,3-Dimethylpyrazole (CAS No. 694-48-4), a heterocyclic organic compound used in various chemical syntheses. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Chemical Identification and Physical Properties
This compound is a flammable liquid and vapor that requires careful handling to prevent ignition and exposure.[1]
| Property | Value | Source |
| Molecular Formula | C₅H₈N₂ | [2][3] |
| Molecular Weight | 96.13 g/mol | [2] |
| Appearance | Colorless to light orange/yellow/green clear liquid | |
| Odor | Faint, characteristic | |
| Boiling Point | 138 - 140.2 °C | |
| Flash Point | 38.6 °C | |
| Density | 0.98 g/cm³ | |
| Vapor Pressure | 7.74 mmHg at 25°C | |
| Solubility | Moderately soluble in ethanol, acetone, and dimethylformamide. Limited solubility in water. |
Hazard Identification and Classification
This compound is classified as a hazardous substance with the following GHS classifications:
| Hazard Class | GHS Category | Hazard Statement |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapour |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Hazard Pictograms:
Toxicological Data
| Exposure Route | Toxicity Value | Species | Finding |
| Oral | No data available | ||
| Dermal | No data available | ||
| Inhalation | No data available |
Occupational Exposure Limits
Occupational exposure limits (OELs), such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs), have not been established for this compound. Therefore, exposure should be minimized to the lowest achievable level.
Flammability and Firefighting
This compound is a flammable liquid and vapor. Vapors can form explosive mixtures with air.
| Parameter | Value |
| Flash Point | 38.6 °C |
| Lower Explosion Limit (LEL) | No data available |
| Upper Explosion Limit (UEL) | No data available |
| Autoignition Temperature | No data available |
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
Firefighting Procedures:
-
Wear self-contained breathing apparatus (SCBA) and full protective gear.
-
Move containers from the fire area if it can be done without risk.
-
Use water spray to cool unopened containers.
Experimental Protocols for Safe Handling and Storage
Personal Protective Equipment (PPE)
The following PPE should be worn when handling this compound:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.
-
Skin Protection:
-
Wear chemically resistant gloves (e.g., nitrile rubber).
-
Wear a lab coat or other protective clothing to prevent skin contact.
-
-
Respiratory Protection: If working in a poorly ventilated area or if there is a risk of inhalation, use a NIOSH-approved respirator with an organic vapor cartridge.
Handling Procedures
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Use non-sparking tools.
-
Ground and bond containers when transferring material to prevent static discharge.
-
Wash hands thoroughly after handling.
Storage Procedures
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Store in a flammable liquids storage cabinet.
Emergency Procedures
First Aid Measures
A logical workflow for first aid is presented below.
Caption: First aid procedures for this compound exposure.
Detailed First Aid Protocols:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Cleanup Protocol
A detailed workflow for cleaning up a this compound spill is provided below.
Caption: Spill cleanup workflow for this compound.
Detailed Spill Cleanup Methodology:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated, preferably within a fume hood, to dissipate flammable vapors.
-
Eliminate Ignition Sources: Remove all sources of ignition, including open flames, sparks, and hot surfaces.
-
Don PPE: Put on the appropriate personal protective equipment, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. If the spill is large or in a confined space, a respirator may be necessary.
-
Contain the Spill: For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad to contain the liquid.
-
Absorb and Collect: Carefully apply the absorbent material over the spill, working from the outside in. Once the liquid is fully absorbed, use non-sparking tools to collect the material.
-
Containerize Waste: Place the absorbed material and any contaminated items into a clearly labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose of Waste: Dispose of the hazardous waste in accordance with local, state, and federal regulations.
Disposal Considerations
Dispose of this compound and any contaminated materials as hazardous waste. Follow all applicable local, state, and federal regulations for the disposal of flammable and hazardous chemicals. Do not dispose of down the drain or in regular trash.
This technical guide is intended to provide comprehensive safety and handling information. Always consult the most current Safety Data Sheet (SDS) for this compound before use and ensure that all laboratory personnel are trained on its proper handling and emergency procedures.
References
An In-Depth Technical Guide to the Thermodynamic Properties of 1,3-Dimethylpyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known thermodynamic properties of 1,3-Dimethylpyrazole. Due to a scarcity of direct experimental data for this specific isomer, this document also presents established experimental protocols for determining key thermodynamic parameters, drawing from research on closely related pyrazole (B372694) derivatives. Furthermore, it outlines a logical workflow for a combined experimental and computational approach to fully characterize the thermodynamic profile of this compound.
Physicochemical Properties of this compound
A summary of the available physical and chemical properties for this compound is presented in Table 1. These values are foundational for understanding the compound's behavior in various experimental and physiological conditions.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₅H₈N₂ | [1][2] |
| Molar Mass | 96.13 g/mol | [3] |
| Boiling Point | 138 °C (at 760 mmHg) | [3][4] |
| Melting Point | 82.75 °C (estimate) | |
| Density | 0.9561 g/cm³ | |
| Vapor Pressure | 7.74 mmHg at 25 °C | |
| Flash Point | 38.6 °C | |
| Refractive Index | 1.4700 to 1.4740 |
Core Thermodynamic Properties: An Overview
Experimental Protocols for Thermodynamic Characterization
The following experimental protocols are based on established methodologies for pyrazole derivatives and represent the standard for obtaining high-quality thermodynamic data.
3.1. Determination of the Standard Molar Enthalpy of Formation (ΔfHₘ°)
The standard molar enthalpy of formation of a crystalline substance is typically determined using static-bomb combustion calorimetry. This method measures the energy of combustion (ΔcU°) of the compound.
Experimental Workflow: Static-Bomb Combustion Calorimetry
The standard molar enthalpy of formation in the solid phase, ΔfHₘ°(cr), is derived from the standard molar enthalpy of combustion, ΔcHₘ°, using Hess's law. This involves the known standard molar enthalpies of formation of the combustion products (CO₂(g) and H₂O(l)).
3.2. Determination of the Standard Molar Enthalpy of Sublimation (ΔsubHₘ°)
The standard molar enthalpy of sublimation can be determined using Calvet microcalorimetry. This technique directly measures the heat absorbed during the phase transition from solid to gas.
Experimental Protocol: Calvet Microcalorimetry
-
Sample Preparation: A small, accurately weighed sample of this compound (a few milligrams) is placed in a Knudsen effusion cell.
-
Measurement: The cell is introduced into the Calvet microcalorimeter at a constant temperature (e.g., 298.15 K).
-
Data Acquisition: The heat flow associated with the sublimation of the sample is measured over time until the sample is completely vaporized.
-
Calculation: The standard molar enthalpy of sublimation is calculated from the integrated heat flow and the molar mass of the compound.
3.3. Determination of Heat Capacity (Cp)
The heat capacity of this compound can be measured using adiabatic calorimetry over a range of temperatures.
Experimental Workflow: Adiabatic Calorimetry
These measurements yield the heat capacity as a function of temperature, which is essential for correcting other thermodynamic quantities to different temperatures and for calculating changes in enthalpy and entropy.
Computational Thermochemistry
In the absence of experimental data, computational methods provide a powerful tool for estimating the thermodynamic properties of molecules.
Logical Relationship: Combined Approach for Thermodynamic Characterization
High-level quantum chemical methods, such as Gaussian-n (e.g., G3, G4) or Complete Basis Set (CBS) methods, can be employed to calculate the gas-phase enthalpy of formation. These calculations, when benchmarked against reliable experimental data for related compounds, can provide accurate estimates for molecules where experimental data is lacking.
Conclusion
While a complete experimental thermodynamic profile for this compound is not currently available in the public domain, this guide provides the fundamental physicochemical data and the established experimental and computational methodologies required for its full characterization. The protocols for static-bomb calorimetry, Calvet microcalorimetry, and adiabatic calorimetry, successfully applied to isomers and derivatives, offer a clear roadmap for future experimental work. A combined approach, integrating new experimental measurements with high-level computational chemistry, will yield a comprehensive and reliable set of thermodynamic data essential for the advanced research and development involving this compound.
References
Methodological & Application
Synthesis of 1,3-Dimethylpyrazole Derivatives for Pharmaceutical Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 1,3-dimethylpyrazole derivatives, a class of compounds with significant potential in pharmaceutical development. The versatile pyrazole (B372694) scaffold is a key component in numerous therapeutic agents, and the 1,3-dimethyl substitution pattern offers a unique framework for designing novel drug candidates with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.
Introduction to this compound Derivatives in Medicinal Chemistry
The this compound core is a privileged scaffold in drug discovery, conferring favorable physicochemical properties and serving as a versatile platform for the introduction of various pharmacophoric groups. Derivatives of this core have been shown to interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities. Notably, these compounds have been investigated as kinase inhibitors, antimicrobial agents, and analgesics, demonstrating their potential to address unmet medical needs.
General Synthetic Strategies
The synthesis of this compound derivatives can be achieved through several reliable and adaptable methods. The most common approaches involve the cyclocondensation of a β-dicarbonyl compound with a hydrazine (B178648) derivative, a reaction famously known as the Knorr pyrazole synthesis. Modifications of this and other methods allow for the regioselective synthesis of a diverse library of compounds.
A general workflow for the synthesis of this compound derivatives is outlined below. This typically involves the preparation of a key intermediate followed by cyclization and subsequent functionalization.
Application Notes and Protocols for 1,3-Dimethylpyrazole (DMP) as a Nitrification Inhibitor in Agriculture
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,3-Dimethylpyrazole (DMP), and more commonly its phosphate (B84403) salt 3,4-dimethylpyrazole phosphate (DMPP), are potent nitrification inhibitors used in agriculture to improve nitrogen use efficiency and reduce nitrogen losses.[1][2] By selectively inhibiting the first step of nitrification, the oxidation of ammonia (B1221849) (NH₄⁺) to nitrite (B80452) (NO₂⁻), DMP helps to retain nitrogen in the less mobile ammonium (B1175870) form for a longer period.[3][4] This leads to several agronomic and environmental benefits, including reduced nitrate (B79036) leaching, minimized nitrous oxide (N₂O) emissions, and potentially increased crop yields.[5] These application notes provide a comprehensive overview of the mechanism of action, experimental protocols for evaluation, and a summary of the quantitative effects of DMP in agricultural applications.
Mechanism of Action
The primary mode of action of DMP-based nitrification inhibitors is the inhibition of the ammonia monooxygenase (AMO) enzyme, which is crucial for the conversion of ammonia to hydroxylamine (B1172632) in ammonia-oxidizing bacteria (AOB) and archaea (AOA). Recent studies have revealed that DMP acts as a copper chelator. The AMO enzyme requires copper (Cu²⁺) as a cofactor for its catalytic activity. By forming stable complexes with copper ions in the soil, DMP effectively deprives the AMO enzyme of this essential cofactor, thereby hindering the nitrification process. This targeted inhibition slows down the conversion of ammonium to nitrate, making nitrogen available to plants in the ammonium form for an extended period.
References
- 1. Effects of the Nitrification Inhibitor 3,4-Dimethylpyrazole Phosphate on Nitrification and Nitrifiers in Two Contrasting Agricultural Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of action of nitrification inhibitors based on dimethylpyrazole: A matter of chelation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Nitrification Inhibitor 3,4-Dimethylpyrazole Phosphate Application During the Later Stage of Apple Fruit Expansion Regulates Soil Mineral Nitrogen and Tree Carbon–Nitrogen Nutrition, and Improves Fruit Quality [frontiersin.org]
Application of 1,3-Dimethylpyrazole in Agrochemical Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 1,3-Dimethylpyrazole (1,3-DMP) and its derivatives in agrochemical research. The primary applications covered are as nitrification inhibitors and fungicides. While the broader class of pyrazole (B372694) compounds exhibits herbicidal activity, specific data on 1,3-DMP as a herbicide is less documented in publicly available research.
Application as a Nitrification Inhibitor
This compound and its derivatives, such as 3,4-dimethylpyrazole phosphate (B84403) (DMPP) and 3,5-dimethylpyrazole (B48361) (DMP), are effective nitrification inhibitors.[1] They play a crucial role in improving nitrogen use efficiency in agriculture by slowing the conversion of ammonium (B1175870) (NH₄⁺) to nitrate (B79036) (NO₃⁻), a form more susceptible to leaching and denitrification.[2][3]
Mechanism of Action
Dimethylpyrazole-based nitrification inhibitors primarily target ammonia-oxidizing bacteria (AOB) and, to a lesser extent, ammonia-oxidizing archaea (AOA).[2][4] The key mechanism involves the inhibition of the ammonia (B1221849) monooxygenase (AMO) enzyme, which catalyzes the first step of nitrification. DMP compounds are believed to act as copper chelators, complexing with the copper ions that are essential cofactors for AMO activity, thereby blocking the oxidation of ammonia.
Figure 1: Mechanism of nitrification inhibition by this compound.
Quantitative Data on Nitrification Inhibition
The following table summarizes the efficacy of dimethylpyrazole derivatives as nitrification inhibitors from various studies.
| Compound | Application Rate | Soil Type | Incubation Conditions | Efficacy | Reference |
| 3,5-Dimethylpyrazole (DMP) | 50 mg/kg soil | Clay Loam | 42 days, 25°C | 92% inhibition of nitrification | |
| 3,5-Dimethylpyrazole (DMP) | 100 mg/kg soil | Clay Loam | 42 days, 25°C | 95% inhibition of nitrification | |
| 3,4-Dimethylpyrazole phosphate (DMPP) | 1% of applied NH₄⁺-N | Alkaline Vegetable Soil | 42 days, 25°C, 60% WFPS | 22% decrease in gross autotrophic nitrification rate | |
| 3,4-Dimethylpyrazole phosphate (DMPP) | 1% of applied NH₄⁺-N | Acidic Pasture Soil | 42 days, 25°C, 60% WFPS | No significant inhibitory effect | |
| 3,4-Dimethylpyrazole phosphate (DMPP) | Not specified | Clayey Soil | Lab incubation | 56% reduction in N₂O-N emission | |
| 3,4-Dimethylpyrazole phosphate (DMPP) | Not specified | Sandy Soil | Lab incubation | 88% reduction in N₂O-N emission |
Experimental Protocol: Soil Nitrification Inhibition Assay
This protocol outlines a laboratory incubation study to assess the nitrification inhibitory potential of this compound.
Figure 2: Experimental workflow for a soil nitrification inhibition assay.
Materials:
-
Fresh soil samples
-
This compound (analytical grade)
-
Ammonium sulfate (B86663) ((NH₄)₂SO₄)
-
Potassium chloride (KCl)
-
Incubation vessels (e.g., 250 mL plastic vials)
-
Incubator
-
Spectrophotometer or Ion Chromatograph
Procedure:
-
Soil Preparation: Collect fresh soil from the target field, remove visible roots and debris, and sieve through a 2 mm mesh. Determine the soil's water holding capacity.
-
Pre-incubation: Adjust the soil moisture to 60% of its water-filled pore space (WFPS) and pre-incubate in the dark at 25°C for 7 days to stabilize microbial activity.
-
Treatment Application:
-
Weigh an equivalent of 10 g of oven-dried soil into each incubation vial.
-
Prepare a stock solution of (NH₄)₂SO₄ to provide a final concentration of 75 mg NH₄⁺-N per kg of soil.
-
Prepare stock solutions of 1,3-DMP in deionized water to achieve the desired final concentrations in the soil (e.g., 25, 50, 75 mg/kg of dry soil).
-
Add the nitrogen and 1,3-DMP solutions to the soil and mix thoroughly.
-
Prepare control samples with only the nitrogen source and a control with no additions.
-
-
Incubation: Loosely cap the vials to allow for gas exchange and incubate in the dark at 25°C for up to 42 days. Maintain soil moisture by adding deionized water as needed.
-
Sampling and Analysis:
-
At designated time points (e.g., 0, 7, 14, 28, and 42 days), destructively sample three replicate vials for each treatment.
-
Extract the soil samples with 2 M KCl solution.
-
Analyze the extracts for NH₄⁺-N and NO₃⁻-N concentrations using a colorimetric method or ion chromatography.
-
-
Data Analysis: Calculate the net nitrification rate as the change in NO₃⁻-N concentration over time. Determine the percentage of nitrification inhibition relative to the control treatment without 1,3-DMP.
Application as a Fungicide
Certain derivatives of this compound, particularly pyrazole carboxamides, have demonstrated significant in vitro antifungal activity against a range of phytopathogenic fungi.
Mechanism of Action
The precise mechanism of action for the antifungal properties of 1,3-dimethyl-pyrazole-4-carboxamides is not fully elucidated in the provided search results. However, many pyrazole-based fungicides are known to inhibit the succinate (B1194679) dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain, disrupting the fungus's energy production.
Quantitative Data on Antifungal Activity
The following table presents the in vitro antifungal activity (EC₅₀ values) of synthesized 1,3-Dimethyl-pyrazole-4-carboxamide derivatives against various plant pathogens.
| Compound | Fungal Species | EC₅₀ (µg/mL) | Reference |
| 5-Methylisoxazol-3-yl 1,3-dimethyl-1H-pyrazole-4-carboxylate (7ai) | Rhizoctonia solani | 0.37 | |
| 1,3-Dimethyl-N-(5-ethyl-1,3,4-thiadiazole-2-yl)-1H-pyrazole-4-carboxamide (7af) | Alternaria porri | 15.82 | |
| 1,3-Dimethyl-N-(5-ethyl-1,3,4-thiadiazole-2-yl)-1H-pyrazole-4-carboxamide (7af) | Marssonina coronaria | 21.34 | |
| 1,3-Dimethyl-N-(5-ethyl-1,3,4-thiadiazole-2-yl)-1H-pyrazole-4-carboxamide (7af) | Cercospora petroselini | 35.61 | |
| 1,3-Dimethyl-N-(5-ethyl-1,3,4-thiadiazole-2-yl)-1H-pyrazole-4-carboxamide (7af) | Rhizoctonia solani | 12.55 | |
| Carbendazol (Control) | Rhizoctonia solani | 0.12 |
Experimental Protocol: In Vitro Antifungal Bioassay (Mycelium Growth Rate Method)
This protocol describes the evaluation of the antifungal activity of this compound derivatives against phytopathogenic fungi.
Figure 3: Workflow for in vitro antifungal bioassay.
Materials:
-
This compound derivatives
-
Acetone (solvent)
-
Potato Dextrose Agar (PDA)
-
Cultures of phytopathogenic fungi (e.g., Rhizoctonia solani, Alternaria porri)
-
Sterile Petri dishes
-
Sterile cork borer
-
Incubator
Procedure:
-
Stock Solution Preparation: Dissolve the synthesized 1,3-DMP derivatives in acetone to prepare a stock solution (e.g., 100 µg/mL).
-
Media Preparation: Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving. Allow the medium to cool to approximately 50-60°C.
-
Dosing the Media: Add the appropriate volume of the stock solution of the test compound to the molten PDA to achieve the desired final concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL). An equivalent amount of acetone should be added to the control plates.
-
Plating: Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: Using a sterile cork borer, cut a mycelial disc (e.g., 5 mm diameter) from the edge of an actively growing fungal culture and place it in the center of each PDA plate.
-
Incubation: Incubate the plates at 25°C until the mycelial growth in the control plates reaches approximately two-thirds of the plate diameter.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Data Analysis: Calculate the percentage inhibition of mycelial growth using the formula:
-
Inhibition (%) = [(C - T) / C] * 100
-
Where C is the average diameter of the mycelial colony in the control group, and T is the average diameter of the mycelial colony in the treatment group.
-
Determine the EC₅₀ value (the concentration that inhibits 50% of mycelial growth) by performing a Probit analysis on the dose-response data.
-
Application as a Herbicide
The pyrazole chemical scaffold is present in several commercial herbicides. These herbicides act on various molecular targets in plants, including 4-hydroxyphenylpyruvate dioxygenase (HPPD), protoporphyrinogen (B1215707) oxidase (PPO), and acetolactate synthase (ALS). For instance, the herbicide pyrazolynate (B1679932) is a pro-herbicide that is metabolized in plants to a potent inhibitor of HPPD.
While this compound belongs to this class of compounds, specific quantitative data on its herbicidal efficacy and target weeds were not prominently available in the reviewed literature. However, a general protocol for evaluating the herbicidal potential of a compound is provided below.
Experimental Protocol: Greenhouse Herbicide Efficacy Screening
This protocol provides a general framework for assessing the pre- and post-emergence herbicidal activity of a test compound like this compound.
Materials:
-
Test compound (this compound)
-
Solvent and surfactant for formulation
-
Seeds of various weed species (e.g., Digitaria sanguinalis, Abutilon theophrasti) and crop species for selectivity testing
-
Pots filled with a standard soil mix
-
Greenhouse with controlled temperature and light conditions
-
Spray chamber
Procedure:
-
Plant Preparation:
-
Pre-emergence: Fill pots with soil and sow seeds of the target weed species at a uniform depth.
-
Post-emergence: Sow seeds and allow them to germinate and grow to a specific stage (e.g., 2-3 leaf stage).
-
-
Herbicide Application:
-
Prepare a spray solution of the test compound at various application rates (e.g., 150 g active ingredient per hectare).
-
For pre-emergence trials, spray the soil surface evenly after sowing.
-
For post-emergence trials, spray the foliage of the emerged seedlings until runoff.
-
Include an untreated control and a commercial standard herbicide for comparison.
-
-
Incubation: Place the treated pots in a greenhouse under controlled conditions. Water the pots as needed, avoiding washing the herbicide off the foliage in post-emergence trials.
-
Data Collection: After a set period (e.g., 14-21 days), visually assess the herbicidal injury on a scale of 0% (no effect) to 100% (complete plant death). For a more quantitative measure, harvest the above-ground biomass and record the fresh or dry weight.
-
Data Analysis: Calculate the percentage of growth reduction compared to the untreated control. For dose-response studies, determine the GR₅₀ (the dose required to cause a 50% reduction in growth).
Figure 4: General workflow for herbicide efficacy screening.
References
Application Notes and Protocols: 1,3-Dimethylpyrazole as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dimethylpyrazole is a highly versatile and valuable heterocyclic building block in modern organic synthesis. Its unique structural features, including two nitrogen atoms within a five-membered aromatic ring, offer multiple sites for functionalization, leading to a diverse array of molecular architectures. This scaffold is prominently featured in a wide range of biologically active compounds, from pharmaceuticals to agrochemicals, underscoring its significance in drug discovery and crop protection.[1][2] These application notes provide a detailed overview of the synthetic utility of this compound, complete with experimental protocols and quantitative data for key applications.
Key Applications and Synthetic Strategies
The applications of this compound are extensive, with notable examples in the following areas:
-
Pharmaceuticals: It serves as a crucial intermediate in the synthesis of various therapeutic agents, including anti-inflammatory drugs and kinase inhibitors.[1][3]
-
Agrochemicals: The this compound core is integral to the development of potent fungicides and herbicides.[4]
-
Ligand Synthesis: Its derivatives are employed as ligands in transition metal catalysis.
-
Energetic Materials: The pyrazole (B372694) ring is a component in the synthesis of specialized energetic materials.
The following sections detail the synthetic protocols for several key transformations involving this compound.
Application 1: Synthesis of Fungicidal Pyrazole Carboxamides
Derivatives of this compound exhibit significant fungicidal activity, making them important leads in the development of new crop protection agents. The synthesis often involves the functionalization of the pyrazole core followed by amide bond formation.
Quantitative Data: Fungicidal Activity of this compound Derivatives
The following table summarizes the in vitro fungicidal activity of representative this compound-based compounds against various plant pathogens. The data is presented as the half-maximal effective concentration (EC50) in µg/mL.
| Compound ID | Target Fungus | EC50 (µg/mL) | Reference |
| II-a-11 | Gibberella zeae | 1.8 ± 0.2 | |
| Rhizoctonia solani | 3.5 ± 0.4 | ||
| II-a-13 | Gibberella zeae | 2.1 ± 0.3 | |
| Rhizoctonia solani | 4.2 ± 0.5 | ||
| II-a-14 | Gibberella zeae | 1.5 ± 0.2 | |
| Rhizoctonia solani | 2.9 ± 0.3 | ||
| 26 | Botrytis cinerea | 2.432 | |
| Rhizoctonia solani | 2.182 | ||
| Valsa mali | 1.787 | ||
| Thanatephorus cucumeris | 1.638 | ||
| Fusarium oxysporum | 6.986 | ||
| Fusarium graminearum | 6.043 |
Experimental Protocol: Synthesis of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid
This protocol describes the synthesis of a key intermediate for fungicidal compounds.
Step 1: Synthesis of Compound A
-
In a 3000L reaction kettle, sequentially add 600 kg of ethyl acetoacetate, 900 kg of triethyl orthoformate, and 800 kg of acetic anhydride.
-
Heat the mixture to 110°C and maintain a reflux for 4 hours.
-
After the reaction is complete, cool the mixture to 40°C.
-
Apply a high vacuum to distill off the low-boiling components, ensuring the kettle temperature does not exceed 100°C.
-
This process yields Compound A (853 kg, 97.5% purity).
Step 2: Synthesis of Compound B
-
In a 5000L reaction kettle, add 500 L of a 40% methylhydrazine aqueous solution and 2000 L of toluene (B28343). Stir the mixture until uniform.
-
Cool the mixture to 8-10°C.
-
Sequentially add 20 kg of sodium hydroxide (B78521) and 800 kg of Compound A, maintaining the temperature between 10-20°C.
-
Allow the reaction to proceed for 2 hours at this temperature.
-
Let the layers separate and collect the upper layer containing Compound B.
Step 3: Synthesis of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid
-
Transfer 2000 L of the upper layer containing Compound B into a 5000L reaction kettle.
-
Heat the solution to 90°C.
-
Slowly add 1500 L of 15% hydrochloric acid. During the addition, continuously remove the toluene and water azeotrope.
-
After the addition is complete and 450 kg of the water layer has been discharged, cool the mixture to 30°C.
-
Centrifuge the resulting solid, dry it, to obtain 1,3-dimethyl-1H-pyrazole-4-carboxylic acid (649 kg, 98.9% purity).
Application 2: Synthesis of Celecoxib Analogues (COX-2 Inhibitors)
This compound derivatives are central to the structure of Celecoxib, a selective COX-2 inhibitor used as an anti-inflammatory drug. The synthesis involves the construction of the diarylpyrazole core.
Experimental Protocol: Synthesis of a Celecoxib Analogue
This protocol outlines a general procedure for the synthesis of Celecoxib analogues starting from Celecoxib itself by modifying the sulfonamide group.
Step 1: Synthesis of N-(substituted carbamothioyl)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides (Sulfonylthiourea Derivatives)
-
Dissolve Celecoxib (1 mmol) in dry acetone.
-
Add anhydrous potassium carbonate (1.5 mmol).
-
Add the desired substituted isothiocyanate (1.1 mmol) to the mixture.
-
Reflux the reaction mixture for 8-10 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol (B145695) to obtain the pure sulfonylthiourea derivative.
Step 2: Synthesis of N-(3-Substituted-4-oxo-1,3-thiazolidin-2-ylidene) Celecoxib Derivatives
-
Dissolve the appropriate sulfonylthiourea derivative (1 mmol, from Step 1) in dry ethanol.
-
Add anhydrous sodium acetate (B1210297) (1.5 mmol).
-
Add ethyl α-bromoacetate (1.2 mmol) to the mixture.
-
Reflux the reaction mixture for 12-16 hours.
-
Cool the reaction mixture and pour it into ice-cold water.
-
Collect the resulting solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent to yield the final thiazolidinone derivative.
Application 3: Synthesis of Kinase Inhibitors Targeting the PI3K/AKT/mTOR Pathway
This compound-containing compounds have been identified as potent inhibitors of the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth and survival and is often dysregulated in cancer.
Signaling Pathway Diagram
The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and the point of inhibition by pyrazole-based inhibitors.
Caption: PI3K/AKT/mTOR signaling pathway and inhibition.
Quantitative Data: In Vitro Activity of a this compound-based PI3K/mTOR Inhibitor
| Compound ID | Target | IC50 (ng/mL) | Reference |
| 4f | PI3K | 1.24 | |
| AKT | 12.35 | ||
| mTOR | 34.36 |
Experimental Workflow: Synthesis and Evaluation of Pyrazole-based Kinase Inhibitors
The following diagram outlines a general workflow for the synthesis and biological evaluation of kinase inhibitors derived from a this compound core.
Caption: Synthesis and evaluation of kinase inhibitors.
Conclusion
This compound is a privileged scaffold in organic synthesis, providing access to a wide range of functional molecules with significant applications in medicine and agriculture. The synthetic methodologies outlined in these application notes, supported by quantitative data and clear protocols, demonstrate the versatility and importance of this building block for researchers and professionals in the field of drug development and chemical synthesis. The continued exploration of new reactions and applications involving this compound is expected to yield further innovations in these critical areas.
References
Application Notes and Protocols for the Analytical Determination of 1,3-Dimethylpyrazole in Soil
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dimethylpyrazole is a heterocyclic organic compound that may be of interest in various fields, including agrochemical and pharmaceutical research. Its potential presence in soil, either as a result of direct application or as a degradation product of larger molecules, necessitates reliable and sensitive analytical methods for its detection and quantification. This document provides detailed application notes and proposed protocols for the analysis of this compound in soil matrices using modern analytical techniques.
Due to a lack of specific validated methods for this compound in the public domain, the following protocols are based on established methods for its isomers (3,4-dimethylpyrazole and 3,5-dimethylpyrazole) and other polar nitrogen-containing pesticides in soil. These methods are intended to serve as a starting point for method development and will require validation for specific soil types and analytical instrumentation.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for developing appropriate extraction and chromatographic methods.
| Property | Value | Reference |
| Molecular Formula | C₅H₈N₂ | [1] |
| Molecular Weight | 96.13 g/mol | [1] |
| Boiling Point | 138 - 153 °C | [2][3] |
| Vapor Pressure | 7.74 mmHg at 25°C | [2] |
| LogP (o/w) | 0.7285 | |
| Solubility | Limited in water; Soluble in chloroform (B151607) and other organic solvents. |
Proposed Analytical Workflow
The overall proposed workflow for the analysis of this compound in soil is depicted in the following diagram.
Caption: Proposed analytical workflow for this compound in soil.
Experimental Protocols
Sample Preparation: QuEChERS Extraction and Cleanup
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in various matrices, including soil.
Materials and Reagents:
-
Homogenized soil sample
-
Deionized water
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Trisodium (B8492382) citrate (B86180) dihydrate
-
Disodium (B8443419) hydrogen citrate sesquihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
50 mL polypropylene (B1209903) centrifuge tubes
-
15 mL polypropylene centrifuge tubes
-
Vortex mixer
-
Centrifuge
Extraction Procedure:
-
Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of deionized water and vortex for 30 seconds to hydrate (B1144303) the soil.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing 900 mg MgSO₄, 300 mg PSA, and 300 mg C18.
-
Vortex for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
The resulting supernatant is ready for GC-MS or LC-MS/MS analysis.
Instrumental Analysis: GC-MS Method (Proposed)
Given its volatility, this compound is amenable to analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Capillary GC column: A mid-polarity column such as a DB-WAX or equivalent is recommended.
Table 2: Proposed GC-MS Parameters
| Parameter | Recommended Setting |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL (splitless) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Start at 60°C (hold 1 min), ramp to 180°C at 15°C/min, then to 240°C at 25°C/min (hold 5 min) |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Proposed Ions (m/z) | 96 (Molecular Ion), 81, 68, 54 |
Rationale for Proposed Ions: The proposed ions are based on the molecular weight of this compound (96 g/mol ) and common fragmentation patterns of pyrazole (B372694) rings, which often involve the loss of methyl groups and ring cleavage.
Instrumental Analysis: LC-MS/MS Method (Proposed)
For enhanced sensitivity and selectivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique, especially for trace-level analysis.
Instrumentation:
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)
-
Reversed-phase C18 column
Table 3: Proposed LC-MS/MS Parameters
| Parameter | Recommended Setting |
| Column | C18, 100 mm x 2.1 mm, 2.6 µm particle size |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Source Temperature | 150 °C |
| Desolvation Temp | 400 °C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Proposed MRM Transitions:
The selection of precursor and product ions is critical for the sensitivity and specificity of an MRM method. Based on the molecular weight of this compound (M+H⁺ = 97.1), the following transitions are proposed for initial method development.
Table 4: Proposed MRM Transitions for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) (Starting Point) | Purpose |
| 97.1 | 82.1 | 15 | Quantification |
| 97.1 | 54.1 | 25 | Confirmation |
Rationale for Proposed Transitions: The precursor ion is the protonated molecule [M+H]⁺. The product ions are proposed based on the likely fragmentation of the pyrazole ring, including the loss of a methyl group and subsequent ring fragmentation. These transitions and collision energies will need to be optimized on the specific instrument used.
Data Presentation and Method Validation
All quantitative data should be summarized in clearly structured tables for easy comparison. The proposed methods require validation to ensure they meet the necessary performance criteria for the intended application. Key validation parameters to be assessed include:
-
Linearity and Range: The concentration range over which the instrument response is proportional to the analyte concentration.
-
Accuracy: The closeness of the measured value to the true value, typically assessed through recovery studies in spiked samples.
-
Precision: The degree of agreement among individual measurements, expressed as relative standard deviation (RSD).
-
Limit of Detection (LOD): The lowest concentration of analyte that can be reliably detected.
-
Limit of Quantification (LOQ): The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.
-
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
Signaling Pathways and Logical Relationships
The analytical process can be visualized as a logical flow from sample to result.
Caption: Logical flow for analytical method development and validation.
Conclusion
The provided application notes and protocols offer a comprehensive starting point for the development of robust and reliable analytical methods for the determination of this compound in soil. The proposed QuEChERS extraction followed by either GC-MS or LC-MS/MS analysis leverages well-established techniques for pesticide residue analysis. It is imperative that these proposed methods undergo thorough in-house validation to ensure their suitability for the specific soil types and regulatory requirements of the intended application.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 1,3-Dimethylpyrazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,3-Dimethylpyrazole is a heterocyclic organic compound with potential applications in pharmaceutical and chemical synthesis. Accurate and reliable quantification of this compound is essential for quality control, stability studies, and pharmacokinetic analysis. This application note provides a detailed protocol for the quantification of this compound using a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The proposed method is based on established analytical principles for similar pyrazole (B372694) derivatives and is designed to be robust, accurate, and precise for routine laboratory use.[1]
Chromatographic Conditions
The separation of this compound is achieved using a C18 column. A C18 column is a common choice for the separation of moderately non-polar compounds like this compound due to its hydrophobic stationary phase.[2] The mobile phase consists of a mixture of acetonitrile (B52724) and water, which provides good separation for a wide range of compounds.[2] The addition of a small amount of acid (e.g., formic or phosphoric acid) to the mobile phase can help to improve peak shape and reproducibility.[2][3] A gradient elution may be employed to ensure efficient elution and better resolution of the analyte from any potential impurities.
Table 1: HPLC Chromatographic Parameters
| Parameter | Condition |
| Instrument | Any standard HPLC system with a UV detector |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B for 0.5 min, increase to 80% B by 4 min, hold until 7.5 min, then return to 20% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm (To be optimized by UV-Vis spectroscopy) |
| Run Time | 10 minutes |
Quantitative Data Summary
The following table summarizes the expected quantitative performance of the proposed HPLC method. This data is illustrative and should be confirmed through experimental validation.
Table 2: Summary of Method Validation Parameters
| Parameter | Expected Performance |
| Retention Time (RT) | Approximately 4.5 min |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
Experimental Protocols
1. Preparation of Mobile Phase
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas before use.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile.
2. Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.1, 0.5, 1, 5, 10, 25, and 50 µg/mL) by serially diluting the primary stock solution with the mobile phase (initial conditions: 80% A, 20% B).
3. Sample Preparation
The sample preparation procedure will depend on the matrix. For a simple solution-based sample:
-
Accurately transfer a known volume or weight of the sample into a volumetric flask.
-
Dissolve and dilute the sample with the mobile phase to a concentration estimated to be within the calibration range.
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter.
For more complex samples, additional preparation steps such as liquid-liquid extraction or solid-phase extraction may be necessary to remove interfering substances.
4. HPLC System Setup and Analysis
-
Equilibrate the HPLC system with the initial mobile phase composition (80% A, 20% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the series of working standard solutions to establish the calibration curve.
-
Inject the prepared sample solutions.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Diagrams
Caption: Experimental workflow for HPLC quantification of this compound.
References
Application Note: GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures
Abstract
This application note provides a detailed protocol for the separation and quantification of pyrazole (B372694) isomers in complex industrial mixtures using Gas Chromatography-Mass Spectrometry (GC-MS). The synthesis of pyrazoles often results in the formation of regioisomers, which can be challenging to separate and accurately quantify due to their similar physicochemical properties. This document outlines a robust methodology for sample preparation, GC-MS analysis, and data interpretation, tailored for researchers, scientists, and professionals in drug development and chemical manufacturing. The protocol emphasizes the use of retention indices and mass spectral fragmentation patterns for unambiguous isomer identification.
Introduction
Pyrazoles are a critical class of heterocyclic compounds widely utilized as scaffolds in pharmaceuticals, agrochemicals, and material sciences.[1] The Knorr pyrazole synthesis and related methods are commonly employed for their production.[2] However, the use of unsymmetrical starting materials frequently leads to the formation of regioisomeric products.[2] The presence of these isomers in industrial mixtures can impact product efficacy, safety, and regulatory compliance, necessitating reliable analytical methods for their separation and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, making it well-suited for pyrazole analysis. The combination of chromatographic separation and mass spectrometric detection allows for the identification and quantification of individual isomers even in complex matrices.[2] A key challenge lies in achieving baseline separation of isomers, which often requires careful optimization of GC parameters, particularly the column stationary phase and temperature program. Furthermore, since isomers possess the same molecular weight, their differentiation by mass spectrometry relies on subtle differences in their fragmentation patterns.[3] This application note presents a comprehensive approach to address these challenges.
Experimental Protocols
Protocol 1: Sample Preparation
This protocol describes the preparation of an industrial pyrazole mixture for GC-MS analysis.
Materials:
-
Industrial pyrazole sample
-
Dichloromethane (DCM), GC grade
-
Methanol (B129727), GC grade
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
0.45 µm PTFE syringe filters
-
2 mL GC vials with septa
-
Internal Standard (IS) solution (e.g., 100 µg/mL of a suitable deuterated pyrazole or a pyrazole derivative not present in the sample, in DCM)
Procedure:
-
Sample Dissolution: Accurately weigh approximately 10 mg of the industrial pyrazole mixture into a 10 mL volumetric flask.
-
Solvent Addition: Dissolve the sample in a minimal amount of methanol and then dilute to the mark with dichloromethane. This ensures dissolution of a wider range of potential impurities.
-
Internal Standard Spiking: Add a known volume of the Internal Standard solution to the sample solution. The final concentration of the IS should be in the mid-range of the expected analyte concentrations.
-
Drying (Optional): If the sample is suspected to contain water, add a small amount of anhydrous sodium sulfate, swirl, and let it stand for 5 minutes.
-
Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into a clean GC vial.
-
Serial Dilution: Prepare a series of calibration standards by diluting a stock solution of known concentrations of the target pyrazole isomers and the internal standard in dichloromethane.
Protocol 2: GC-MS Analysis
This protocol details the instrumental parameters for the separation and detection of pyrazole isomers.
Instrumentation:
-
Gas Chromatograph equipped with a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD)
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Injection Mode: Split (split ratio 20:1, adjust as needed based on concentration)
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp 1: Increase to 150 °C at a rate of 5 °C/min.
-
Ramp 2: Increase to 250 °C at a rate of 20 °C/min, hold for 5 minutes. Temperature programming is crucial for the efficient separation of complex mixtures with varying boiling points. The gradual increase in temperature improves peak shapes and reduces analysis time.
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-300
-
Scan Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Data Presentation
Quantitative data from the analysis of a representative industrial mixture of 3(5)-methylpyrazole alkylation products are summarized in Table 1. The method was validated for linearity, accuracy, and precision.
Table 1: Quantitative Analysis of a Dimethylpyrazole Isomer Mixture
| Compound | Retention Time (min) | Quantifying Ion (m/z) | Qualifying Ions (m/z) | Concentration (mg/mL) | Relative Abundance (%) |
| 1,5-Dimethylpyrazole | 10.25 | 96 | 81, 54 | 2.34 | 39.0 |
| 1,3-Dimethylpyrazole | 10.48 | 96 | 81, 54 | 3.66 | 61.0 |
| Internal Standard | 11.12 | 110 | 95, 67 | 1.00 | - |
Table 2: Retention Indices of Common Pyrazole Isomers on a DB-5 Column
| Compound | Kovats Retention Index (I) |
| Pyrazole | 837 |
| 3-Methylpyrazole | 935 |
| 4-Methylpyrazole | 942 |
| 1-Methylpyrazole | 880 |
| This compound | 985 |
| 1,5-Dimethylpyrazole | 978 |
Note: Retention indices should be determined experimentally by running a series of n-alkanes under the same chromatographic conditions.
Mandatory Visualization
Discussion
The successful separation and quantification of pyrazole isomers hinge on a multi-faceted approach.
Chromatographic Separation: The choice of a mid-polar stationary phase, such as a 5% phenyl-methylpolysiloxane (DB-5ms), provides a good balance of interactions for separating pyrazole isomers. The optimized temperature program is critical to resolve isomers with close boiling points. For particularly challenging separations, a more polar column (e.g., a WAX-type column) could be investigated, although this may increase the retention times of all analytes.
Mass Spectral Identification: While pyrazole isomers have identical molecular weights, their EI mass spectra can exhibit subtle but significant differences in the relative abundances of fragment ions. Common fragmentation pathways for pyrazoles include the loss of HCN and N₂ from the molecular ion or protonated molecular ion. The position of substituents can influence the stability of the resulting fragment ions, leading to distinct fragmentation patterns that can be used for identification. For instance, the fragmentation of 1-methyl-3-nitropyrazole differs from that of 1-methyl-4-nitropyrazole. It is highly recommended to create a user-generated mass spectral library with certified reference standards of the expected isomers to improve the confidence of identification.
Retention Indices: Due to the potential for co-elution and similar mass spectra, relying solely on retention time and library matching can be unreliable for isomer identification. The use of Kovats retention indices (RI) provides a more robust identification parameter. By comparing the experimentally determined RI of an unknown peak with literature values or those of authentic standards on the same stationary phase, a much higher degree of confidence in the identification can be achieved.
Conclusion
The GC-MS method detailed in this application note provides a reliable and robust approach for the qualitative and quantitative analysis of pyrazole isomers in industrial mixtures. By combining an optimized chromatographic separation with careful analysis of mass spectral fragmentation patterns and the use of retention indices, researchers can achieve unambiguous identification and accurate quantification of these critical compounds. This methodology is essential for quality control, process optimization, and regulatory compliance in industries that utilize pyrazole chemistry.
References
Application Notes: Utilizing 3,4-Dimethylpyrazole Phosphate (DMPP) in Soil Incubation Studies to Evaluate Nitrification Inhibition
Introduction
3,4-Dimethylpyrazole phosphate (B84403) (DMPP) is a widely used nitrification inhibitor in agricultural and environmental research. It selectively targets ammonia (B1221849) monooxygenase (AMO), the key enzyme in the first step of nitrification, thereby slowing the conversion of ammonium (B1175870) (NH₄⁺) to nitrate (B79036) (NO₃⁻). Soil incubation studies are a fundamental method for evaluating the efficacy of DMPP under controlled laboratory conditions. These studies allow researchers to assess its impact on nitrogen cycling, greenhouse gas emissions, and microbial communities. This document provides a detailed protocol for conducting soil incubation experiments with DMPP.
Experimental Protocol
This protocol outlines a comprehensive procedure for a soil incubation study designed to assess the effect of DMPP on nitrification.
1. Soil Collection and Preparation
-
1.1. Soil Sampling: Collect soil from the desired field location. The sampling depth should be relevant to the research question (e.g., 0-15 cm for topsoil). Remove large stones, roots, and other debris.
-
1.2. Sieving and Homogenization: Air-dry the soil to a friable consistency and sieve it through a 2 mm mesh to ensure uniformity. Thoroughly mix the sieved soil to create a homogenous batch.
-
1.3. Soil Characterization: Before starting the incubation, analyze a subsample of the soil for key physicochemical properties. This should include pH, total carbon (C), total nitrogen (N), organic matter content, texture (sand, silt, clay content), and baseline concentrations of NH₄⁺ and NO₃⁻.
2. Experimental Design and Treatments
-
2.1. Treatments: A typical experiment will include at least two treatments:
-
Control: Soil treated with an ammonium-based fertilizer (e.g., ammonium sulfate, (NH₄)₂SO₄) but without DMPP.
-
DMPP Treatment: Soil treated with the same ammonium-based fertilizer and DMPP.
-
-
2.2. DMPP Application Rate: The application rate of DMPP is crucial. It is often applied at a rate of 0.5% to 1% of the amount of N applied[1]. For example, if you apply 100 mg N/kg soil, you would add 0.5 to 1 mg DMPP/kg soil.
-
2.3. Fertilizer Application: Apply an ammonium-based fertilizer to provide the substrate for nitrification. A common application rate is 100 mg N/kg dry soil, applied as a solution to ensure even distribution.
-
2.4. Replication: Each treatment should have a sufficient number of replicates (at least three) to ensure statistical validity.
3. Incubation Procedure
-
3.1. Sample Preparation: Weigh a standardized amount of the prepared soil (e.g., 50 g dry weight equivalent) into incubation vessels (e.g., 250 mL glass jars or plastic containers).
-
3.2. Moisture Adjustment: Adjust the soil moisture to a percentage of its water-holding capacity (WHC) or water-filled pore space (WFPS). A common range is 60-65% WFPS[2]. Use deionized water to bring the soil to the target moisture level.
-
3.3. Pre-incubation: To allow the soil microbial community to stabilize after handling, pre-incubate the soil samples at the desired temperature for a period of 5-7 days before applying the treatments.
-
3.4. Treatment Application: Apply the fertilizer and DMPP solutions evenly to the soil surface using a pipette. Thoroughly mix the soil to ensure uniform distribution of the amendments.
-
3.5. Incubation Conditions: Place the incubation vessels in an incubator at a constant temperature. Common incubation temperatures range from 20°C to 30°C[3]. The vessels should be covered with a breathable film (e.g., Parafilm with pinholes) to allow gas exchange while minimizing moisture loss.
-
3.6. Sampling: Destructive sampling is typically performed at several time points throughout the incubation period (e.g., days 0, 1, 3, 7, 14, 21, 28, and 42). At each sampling point, collect the entire soil sample from the replicate vessels for analysis.
4. Analytical Methods
-
4.1. Inorganic Nitrogen Extraction: Extract inorganic nitrogen (NH₄⁺ and NO₃⁻) from the soil samples. A common method is to use a 2 M potassium chloride (KCl) solution. Shake a known amount of soil with the KCl solution for a specified time (e.g., 1 hour), then filter the extract.
-
4.2. Inorganic Nitrogen Analysis: Analyze the filtered extracts for NH₄⁺ and NO₃⁻ concentrations using a colorimetric method on a spectrophotometer or an automated flow injection analyzer.
-
4.3. Nitrous Oxide (N₂O) Measurement (Optional): If measuring N₂O emissions, use sealed incubation chambers. Collect gas samples from the headspace of the chambers at regular intervals using a gas-tight syringe. Analyze the N₂O concentration using a gas chromatograph equipped with an electron capture detector (ECD).
-
4.4. Microbial Analysis (Optional): To assess the impact of DMPP on nitrifying microorganisms, soil DNA can be extracted at different time points. The abundance of ammonia-oxidizing archaea (AOA) and ammonia-oxidizing bacteria (AOB) can be quantified using quantitative polymerase chain reaction (qPCR) targeting the amoA gene.
Data Presentation
The following tables provide examples of how to structure quantitative data from a DMPP soil incubation study.
Table 1: Effect of DMPP on Soil Ammonium (NH₄⁺-N) and Nitrate (NO₃⁻-N) Concentrations Over Time
| Incubation Time (Days) | Treatment | NH₄⁺-N (mg/kg soil) | NO₃⁻-N (mg/kg soil) |
| 0 | Control | 105.2 ± 5.1 | 15.3 ± 1.2 |
| DMPP | 106.1 ± 4.8 | 15.1 ± 1.5 | |
| 7 | Control | 45.8 ± 3.9 | 72.5 ± 6.3 |
| DMPP | 89.3 ± 7.2 | 30.8 ± 2.9 | |
| 14 | Control | 12.1 ± 1.5 | 105.7 ± 9.8 |
| DMPP | 75.6 ± 6.5 | 42.1 ± 4.0 | |
| 28 | Control | 5.3 ± 0.8 | 115.4 ± 10.2 |
| DMPP | 50.2 ± 4.7 | 68.9 ± 6.1 | |
| 42 | Control | 4.1 ± 0.5 | 118.2 ± 11.3 |
| DMPP | 35.7 ± 3.8 | 85.4 ± 7.9 |
Data are presented as mean ± standard deviation (n=3). This is hypothetical data for illustrative purposes.
Table 2: Inhibition of Net Nitrification Rate by DMPP
| Incubation Period | Net Nitrification Rate (mg NO₃⁻-N/kg soil/day) | Inhibition Rate (%) |
| Days 0-14 | ||
| Control | 6.46 | |
| DMPP | 1.93 | 70.1 |
| Days 14-28 | ||
| Control | 0.69 | |
| DMPP | 1.91 | -176.8 (indicating mineralization) |
| Days 0-42 | ||
| Control | 2.45 | |
| DMPP | 1.67 | 31.8 |
Calculations are based on the change in NO₃⁻-N concentration over the specified period. This is hypothetical data for illustrative purposes.
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for a soil incubation study with DMPP.
Signaling Pathway/Process Diagram
Caption: Inhibition of nitrification by DMPP.
References
Application Notes and Protocols for the use of 1,3-Dimethylpyrazole (1,3-DMP) in Reducing Nitrous Oxide Emissions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrous oxide (N2O) is a potent greenhouse gas with a global warming potential approximately 298 times that of carbon dioxide (CO2) over a 100-year period.[1][2] A significant source of anthropogenic N2O emissions is agricultural soils, primarily due to the use of nitrogen-based fertilizers.[3][4] The microbial processes of nitrification and denitrification are the main pathways for N2O production in soil.[3] Nitrification, the oxidation of ammonium (B1175870) (NH4+) to nitrate (B79036) (NO3-), is a key step that makes nitrogen more susceptible to loss through leaching and denitrification.
1,3-Dimethylpyrazole (1,3-DMP) and its derivatives, such as 3,4-dimethylpyrazole phosphate (B84403) (DMPP), are effective nitrification inhibitors (NIs). When applied with ammonium-based fertilizers, these compounds selectively inhibit the first step of nitrification, the oxidation of ammonia (B1221849) to nitrite, which is catalyzed by the enzyme ammonia monooxygenase (AMO) in ammonia-oxidizing bacteria (AOB). By slowing down this conversion, 1,3-DMP-based inhibitors help to retain nitrogen in the less mobile ammonium form for a longer period, leading to reduced nitrate leaching and a significant decrease in N2O emissions.
These application notes provide a comprehensive overview of the role of 1,3-DMP in mitigating N2O emissions, including its mechanism of action, efficacy data from various studies, and detailed protocols for key experiments to evaluate its performance.
Mechanism of Action
The primary mode of action of dimethylpyrazole-based nitrification inhibitors is the inhibition of the ammonia monooxygenase (AMO) enzyme in ammonia-oxidizing bacteria (AOB). Research has revealed that DMPs, including 1,3-DMP and its derivatives like DMPP and 2-(3,4-dimethyl-1H-pyrazol-1-yl)-succinic acid (DMPSA), act as copper chelators. The AMO enzyme requires copper (Cu2+) as an indispensable cofactor for its catalytic activity. By forming stable complexes with copper ions, DMPs effectively make copper unavailable to the AMO enzyme, thereby blocking the oxidation of ammonia to hydroxylamine, the first and rate-limiting step of nitrification. This targeted inhibition of AOB activity leads to a reduction in the overall rate of nitrification, consequently lowering the production of nitrate, a primary substrate for denitrification and subsequent N2O emissions.
Data on N2O Emission Reduction
| Inhibitor | Soil Type | N2O Emission Reduction (%) | Conditions | Reference |
| DMPP | Paddy Soil | 48% | Lab-controlled environment | |
| DMPP | Red Soil | 35% | Lab-controlled environment | |
| DMPP | Paddy Soil with Cd | 36% | Cadmium contamination | |
| DMPP | Red Soil with Cd | 25% | Cadmium contamination | |
| DMPP & DMPSA | Loam Soil | Not specified, but effective | 40% Water Filled Pore Space (WFPS) | |
| DMPP | Loam Soil | More effective than DMPSA | 80% Water Filled Pore Space (WFPS) | |
| DMPP | Silt Loam | 49% (average over 3 years) | Field experiment | |
| DMPP | Not specified | 53% | Elevated CO2 (700 ppm) | |
| DMPP | Sandy Loam | 80% | Unlimed soil, temporary waterlogging | |
| DMPP | Sandy Loam | 94% | Limed soil, 180 mg N/kg, temporary waterlogging | |
| Nitrapyrin | Not specified | 43-48% | Spring application on urine patches | |
| Nitrapyrin | Not specified | 66% | Winter application on urine patches |
Experimental Protocols
Protocol for Measurement of Nitrous Oxide Emissions from Soil
This protocol describes the static chamber method for collecting gas samples from soil, followed by analysis using gas chromatography (GC).
Materials:
-
Static flux chambers (PVC or stainless steel, with a sampling port)
-
Syringes (gas-tight, e.g., 20-60 mL)
-
Evacuated vials (e.g., Exetainers)
-
Gas Chromatograph (GC) equipped with an Electron Capture Detector (ECD)
-
Standard gas mixtures for N2O calibration
Procedure:
-
Chamber Installation:
-
Insert the base of the static chambers into the soil to a depth of 5-10 cm at the experimental site.
-
Allow the soil to settle for at least 24 hours before the first sampling.
-
-
Gas Sampling:
-
At the time of sampling, place the lids on the chamber bases, ensuring an airtight seal.
-
Immediately take the first gas sample (T0) by withdrawing a known volume of air (e.g., 20 mL) from the chamber headspace through the sampling port using a gas-tight syringe.
-
Inject the gas sample into an evacuated vial.
-
Take subsequent gas samples at fixed time intervals (e.g., 15, 30, and 45 minutes) after chamber closure.
-
-
Gas Analysis:
-
Transport the collected gas samples to the laboratory for analysis.
-
Analyze the N2O concentration in the samples using a GC-ECD.
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Column: Packed column (e.g., Porapak Q) or capillary column (e.g., HP-PLOT Q)
-
Oven Temperature Program: Isothermal at 60°C
-
Detector Temperature (ECD): 300°C
-
Carrier Gas: N2 or Ar/CH4
-
-
-
Flux Calculation:
-
Calculate the rate of N2O emission (flux) based on the linear increase of N2O concentration inside the chamber over time. The flux (F) can be calculated using the following formula: F = (dC/dt) * (V/A) * (M/Vm) * (273 / (273 + T)) Where:
-
dC/dt = rate of change of N2O concentration in the chamber (ppm/h)
-
V = volume of the chamber (m³)
-
A = surface area of the soil covered by the chamber (m²)
-
M = molar mass of N in N2O (28 g/mol )
-
Vm = molar volume of a gas at standard temperature and pressure (22.4 L/mol)
-
T = air temperature inside the chamber (°C)
-
-
References
Application Notes and Protocols: Mechanism of Action of Dimethylpyrazole-Based Nitrification Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the mechanism of action of dimethylpyrazole-based nitrification inhibitors, such as 3,5-dimethylpyrazole (B48361) (DMP) and 3,4-dimethylpyrazole phosphate (B84403) (DMPP). The information is intended to guide research and development efforts related to enhancing nitrogen use efficiency in agriculture and other relevant fields.
Introduction
Dimethylpyrazole-based compounds are potent nitrification inhibitors that selectively target the first and rate-limiting step of nitrification: the oxidation of ammonia (B1221849) (NH₄⁺) to hydroxylamine (B1172632) (NH₂OH). This process is primarily mediated by ammonia-oxidizing bacteria (AOB) and ammonia-oxidizing archaea (AOA). By inhibiting this step, these compounds help to retain nitrogen in the less mobile ammonium (B1175870) form, reducing nitrate (B79036) leaching and nitrous oxide (N₂O) emissions.
Mechanism of Action: Copper Chelation
The primary mechanism of action for dimethylpyrazole-based nitrification inhibitors is the chelation of copper (Cu²⁺) ions, which are essential cofactors for the ammonia monooxygenase (AMO) enzyme.[1][2][3] AMO is the key enzyme responsible for the initial oxidation of ammonia.
The proposed mechanism involves the following steps:
-
Release of the Active Compound: In the case of DMPP, the phosphate group is cleaved in the soil, releasing the active 3,4-dimethylpyrazole (DMP) molecule.[1]
-
Formation of Copper Complexes: DMP molecules form stable complexes with Cu²⁺ ions present at the active site of the AMO enzyme.[1] This has been demonstrated through the synthesis and characterization of coordination compounds like [Cu(DMP)₄Cl₂] and [Cu(DMP)₄SO₄]n.
-
Inactivation of AMO: The chelation of copper effectively inactivates the AMO enzyme, preventing it from binding and oxidizing its ammonia substrate.
-
Inhibition of Nitrification: With AMO activity blocked, the conversion of ammonium to nitrite (B80452) is halted, thereby inhibiting the overall process of nitrification.
This targeted inhibition primarily affects ammonia-oxidizing bacteria (AOB), which are generally more sensitive to these inhibitors than ammonia-oxidizing archaea (AOA). The differential sensitivity may be due to structural differences in the AMO enzyme between these two groups of microorganisms.
Quantitative Data on Inhibition
The efficacy of dimethylpyrazole-based inhibitors can be quantified through various metrics, including the reduction in nitrification rates and the impact on microbial populations.
| Parameter | Inhibitor | Value | Soil Type / Conditions | Reference |
| Gross Autotrophic Nitrification Rate Reduction | DMPP | 22% | Alkaline vegetable soil | |
| N₂O Emission Reduction (3-year average) | DMPP | 49% | Field experiment | |
| N₂O Emission Reduction (3-year average) | DCD | 26% | Field experiment | |
| AOB amoA Gene Abundance | DMPP | Significantly decreased | Alkaline vegetable soil | |
| AOA amoA Gene Abundance | DMPP | No significant effect | Alkaline vegetable soil |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to study the mechanism and efficacy of nitrification inhibitors.
Protocol for Soil Incubation Study
This protocol is designed to assess the effect of nitrification inhibitors on nitrogen transformations in a controlled laboratory setting.
Materials:
-
Fresh soil samples, sieved (2 mm)
-
Dimethylpyrazole-based inhibitor (e.g., DMPP)
-
Ammonium-based fertilizer (e.g., (NH₄)₂SO₄)
-
Incubation vessels (e.g., Mason jars with gas-tight lids)
-
Deionized water
-
Potassium chloride (KCl) solution (2 M)
-
Spectrophotometer or colorimeter
Procedure:
-
Soil Preparation: Weigh a defined amount of fresh, sieved soil (e.g., 100 g dry weight equivalent) into each incubation vessel.
-
Treatment Application:
-
Control: Add ammonium fertilizer solution without any inhibitor.
-
Inhibitor Treatment: Add ammonium fertilizer solution mixed with the desired concentration of the nitrification inhibitor.
-
-
Moisture Adjustment: Adjust the soil moisture to a specific water-holding capacity (e.g., 60%) with deionized water.
-
Incubation: Seal the vessels and incubate at a constant temperature (e.g., 25°C) in the dark for a defined period (e.g., 28 days).
-
Sampling: At regular intervals (e.g., day 0, 7, 14, 21, 28), destructively sample triplicate vessels for each treatment.
-
Extraction: Extract inorganic nitrogen (NH₄⁺ and NO₃⁻) from a subsample of soil (e.g., 10 g) by shaking with 2 M KCl solution (e.g., 50 mL) for 1 hour.
-
Analysis: Filter the extracts and determine the concentrations of NH₄⁺-N and NO₃⁻-N using a spectrophotometer or colorimeter.
-
Calculation of Nitrification Inhibition: The percentage of nitrification inhibition can be calculated using the formula: % Inhibition = [(NO₃⁻-N in Control - NO₃⁻-N in Treatment) / NO₃⁻-N in Control] * 100
Protocol for DNA Extraction from Soil
This protocol describes a common method for extracting microbial DNA from soil samples for subsequent molecular analysis, such as qPCR.
Materials:
-
Soil sample (0.25 - 1 g)
-
DNA extraction kit (e.g., DNeasy PowerSoil Kit, QIAGEN) or individual reagents (e.g., lysis buffer, proteinase K, phenol:chloroform:isoamyl alcohol)
-
Bead-beating tubes with sterile beads (e.g., zirconia/silica beads)
-
Microcentrifuge
-
Vortex mixer
-
Water bath or incubator
Procedure (Bead-Beating Method):
-
Lysis: Add the soil sample to a bead-beating tube. Add lysis buffer and proteinase K.
-
Homogenization: Secure the tubes on a vortex adapter and vortex at maximum speed for a specified time (e.g., 10 minutes) to mechanically lyse the microbial cells.
-
Incubation: Incubate the tubes at a specific temperature (e.g., 65°C) for a set duration (e.g., 30 minutes) to further aid in cell lysis and protein digestion.
-
Centrifugation: Centrifuge the tubes to pellet the soil particles and cell debris.
-
Purification: Transfer the supernatant to a new tube and proceed with DNA purification steps, which typically involve the removal of proteins, humic substances, and other inhibitors using precipitation and column-based methods as per the manufacturer's instructions.
-
Elution: Elute the purified DNA in a low-salt buffer or sterile water.
-
Quantification and Quality Check: Determine the DNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer (e.g., NanoDrop).
Protocol for Quantitative PCR (qPCR) of amoA Gene
This protocol outlines the steps for quantifying the abundance of the ammonia monooxygenase subunit A (amoA) gene, a functional marker for ammonia-oxidizing microorganisms.
Materials:
-
Purified soil DNA
-
qPCR master mix (containing DNA polymerase, dNTPs, and SYBR Green or a probe)
-
Forward and reverse primers specific for AOB or AOA amoA genes
-
Nuclease-free water
-
qPCR instrument
-
Standard DNA (a plasmid containing the target amoA gene fragment) for generating a standard curve
Procedure:
-
Reaction Setup: Prepare the qPCR reaction mixture by combining the master mix, forward and reverse primers, template DNA (or standard DNA), and nuclease-free water to the final reaction volume in qPCR tubes or a plate.
-
Standard Curve: Prepare a serial dilution of the standard DNA to generate a standard curve for absolute quantification.
-
qPCR Program: Run the qPCR reaction using a thermal cycling program typically consisting of:
-
Initial denaturation (e.g., 95°C for 5-10 minutes)
-
40-45 cycles of:
-
Denaturation (e.g., 95°C for 15-30 seconds)
-
Annealing (e.g., 55-60°C for 30-60 seconds)
-
Extension (e.g., 72°C for 30-60 seconds)
-
-
Melt curve analysis (for SYBR Green-based assays) to check for primer-dimers and non-specific amplification.
-
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Use the standard curve to calculate the copy number of the amoA gene in the soil DNA samples.
Visualizations
Signaling Pathway: Mechanism of Action
Caption: Mechanism of dimethylpyrazole-based nitrification inhibition.
Experimental Workflow
Caption: Workflow for evaluating nitrification inhibitor efficacy.
References
- 1. caister.com [caister.com]
- 2. Soil-Determination of ammonium,nitrite and nitrate by extraction with potassium chloride solution -spectrophotometric methods [english.mee.gov.cn]
- 3. Application of Real-Time PCR To Study Effects of Ammonium on Population Size of Ammonia-Oxidizing Bacteria in Soil - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Pyrazole Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the improvement of aqueous solubility of pyrazole (B372694) derivatives.
Frequently Asked Questions (FAQs)
Q1: My pyrazole derivative has very low water solubility. What are the initial steps I should take?
A1: The first step is to characterize the physicochemical properties of your compound. A pH-solubility profile will determine if the compound is ionizable, which would make pH adjustment or salt formation viable strategies. If the compound is neutral, techniques like using co-solvents, cyclodextrin (B1172386) complexation, or creating solid dispersions should be considered.
Q2: When is pH modification a suitable strategy to improve solubility?
A2: pH modification is effective for pyrazole derivatives with ionizable acidic or basic groups. The solubility of weakly basic pyrazoles can be increased in acidic conditions, while weakly acidic pyrazoles are more soluble in alkaline environments. By adjusting the pH to a point where the compound is ionized, a significant increase in solubility can often be achieved.[1]
Q3: How do co-solvents enhance the solubility of pyrazole derivatives?
A3: Co-solvents, which are water-miscible organic solvents like ethanol (B145695), propylene (B89431) glycol, or DMSO, increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium. This makes the solvent system more favorable for dissolving non-polar molecules.
Q4: What are cyclodextrins and how do they improve solubility?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly water-soluble molecules, like many pyrazole derivatives, forming an inclusion complex.[1][2][3] This complex presents a hydrophilic exterior to the aqueous environment, thereby increasing the apparent solubility of the pyrazole derivative.[1]
Q5: What is a solid dispersion and when should I consider this technique?
A5: A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier matrix, such as a polymer like PVP or a sugar. This technique can enhance solubility by reducing the particle size of the drug to a molecular level and by converting the drug to an amorphous (non-crystalline) state, which is more soluble. This is a particularly useful strategy for compounds intended for oral administration.
Q6: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What should I do?
A6: This is a common issue known as "crashing out." It occurs when the high concentration of the organic solvent (DMSO) is rapidly diluted in the aqueous buffer, exceeding the compound's solubility in the final mixture. To mitigate this, you can try:
-
Lowering the final concentration of your compound.
-
Performing a serial dilution instead of a single large dilution.
-
Including a co-solvent in the final aqueous buffer.
-
Gently warming the buffer before adding the stock solution (ensure your compound is thermally stable).
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound precipitates from aqueous solution upon standing. | The concentration of the compound exceeds its equilibrium solubility in the aqueous medium. | - Lower the final concentration of the compound.- If the compound is ionizable, adjust the pH of the solution to a value where the compound is more soluble.- Incorporate a co-solvent (e.g., ethanol, PEG 400) into the solution. |
| Inconsistent results in biological assays. | Poor aqueous solubility leading to variable concentrations of the active compound. | - Prepare a fresh stock solution in a suitable organic solvent and perform serial dilutions in the assay medium immediately before use.- Consider using a formulation strategy such as cyclodextrin complexation or a solid dispersion to improve dissolution in the assay medium. |
| Salt formation did not significantly improve solubility. | - The chosen counter-ion may not be optimal.- The intrinsic solubility of the salt form may still be low. | - Screen a variety of counter-ions to identify one that forms a more soluble salt.- Characterize the solid form of the salt to ensure a new, more soluble crystalline form has been produced. |
| Co-solvent approach is not suitable for in vivo studies due to toxicity. | The selected co-solvent has known toxicity issues. | - Explore alternative, less toxic co-solvents such as propylene glycol or polyethylene (B3416737) glycol.- Investigate other formulation strategies like nanosuspensions, solid dispersions, or lipid-based formulations. |
Data Presentation
Table 1: Solubility of Celecoxib (B62257) in Ethanol-Water Co-solvent Mixtures
| Ethanol Concentration (% v/v) | Solubility of Celecoxib (µg/mL) |
| 0 (Water) | ~5 |
| 20 | ~20 |
| 40 | ~200 |
| 60 | ~2000 |
| 80 | ~15000 |
| 100 | ~25000 |
Data compiled from multiple sources indicating the trend of increased solubility with higher ethanol concentration.
Table 2: Effect of Cyclodextrins on the Aqueous Solubility of Celecoxib
| Cyclodextrin | Molar Ratio (Drug:CD) | Apparent Solubility (µg/mL) | Fold Increase |
| None | - | ~5 | 1 |
| β-Cyclodextrin | 1:1 | ~35 | 7 |
| β-Cyclodextrin | 1:2 | ~60 | 12 |
| HP-β-Cyclodextrin | 1:1 | ~105 | 21 |
| HP-β-Cyclodextrin | 1:3 | ~150 | 30 |
Data is illustrative and compiled from various studies demonstrating the enhancement of celecoxib solubility with cyclodextrins.
Table 3: Solubility of Celecoxib from Solid Dispersions
| Carrier | Drug:Carrier Ratio | Preparation Method | Aqueous Solubility (µg/mL) | Fold Increase |
| None | - | - | ~3-5 | 1 |
| PVP K30 | 1:1 | Solvent Evaporation | ~25 | ~5-8 |
| PVP K30 | 1:5 | Solvent Evaporation | ~90 | ~18-30 |
| Poloxamer 188 | 1:1 | Melting | ~15 | ~3-5 |
| Poloxamer 188 | 1:10 | Melting | ~100 | ~20-33 |
Data represents typical solubility enhancements observed for celecoxib solid dispersions.
Experimental Protocols
Protocol 1: Solubility Enhancement using Cyclodextrin Inclusion Complexation (Kneading Method)
Objective: To prepare a solid inclusion complex of a pyrazole derivative with a cyclodextrin to enhance its aqueous solubility.
Materials:
-
Pyrazole derivative
-
β-Cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Ethanol
-
Deionized water
-
Vacuum oven
Methodology:
-
Determine the desired molar ratio of the pyrazole derivative to the cyclodextrin (commonly 1:1).
-
Accurately weigh the appropriate amounts of the pyrazole derivative and the cyclodextrin.
-
Place the cyclodextrin in the mortar and add a small amount of a 1:1 (v/v) ethanol:water mixture to form a paste.
-
Gradually add the pyrazole derivative to the paste while continuously kneading for 30-60 minutes. Add more of the solvent mixture if necessary to maintain a suitable consistency.
-
Dry the resulting solid mass in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Pulverize the dried complex into a fine powder and store it in a desiccator.
-
To confirm solubility enhancement, perform a solubility study comparing the complex to the pure compound in an aqueous buffer.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of a pyrazole derivative in a hydrophilic carrier to improve its dissolution rate and solubility.
Materials:
-
Pyrazole derivative
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene glycol (PEG) 6000)
-
Volatile organic solvent (e.g., ethanol, methanol, dichloromethane)
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Select a suitable hydrophilic carrier and determine the desired drug-to-carrier ratio (e.g., 1:1, 1:5, 1:10 by weight).
-
Dissolve both the pyrazole derivative and the carrier in a common volatile organic solvent in a round-bottom flask. Ensure complete dissolution.
-
Remove the solvent using a rotary evaporator under reduced pressure. This will form a thin film or solid mass on the flask wall.
-
Further dry the solid dispersion in a vacuum oven at a suitable temperature to remove any residual solvent.
-
Scrape the solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.
-
The resulting solid dispersion powder can then be used for solubility and dissolution studies.
Visualizations
References
Technical Support Center: Overcoming Poor Solubility of 1,3-Dimethylpyrazole in Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of 1,3-Dimethylpyrazole in biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
A1: Understanding the fundamental properties of this compound is the first step in developing an appropriate solubilization strategy. Key properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₈N₂ | [1] |
| Molecular Weight | 96.13 g/mol | [1] |
| Appearance | Colorless to light yellow liquid/Oil | [2][3] |
| Density | 0.9561 - 0.98 g/cm³ | [2] |
| Boiling Point | 138 - 153 °C | |
| Predicted pKa | 2.72 ± 0.10 | |
| Predicted LogP | 0.72850 | |
| Qualitative Solubility | Soluble in DMSO; Sparingly soluble in Chloroform; Limited solubility in water. |
Q2: My this compound, dissolved in DMSO, is precipitating when I add it to my aqueous assay buffer. What is happening?
A2: This phenomenon is known as "antisolvent precipitation" or "crashing out." this compound is highly soluble in organic solvents like DMSO but has limited solubility in aqueous solutions. When a concentrated DMSO stock is rapidly diluted into an aqueous buffer, the compound is no longer soluble in the predominantly aqueous environment and precipitates out of the solution.
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A3: The tolerance to DMSO is cell-line dependent. However, a general guideline is to keep the final concentration of DMSO at or below 0.5% (v/v) to minimize solvent-induced toxicity and off-target effects. It is crucial to include a vehicle control (media with the same final DMSO concentration as the treated samples) in your experiments to account for any effects of the solvent itself.
Q4: Can I use pH adjustment to improve the solubility of this compound?
A4: With a predicted pKa of 2.72, this compound is a weak base. Therefore, lowering the pH of the aqueous buffer to below its pKa should increase its solubility by promoting the formation of the more soluble protonated form. However, it is critical to ensure that the adjusted pH is compatible with the biological system (e.g., cells, enzymes) being studied.
Q5: What are co-solvents and how can they help?
A5: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds. For this compound, formulations containing co-solvents like PEG300 and Tween-80 in combination with DMSO have been shown to be effective. It is essential to determine the tolerance of your specific assay to the chosen co-solvents.
Q6: How do cyclodextrins work to improve solubility?
A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly water-soluble molecules, like this compound, forming an "inclusion complex." This complex has a water-soluble exterior, which enhances the apparent aqueous solubility of the guest molecule. Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a modified cyclodextrin (B1172386) that has been used to solubilize this compound.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution
Symptom: A precipitate forms immediately upon adding the this compound DMSO stock solution to the aqueous assay buffer or cell culture medium.
dot
References
Technical Support Center: Optimizing DMPP Application for Nitrification Inhibition in Diverse Soil Types
This technical support center provides researchers, scientists, and agricultural professionals with comprehensive guidance on the effective application of 3,4-Dimethylpyrazole phosphate (B84403) (DMPP), a widely used nitrification inhibitor. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to navigate challenges in your experiments and optimize DMPP efficacy across various soil environments.
Troubleshooting Guide
This guide addresses specific problems that may arise during DMPP application experiments, offering potential causes and actionable solutions.
| Problem ID | Issue Encountered | Potential Causes | Recommended Solutions |
| DMPP-001 | Low or no inhibition of nitrification observed. | 1. Soil pH is too acidic: DMPP is less effective in acidic soils where ammonia-oxidizing archaea (AOA) may dominate nitrification, and AOA are less sensitive to DMPP than ammonia-oxidizing bacteria (AOB)[1][2]. 2. High Soil Organic Carbon (SOC): DMPP can be adsorbed by soil organic matter, reducing its bioavailability to nitrifying microorganisms[3][4][5]. 3. Incorrect Application Rate: The applied DMPP concentration may be too low for the specific soil conditions. 4. High Clay Content: Soils with high clay content can adsorb DMPP, reducing its effectiveness. | 1. Adjust Soil pH: If feasible for the experimental design, amend the soil with lime to raise the pH. Liming can shift the dominant nitrifying community from AOA to the more DMPP-sensitive AOB. 2. Increase Application Rate: In soils with high SOC, consider experimentally increasing the DMPP application rate. However, monitor for potential side effects. 3. Optimize Dosage: Conduct a dose-response experiment to determine the optimal DMPP application rate for your specific soil type. 4. Consider Soil Texture: For clay-rich soils, a higher application rate might be necessary to counteract adsorption. |
| DMPP-002 | Inconsistent results across replicates. | 1. Non-uniform DMPP distribution: Uneven application of DMPP to the soil samples. 2. Variable Soil Moisture: Inconsistent water content across replicates can affect DMPP degradation and microbial activity. 3. Heterogeneity of Soil Samples: Natural variability within the collected soil. | 1. Ensure Homogeneous Mixing: For laboratory studies, ensure thorough mixing of DMPP with the soil. For field applications, ensure uniform spraying or incorporation. 2. Maintain Consistent Moisture: Carefully control and monitor the water-filled pore space (WFPS) or field capacity across all experimental units. 3. Homogenize Soil: Before setting up the experiment, thoroughly mix the bulk soil sample to reduce variability between subsamples. |
| DMPP-003 | Increased ammonia (B1221849) (NH₃) volatilization after DMPP application. | DMPP inhibits the conversion of ammonium (B1175870) (NH₄⁺) to nitrate (B79036) (NO₃⁻), leading to a temporary increase in soil NH₄⁺ concentration. This can drive higher NH₃ volatilization, especially in alkaline soils. | 1. Incorporate DMPP and Fertilizer: Incorporate the DMPP-treated fertilizer into the soil rather than leaving it on the surface. 2. Optimize Application Rate: High dosages of DMPP can significantly increase NH₃ volatilization. Determine the lowest effective dose for your soil type. 3. Monitor Soil pH: Be aware that the risk of NH₃ volatilization is higher in soils with a higher pH. |
| DMPP-004 | Short duration of nitrification inhibition. | 1. Rapid DMPP Degradation: Microbial degradation is a primary factor in the persistence of DMPP. This can be influenced by soil temperature and moisture. 2. High Soil Temperature: Elevated temperatures can accelerate the degradation rate of DMPP. | 1. Consider Environmental Conditions: Be aware that the persistence of DMPP will be shorter in warmer and moister conditions. 2. Sequential Applications: In long-term experiments or under conditions favoring rapid degradation, sequential applications of DMPP may be necessary. |
Frequently Asked Questions (FAQs)
General Questions
Q1: What is the primary mechanism of DMPP?
A1: DMPP selectively inhibits the activity of the ammonia monooxygenase (AMO) enzyme, which is the first and rate-limiting step in nitrification. This enzyme is primarily found in ammonia-oxidizing bacteria (AOB) and, to a lesser extent, ammonia-oxidizing archaea (AOA). By inhibiting AMO, DMPP slows the conversion of ammonium (NH₄⁺) to nitrite (B80452) (NO₂⁻).
Q2: What is a typical application rate for DMPP in experimental settings?
A2: In laboratory and field experiments, DMPP is often applied at a rate of 0.5% to 1.5% of the applied ammonium-based fertilizer N. Application rates in field studies can range from 0.5 to 1.5 kg DMPP per hectare. However, the optimal rate is highly dependent on soil properties.
Questions on Soil-Specific Application
Q3: How does soil pH affect the efficacy of DMPP?
A3: Soil pH is a critical factor. DMPP is generally more effective in neutral to alkaline soils where AOB are the dominant nitrifiers. In acidic soils, AOA often dominate, and they are less sensitive to DMPP, leading to reduced efficacy. Increasing soil pH through liming can enhance DMPP's effectiveness by favoring AOB activity.
Q4: What is the impact of soil organic carbon (SOC) and clay content on DMPP performance?
A4: High levels of SOC and clay can reduce the effectiveness of DMPP due to adsorption. DMPP molecules can bind to organic matter and clay particles, making them less available to inhibit the AMO enzyme. Consequently, soils with high SOC or clay content may require higher application rates of DMPP to achieve the desired level of nitrification inhibition.
Q5: How does soil moisture influence DMPP's function?
A5: Soil moisture affects both DMPP degradation and nitrification rates. Lower soil moisture can slow the degradation of DMPP, prolonging its inhibitory effect. However, nitrification itself is also influenced by moisture levels. The effectiveness of nitrification inhibitors is highly dependent on soil water availability.
Experimental Design and Data Interpretation
Q6: How can I measure the effectiveness of DMPP in my experiment?
A6: The efficacy of DMPP can be quantified using several metrics, including the ammonium-N retention rate (NH₄⁺_RA), the inhibition rate of the net nitrification rate (NNR_IR), and the reduction rate of N₂O emissions (N₂O_ERR). These are calculated by comparing the nitrogen dynamics in DMPP-treated soil with an untreated control.
Q7: Are there any non-target effects of DMPP on other soil microorganisms?
A7: While DMPP primarily targets ammonia oxidizers, some studies have investigated its effects on other microbial communities. Generally, at recommended agronomic doses, significant negative impacts on the overall microbial biomass or diversity are not consistently observed. However, very high concentrations might have broader effects. DMPP has been shown to have no adverse effects on the abundance or activity of denitrifiers.
Data Summary Tables
Table 1: Influence of Key Soil Properties on DMPP Efficacy
| Soil Property | Effect on DMPP Efficacy | Mechanism | Recommendation for Optimization |
| Soil pH | Higher efficacy in neutral to alkaline soils (pH > 6.5). Reduced efficacy in acidic soils. | DMPP is more effective against AOB, which dominate in higher pH soils. AOA, which are more prevalent in acidic soils, are less sensitive to DMPP. | In acidic soils, consider liming to increase pH or conduct trials with higher DMPP application rates. |
| Soil Organic Carbon (SOC) | Reduced efficacy with increasing SOC. | Adsorption of DMPP to organic matter reduces its bioavailability. | For soils with high SOC, experimental testing of higher application rates is recommended. |
| Soil Texture | Reduced efficacy in soils with high clay content. Higher efficacy in sandy soils. | DMPP adsorbs to negatively charged clay particles, reducing its availability. | In clayey soils, a higher application rate may be required compared to sandy soils. |
| Soil Electrical Conductivity (EC) | Identified as a primary determinant of DMPP efficiency. | Higher EC can be correlated with a greater abundance of ammonia oxidizers, leading to a more pronounced effect of the inhibitor. | Characterize soil EC as it can be a predictor of DMPP performance. |
| Soil Moisture | Efficacy can be influenced by water content. Lower moisture can slow DMPP degradation. | Soil water content affects microbial activity, nitrification rates, and the persistence of DMPP. | Maintain consistent and optimal soil moisture levels in controlled experiments. |
Table 2: Reported Efficacy of DMPP on Nitrification and N₂O Emissions
| Parameter | Range of Reported Efficacy | Influencing Factors | Reference |
| Ammonium-N Retention Rate (NH₄⁺_RA) | -71.15% to 65.37% | Soil type (EC and SOC are key), microbial community | |
| Inhibition of Net Nitrification Rate (NNR_IR) | 18.77% to 70.23% | Soil type, DMPP concentration, temperature | |
| Reduction in N₂O Emissions | Can range from no effect to over 90% reduction. | Soil type, moisture, temperature, fertilizer type, dominant nitrifying community (AOB vs. AOA) |
Experimental Protocols
Protocol 1: Soil Microcosm Incubation to Evaluate DMPP Efficacy
This protocol outlines a standard laboratory procedure to assess the impact of DMPP on nitrification in a specific soil type.
-
Soil Preparation:
-
Collect a bulk soil sample from the field of interest from a depth of 0-20 cm.
-
Remove any large debris, roots, and stones. Sieve the soil through a 2 mm mesh.
-
Determine the basic physicochemical properties of the soil (pH, SOC, texture, EC).
-
Pre-incubate the soil at the desired temperature (e.g., 25°C) and moisture level (e.g., 65% Water-Filled Pore Space - WFPS) for 5-7 days to allow the microbial community to stabilize.
-
-
Experimental Setup:
-
Weigh a standardized amount of the pre-incubated soil (e.g., 50 g dry weight equivalent) into incubation vessels (e.g., glass jars).
-
Prepare the following treatment groups (with at least three replicates per group):
-
Control (Soil only)
-
Nitrogen fertilizer only (e.g., NH₄Cl or urea (B33335) at 100 mg N/kg soil)
-
Nitrogen fertilizer + DMPP (e.g., NH₄Cl or urea at 100 mg N/kg soil + DMPP at 1% of the applied N).
-
-
Apply treatments evenly to the soil surface and mix thoroughly.
-
Adjust the final moisture content to the target level (e.g., 65% WFPS) and seal the vessels (e.g., with perforated parafilm to allow gas exchange but reduce water loss).
-
-
Incubation and Sampling:
-
Incubate the vessels at a constant temperature (e.g., 25°C) in the dark.
-
Maintain soil moisture by adding deionized water as needed (e.g., every 2-3 days by weighing the vessels).
-
Perform destructive sampling at designated time points (e.g., days 0, 1, 3, 7, 14, 21, 28).
-
-
Analysis:
-
At each sampling point, extract a subsample of soil with a 2M KCl solution.
-
Analyze the extracts for ammonium (NH₄⁺-N) and nitrate (NO₃⁻-N) concentrations using colorimetric methods or an autoanalyzer.
-
If measuring N₂O emissions, use sealed chambers and gas chromatography.
-
-
Data Calculation:
-
Calculate the net nitrification rate as the change in NO₃⁻-N concentration over time.
-
Determine the inhibition of the net nitrification rate (NNR_IR) using the formula: NNR_IR (%) = [(NNR_fertilizer - NNR_fertilizer+DMPP) / NNR_fertilizer] * 100.
-
Visualizations
Caption: Workflow for a soil microcosm incubation experiment to evaluate DMPP efficacy.
Caption: Key soil factors influencing the efficacy of the nitrification inhibitor DMPP.
References
- 1. Effects of the Nitrification Inhibitor 3,4-Dimethylpyrazole Phosphate on Nitrification and Nitrifiers in Two Contrasting Agricultural Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Soil Factors Key to 3,4-Dimethylpyrazole Phosphate (DMPP) Efficacy: EC and SOC Dominate over Biotic Influences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Impacts of urea and 3,4-dimethylpyrazole phosphate on nitrification, targeted ammonia oxidizers, non-targeted nitrite oxidizers, and bacteria in two contrasting soils [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Substituted Pyrazoles
Welcome to the technical support center for the synthesis of substituted pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing substituted pyrazoles, and what are its main challenges?
A1: The most prevalent method is the Knorr pyrazole (B372694) synthesis, which involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative.[1] While versatile, the primary challenges include controlling regioselectivity when using unsymmetrical starting materials, optimizing reaction conditions to maximize yield, and potential difficulties in purifying the final product.[1]
Q2: What factors primarily influence regioselectivity in the Knorr pyrazole synthesis?
A2: Regioselectivity, the formation of one regioisomer over another, is influenced by several key factors:
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can direct the initial reaction to the less sterically hindered site.[2]
-
Electronic Effects: The electronic properties (electron-donating or -withdrawing) of the substituents determine the reactivity of the carbonyl carbons.[2]
-
Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the hydrazine nitrogens and influence which one attacks first.
-
Solvent: The choice of solvent can significantly impact regioselectivity. For example, fluorinated alcohols have been shown to improve selectivity compared to more common solvents like ethanol (B145695).
-
Temperature: Reaction temperature can be a critical parameter in controlling the isomeric ratio.
Q3: Are there alternative methods to the Knorr synthesis for better regioselectivity?
A3: Yes, several strategies can be employed to overcome the regioselectivity issues of the classical Knorr synthesis. One effective approach is the use of 1,3-dicarbonyl surrogates like β-enaminones. These compounds have differentiated electrophilic centers, which can force the reaction to proceed with higher regioselectivity. Another method involves a [3+2] cycloaddition of 2-alkynyl-1,3-dithianes and sydnones, which offers excellent regioselectivity under mild conditions.
Q4: What are the advantages of using microwave-assisted synthesis for pyrazoles?
A4: Microwave-assisted synthesis offers several advantages over conventional heating methods, including drastically reduced reaction times (from hours to minutes), improved reaction yields, and often cleaner reaction profiles. This technique is considered a more energy-efficient and sustainable approach to organic synthesis.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: My pyrazole synthesis is resulting in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?
A: Low yields can stem from several factors related to starting materials, reaction conditions, or side reactions.
Troubleshooting Workflow for Low Yield
Caption: A workflow for troubleshooting low pyrazole synthesis yields.
Potential Solutions:
-
Starting Material Quality: Ensure the purity of your 1,3-dicarbonyl compound and hydrazine. Impurities can lead to side reactions, and hydrazine derivatives can degrade over time. Use freshly purified or commercially available high-purity reagents.
-
Reaction Conditions:
-
Solvent: The choice of solvent is critical. For instance, aprotic dipolar solvents like DMF can give better results than ethanol when using aryl hydrazines.
-
Temperature: If the reaction stalls at the hydrazone intermediate, increasing the temperature can promote the final cyclization and dehydration step.
-
Catalyst: The Knorr synthesis is typically acid-catalyzed. Ensure the appropriate catalyst is used. In some cases, catalysts like nano-ZnO have been shown to improve yields and shorten reaction times.
-
-
Side Reactions:
-
Hydrolysis: β-ketonitriles or other starting materials can be susceptible to hydrolysis. Running the reaction under neutral, non-aqueous conditions can minimize this.
-
Incomplete Cyclization: If you isolate a stable hydrazone intermediate, you may need to modify the conditions (e.g., higher temperature, change of solvent, or add a catalyst) to facilitate the cyclization step.
-
Issue 2: Poor Regioselectivity / Mixture of Isomers
Q: My reaction with an unsymmetrical 1,3-dicarbonyl is producing a mixture of regioisomers that are difficult to separate. How can I improve the selectivity?
A: Controlling regioselectivity is a central challenge in pyrazole synthesis. The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, leading to two possible products.
Logical Relationship for Controlling Regioselectivity
Caption: Factors influencing the outcome of pyrazole synthesis.
Strategies to Improve Regioselectivity:
-
Modify Reaction Conditions:
-
pH Control: The regioselectivity can be pH-dependent. Acidic conditions might favor one isomer, while basic conditions favor the other.
-
Solvent Choice: Aprotic dipolar solvents (e.g., DMF) or fluorinated alcohols (e.g., HFIP) can enhance regioselectivity.
-
-
Utilize Steric Hindrance: Employing a bulky substituent on either the dicarbonyl compound or the hydrazine can sterically direct the reaction to favor the formation of a single isomer.
-
Change Synthetic Approach: Instead of a 1,3-diketone, consider using a β-enaminone or an α-oxoketene N,S-acetal. These substrates introduce a predefined difference in reactivity between the two electrophilic centers, forcing higher regioselectivity.
Issue 3: Difficulty with N-Alkylation
Q: I am attempting to N-alkylate my pyrazole and am getting a mixture of N1 and N2 isomers, or the reaction is not proceeding. What can I do?
A: The N-alkylation of unsymmetrically substituted pyrazoles is a common challenge due to the similar nucleophilicity of the two nitrogen atoms. The outcome is influenced by steric and electronic factors.
Troubleshooting Steps for N-Alkylation:
-
Low Reactivity:
-
Base Selection: Ensure the base is strong enough to fully deprotonate the pyrazole. Common choices include K₂CO₃, Cs₂CO₃, and NaH. The reaction must be run under anhydrous conditions.
-
Solubility: Poor solubility of the pyrazole or the base can hinder the reaction. Switching to a more polar aprotic solvent like DMF or DMSO can help.
-
Alkylating Agent: Ensure the alkylating agent is active and suitable for the reaction.
-
-
Poor Regioselectivity (N1 vs. N2 Isomers):
-
Steric Control: Alkylation generally favors the less sterically hindered nitrogen (N1). If the substituent at the 3- or 5-position is bulky, the incoming alkyl group will preferentially add to the less hindered nitrogen.
-
Protecting Groups: For difficult cases, a protecting group strategy can be employed. A removable bulky group can be used to block one nitrogen, directing alkylation to the other.
-
Solvent Effects: The choice of solvent can influence the N1/N2 ratio. Screening different solvents is recommended.
-
Issue 4: Challenges in Purification
Q: I have a mixture of pyrazole regioisomers that are co-eluting during column chromatography. What are some effective purification strategies?
A: Separating regioisomers can be challenging due to their similar polarities.
Purification Strategies:
-
Chromatography Optimization:
-
Solvent System Screening: Perform a thorough screening of solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides the best possible separation (difference in Rf values). Start with a non-polar system (e.g., hexane/ethyl acetate) and systematically try different solvent combinations and ratios.
-
Deactivate Silica (B1680970): For basic pyrazole compounds that may streak or stick to a standard silica gel column, the silica can be deactivated by preparing the slurry with a small amount of triethylamine (B128534) (e.g., 1%) in the eluent.
-
-
Recrystallization: If the product is a solid, recrystallization can be a powerful purification technique. Experiment with various solvent systems to find one where the desired isomer has low solubility at cool temperatures while the undesired isomer and impurities remain in solution.
-
Acid-Base Extraction/Crystallization: Pyrazoles are basic and can form salts. It may be possible to purify the product by dissolving the crude mixture in an organic solvent and reacting it with an acid to precipitate the pyrazole as an acid addition salt, which can then be isolated by crystallization.
Comparative Data
Table 1: Effect of Reaction Conditions on Yield and Time
| Synthesis Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional Heating | ZnCl₂ (anhydrous) | Ethanol | Reflux | 7-9 h | 79-92 | |
| Microwave-Assisted | ZnCl₂ (anhydrous) | Ethanol | - | 9-10 min | 79-92 | |
| Conventional Heating | None | Acetic Acid | Reflux | 6.5 h | Good | |
| Microwave-Assisted | None | Acetic Acid | 120 | 7-10 min | 68-86 | |
| Room Temperature | None | Ethylene Glycol | RT | - | 70-95 |
Key Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This protocol is a general guideline for the synthesis of 1,3,5-substituted pyrazoles and may require optimization for specific substrates.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent (e.g., ethanol or acetic acid).
-
Hydrazine Addition: Add the hydrazine derivative (1.0-1.2 equivalents) to the solution. If using a hydrazine salt (e.g., hydrochloride), a base may be required.
-
Reaction: The reaction mixture is stirred at room temperature or heated to reflux. The progress of the reaction should be monitored by TLC or LC-MS.
-
Work-up: Once the reaction is complete, the mixture is cooled to room temperature. If the product precipitates, it can be collected by filtration. Alternatively, the solvent is removed under reduced pressure, and the residue is subjected to an aqueous work-up (e.g., extraction with an organic solvent like ethyl acetate, followed by washing with water and brine).
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the pure substituted pyrazole.
Protocol 2: Microwave-Assisted Synthesis of Pyrazoles
This protocol provides a general procedure for rapid pyrazole synthesis using microwave irradiation.
-
Reaction Setup: In a microwave reaction vessel, combine the 1,3-dicarbonyl compound (1.0 equivalent), the hydrazine derivative (1.0-1.2 equivalents), and a suitable solvent (e.g., ethanol or acetic acid).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120 °C) and power (e.g., 100-400 W) for a short duration (e.g., 5-20 minutes).
-
Work-up: After irradiation, cool the vessel to room temperature. The product may be isolated by pouring the reaction mixture into ice-cold water and collecting the resulting precipitate by filtration.
-
Purification: The crude solid is washed with water, dried, and then purified, typically by recrystallization from a solvent such as ethanol.
References
Technical Support Center: Degradation Kinetics of Pyrazole Derivatives in Soil Environments
Disclaimer: Direct scientific literature on the degradation kinetics of 1,3-Dimethylpyrazole (1,3-DMP) in soil is limited. This technical support center provides information based on its isomers, 3,4-Dimethylpyrazole (3,4-DMP, often used as 3,4-DMPP) and 3,5-Dimethylpyrazole (3,5-DMP), which are widely studied as nitrification inhibitors. The methodologies and factors influencing degradation are expected to be similar for 1,3-DMP, but researchers should validate these for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of dimethylpyrazole degradation in soil?
A1: Dimethylpyrazole degradation in soil is believed to occur through both biotic and abiotic pathways. Recent studies suggest that for compounds like 3,4-DMPP, chemical degradation pathways may be predominant over microbial ones. These chemical processes could be initiated by reactive oxygen species (ROS) present in the soil, which can be formed from both biological and non-biological processes[1][2][3].
Q2: What are the typical half-lives of dimethylpyrazoles in soil?
A2: The half-life of dimethylpyrazoles in soil is highly variable and depends on a range of environmental factors. For instance, the half-life of 3,4-DMPP can range from 9.2 to 28 days.[1][4] Higher application rates generally lead to longer persistence.
Q3: What factors influence the degradation rate of dimethylpyrazoles in soil?
A3: Several key factors influence the degradation rate:
-
Soil Properties: Soil organic carbon (SOC) content and electrical conductivity (EC) have been identified as dominant factors. Soil texture (e.g., clay content) also plays a role.
-
Temperature: Higher temperatures generally increase the rate of degradation.
-
Moisture Content: Soil moisture is a critical factor, with degradation rates often being higher in moist soils compared to dry or saturated conditions.
-
Application Rate: Higher concentrations of dimethylpyrazoles can sometimes lead to a lag in degradation or a longer half-life.
-
Microbial Activity: While chemical degradation can be significant, the presence and activity of soil microorganisms can also contribute to the breakdown of these compounds.
Q4: What are the common analytical methods for quantifying dimethylpyrazoles in soil samples?
A4: The most common and sensitive methods involve chromatography coupled with mass spectrometry.
-
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is a highly selective and sensitive method for quantifying dimethylpyrazoles in soil extracts.
-
GC-MS (Gas Chromatography-Mass Spectrometry): This method can also be used for the analysis of pyrazole (B372694) derivatives in soil. Sample preparation typically involves solvent extraction (e.g., with acetonitrile (B52724) or a hexane/acetone mixture) followed by cleanup steps to remove interfering substances from the soil matrix.
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent degradation rates between replicates. | - Non-homogenous soil samples.- Uneven application of the dimethylpyrazole.- Variations in moisture content or temperature across replicates. | - Thoroughly mix and sieve soil before the experiment.- Ensure precise and uniform application of the test substance.- Carefully control and monitor incubation conditions (temperature and moisture). |
| Low or no degradation observed. | - Sub-optimal environmental conditions (e.g., low temperature, low moisture).- Soil type may be inhibitory to degradation (e.g., very low microbial activity, extreme pH).- Incorrect analytical method or poor extraction efficiency. | - Adjust incubation parameters to be more favorable for degradation (e.g., temperature around 20-30°C, moisture at 50-60% of water holding capacity).- Characterize your soil properties; consider using a range of soil types in preliminary studies.- Validate your analytical method, including extraction recovery experiments with spiked samples. |
| Very rapid degradation observed. | - Enhanced biodegradation due to a history of previous exposure of the soil to similar compounds.- Abiotic degradation pathways are highly active under the experimental conditions. | - Test a sterile soil control to differentiate between biotic and abiotic degradation.- If possible, use soil with no known history of pyrazole-based compound application. |
| Poor recovery of dimethylpyrazole from spiked soil samples. | - Inefficient extraction solvent.- Strong adsorption of the compound to soil particles.- Degradation during the extraction process. | - Test different extraction solvents or solvent mixtures.- Adjust the pH of the extraction solvent.- Minimize the time between extraction and analysis. |
Quantitative Data Summary
Table 1: Half-life of 3,4-Dimethylpyrazole Phosphate (DMPP) in Soil
| Soil Type | Temperature (°C) | Application Rate (mg/kg) | Half-life (days) | Reference |
| Not Specified | 15 | 2.5 and 5 | 12-17 | |
| Not Specified | Not Specified | 1-14 | 9.2 - 16 | |
| Clay Loam | Not Specified | Not Specified | 21 - 28 |
Table 2: Effect of 3,5-Dimethylpyrazole (DMP) on Ammonium Half-life in Brown Soil
| DMP Concentration (g/kg dry soil) | Ammonium Half-life Extension (compared to control) | Reference |
| 0.0025 | 14.27% | |
| 0.01 | 76.62% | |
| 0.025 | 205.64% |
Experimental Protocols
Protocol 1: Soil Incubation Study for Degradation Kinetics
-
Soil Preparation:
-
Collect fresh soil samples and pass them through a 2-mm sieve to remove large debris and ensure homogeneity.
-
Determine the soil's water holding capacity (WHC).
-
Pre-incubate the soil at the desired experimental temperature (e.g., 25°C) for several days to stabilize microbial activity.
-
-
Experimental Setup:
-
Weigh a standardized amount of pre-incubated soil into individual microcosms (e.g., glass jars).
-
Adjust the soil moisture to a specific percentage of WHC (e.g., 60%) with deionized water.
-
Prepare a stock solution of this compound in a suitable solvent.
-
Spike the soil samples with the 1,3-DMP solution to achieve the desired concentration. Include a solvent-only control.
-
Loosely cap the microcosms to allow for gas exchange and incubate them in the dark at a constant temperature.
-
-
Sampling and Analysis:
-
At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56 days), destructively sample a subset of the microcosms.
-
Extract the 1,3-DMP from the soil samples using an appropriate solvent (e.g., acetonitrile). This may involve shaking, sonication, or accelerated solvent extraction.
-
Centrifuge and filter the extracts.
-
Analyze the concentration of 1,3-DMP in the extracts using a validated LC-MS/MS or GC-MS method.
-
-
Data Analysis:
-
Plot the concentration of 1,3-DMP versus time.
-
Determine the degradation kinetics by fitting the data to a suitable model (e.g., first-order kinetics).
-
Calculate the half-life (t1/2) of 1,3-DMP in the soil.
-
Protocol 2: Differentiating Biotic and Abiotic Degradation
-
Sterilization:
-
Prepare two sets of soil samples.
-
Sterilize one set of soil samples to eliminate microbial activity. Common methods include autoclaving or gamma irradiation.
-
The second set of soil samples remains non-sterile.
-
-
Incubation:
-
Conduct the incubation study as described in Protocol 1 for both the sterile and non-sterile soil sets.
-
-
Analysis:
-
Measure the degradation of 1,3-DMP in both sterile and non-sterile samples over time.
-
Degradation in the sterile soil can be attributed to abiotic processes, while the difference in degradation rates between the non-sterile and sterile soils indicates the contribution of biotic (microbial) degradation.
-
Visualizations
Caption: Experimental workflow for studying the degradation kinetics of this compound in soil.
Caption: Key factors influencing the degradation rate of dimethylpyrazoles in soil environments.
References
minimizing impurity formation in 1,3-Dimethylpyrazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurity formation during the synthesis of 1,3-Dimethylpyrazole.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific challenges that may be encountered during the synthesis of this compound, with a focus on impurity control.
Issue 1: Presence of 1,5-Dimethylpyrazole (B184060) Isomer in the Final Product
-
Question: My final product shows a significant peak corresponding to the 1,5-Dimethylpyrazole isomer. How can I minimize its formation?
-
Answer: The formation of the 1,5-dimethylpyrazole isomer is a common issue, particularly when using alkylation of 3(5)-methylpyrazole as the synthetic route. Here are several strategies to address this:
-
Synthetic Route Selection: The reaction of a hydrazine (B178648) source with a β-diketone, such as acetylacetone (B45752), is a more regioselective method for the synthesis of symmetrically substituted pyrazoles like 3,5-dimethylpyrazole (B48361), which can then be N-methylated. However, direct synthesis from unsymmetrical precursors will likely lead to isomeric mixtures. The alkylation of 3(5)-methylpyrazole with agents like dimethyl sulfate (B86663) (DMS) is known to produce a mixture of 1,3- and 1,5-dimethylpyrazole, sometimes in a ratio of approximately 60:40.[1]
-
Reaction Control: In syntheses where isomeric formation is possible, precise control of reaction parameters is critical. While specific conditions for favoring 1,3- over 1,5-dimethylpyrazole during alkylation are not well-documented in the provided search results, general principles of kinetic versus thermodynamic control may apply. Experimenting with reaction temperature, solvent, and the nature of the base could influence the isomeric ratio.
-
Purification: If the formation of the 1,5-isomer is unavoidable, efficient purification is necessary.
-
Rectification: Fractional distillation (rectification) has been shown to be an effective method for separating this compound from its 1,5-isomer to achieve high purity (>99%).[1]
-
Crystallization: The formation of acid addition salts can be a viable method for the purification of pyrazoles, potentially allowing for the selective crystallization of one isomer.[2]
-
-
Issue 2: Formation of Tars and Other Heavy Impurities
-
Question: My reaction mixture is dark and viscous, and I'm having difficulty isolating the product due to tar formation. What causes this and how can I prevent it?
-
Answer: Tar and heavy impurity formation often result from side reactions, polymerization of starting materials or intermediates, or product degradation under harsh reaction conditions.
-
Temperature Control: Exothermic reactions, if not properly controlled, can lead to elevated temperatures that promote side reactions. For instance, in the synthesis of a 1,3-dimethyl-1H-pyrazole-5-ethyl formate (B1220265), maintaining the temperature below 15°C during the initial reaction steps is crucial to inhibit impurity formation.[3] When reacting hydrazine with acetylacetone, it is often recommended to perform the addition at a low temperature (e.g., in an ice bath) to control the initial exothermic reaction.[4]
-
Order of Reagent Addition: The sequence of adding reagents can significantly impact the reaction outcome. A controlled, slow addition of one reagent to another can help maintain a low concentration of the reactive species and minimize side reactions.
-
Choice of Reagents: The use of hydrazine hydrate (B1144303) is reported to result in higher yields and fewer byproducts compared to hydrazine sulfate in the synthesis of dimethylpyrazole from acetylacetone.
-
Issue 3: Low Yield and Purity of the Final Product
-
Question: The yield of my this compound synthesis is consistently low, and the purity is not satisfactory even after initial workup. What can I do to improve this?
-
Answer: Low yield and purity can stem from incomplete reactions, side reactions, or inefficient purification.
-
Optimize Reaction Conditions:
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). For the synthesis of a this compound derivative, a specific heating period (e.g., 6 hours at 40-50°C) after the initial addition was found to be effective.
-
pH Control: In some syntheses, maintaining the correct pH is critical. For example, a pH of 2-3 was specified for a step in the synthesis of a pyrazole (B372694) derivative.
-
-
Effective Purification:
-
Extraction: Proper extraction techniques are vital to separate the product from the aqueous phase and inorganic salts.
-
Recrystallization: Recrystallization from an appropriate solvent, such as petroleum ether or n-hexane, can significantly improve the purity of the final product.
-
Column Chromatography: For separating complex mixtures of impurities, column chromatography can be employed.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound synthesis?
A1: The most frequently encountered impurity is the 1,5-Dimethylpyrazole isomer , especially when the synthesis involves the alkylation of 3(5)-methylpyrazole. Other impurities can include unreacted starting materials , heavy byproducts or tars , and potentially side-products from reactions of intermediates . The specific impurity profile will depend on the synthetic route and reaction conditions.
Q2: Which synthetic method provides the highest purity of this compound?
A2: While the search results do not definitively name one method as the absolute best for purity, the cyclocondensation reaction of a hydrazine with a β-diketone (like acetylacetone) is a common and direct route to the dimethylpyrazole core. Subsequent N-alkylation would be required to obtain this compound. The alkylation of 3(5)-methylpyrazole is a practical method but inherently produces an isomeric mixture that requires efficient separation. A patent suggests that controlling temperature and the feeding sequence of reactants can effectively increase product conversion and inhibit impurity formation in the synthesis of a related derivative.
Q3: Is there a recommended purification method to achieve high-purity this compound?
A3: For the separation of the 1,3- and 1,5-isomers, rectification (fractional distillation) is a proven industrial method to obtain purities greater than 99%. For general purification to remove other types of impurities, recrystallization from solvents like petroleum ether or n-hexane is commonly used.
Quantitative Data Summary
The following table summarizes key quantitative data from various synthesis methods for dimethylpyrazoles.
| Synthesis Method | Reagents | Product(s) | Yield | Purity/Ratio | Reference |
| Alkylation of 3(5)-methylpyrazole | 3(5)-methylpyrazole, Dimethylsulfate (DMS), NaOH (aq) | 1,3- and 1,5-Dimethylpyrazole mixture | 85% (of mixture) | 60:40 (1,3- to 1,5-isomer) | |
| Cyclocondensation | Hydrazine sulfate, Acetylacetone, NaOH (aq) | 3,5-Dimethylpyrazole | 77-81% | Good quality, m.p. 107-108°C | |
| Cyclocondensation | Hydrazine hydrate, Acetylacetone, Water | 3,5-Dimethylpyrazole | Up to 95% | High | |
| Synthesis of a pyrazole derivative | Ethanol (B145695), Sodium ethoxide, Diethyl oxalate, Acetone, Methylhydrazine | 1,3-dimethyl-1H-pyrazole-5-ethyl formate | Not specified | High purity mentioned |
Experimental Protocols
Protocol 1: Synthesis of 3,5-Dimethylpyrazole from Hydrazine Sulfate and Acetylacetone
-
Dissolve 65g (0.50 mole) of hydrazine sulfate in 400 ml of 10% sodium hydroxide (B78521) in a 1-liter round-bottomed flask equipped with a stirrer, thermometer, and separatory funnel.
-
Cool the flask in an ice bath until the temperature of the mixture reaches 15°C.
-
Add 50g (0.50 mole) of acetylacetone dropwise with stirring, maintaining the temperature at approximately 15°C. The addition should take about 30 minutes.
-
Continue stirring for 1 hour at 15°C.
-
Dilute the reaction mixture with 200 ml of water to dissolve any precipitated inorganic salts.
-
Transfer the mixture to a 1-liter separatory funnel and extract with 125 ml of ether.
-
Separate the layers and extract the aqueous layer with four additional 40-ml portions of ether.
-
Combine the ether extracts, wash once with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate.
-
Remove the ether by distillation.
-
Dry the resulting crystalline residue of 3,5-dimethylpyrazole under reduced pressure.
Protocol 2: Synthesis of 3,5-Dimethylpyrazole from Hydrazine Hydrate and Acetylacetone
-
In a 250ml flask, add 6ml of hydrazine hydrate and then 50ml of ethanol with constant stirring.
-
Place the flask in an ice bath for 10 minutes.
-
Slowly add 10ml of acetylacetone dropwise to the solution over approximately 20 minutes, maintaining a low temperature with constant stirring.
-
Allow the reaction mixture to warm to room temperature and then reflux for one hour in an oil bath at around 110°C.
-
Remove the solvent to dryness using a rotary evaporator.
-
Dissolve the solid residue in a small amount of warm n-hexane.
-
Place the flask in a refrigerator to induce crystallization.
-
Collect the crystalline product by filtration and wash with cold hexane.
Visual Guides
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for impurity formation.
References
Technical Support Center: Impact of Soil pH on DMPP Effectiveness
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of soil pH on the effectiveness of the nitrification inhibitor 3,4-dimethylpyrazole phosphate (B84403) (DMPP).
Troubleshooting Guides
This section addresses specific issues that may arise during experiments investigating the effect of soil pH on DMPP.
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in DMPP effectiveness at the same pH level. | - Inconsistent soil moisture: DMPP degradation and microbial activity are sensitive to moisture content. - Variations in soil organic matter: Organic matter can adsorb DMPP, reducing its availability. - Non-uniform DMPP application: Uneven distribution of DMPP in the soil can lead to inconsistent results. | - Maintain consistent soil moisture levels (e.g., 60% of water holding capacity) across all experimental units. - Characterize and report the soil organic matter content for each soil type used. - Ensure thorough and uniform mixing of DMPP with the soil. For liquid applications, ensure even spray distribution. |
| DMPP shows little to no inhibition in acidic soils (pH < 6). | - Reduced nitrification rates: Nitrification, the process DMPP inhibits, is naturally slower in acidic soils.[1] - Dominance of Ammonia-Oxidizing Archaea (AOA): Some studies suggest DMPP is less effective at inhibiting AOA, which can be more prevalent in acidic soils. - Faster degradation of DMPP: While some studies suggest slower degradation in acidic conditions, other soil factors might accelerate its breakdown. | - Measure the baseline nitrification rate of the acidic soil to determine if it is a limiting factor. - Analyze the microbial community to determine the relative abundance of Ammonia-Oxidizing Bacteria (AOB) and AOA. - Consider co-applying DMPP with substances that can locally increase soil pH, such as lime, to enhance its efficacy.[2] |
| Unexpectedly rapid loss of DMPP effectiveness in alkaline soils (pH > 8). | - Enhanced microbial degradation: High pH can favor microbial populations that are more efficient at degrading DMPP. - Chemical hydrolysis: The active form of DMPP can be hydrolyzed more rapidly in alkaline conditions. | - Measure DMPP concentration in the soil over time to determine its degradation rate. - Consider a higher initial application rate of DMPP in highly alkaline soils, based on preliminary dose-response experiments. - Investigate the soil microbial community to identify potential DMPP-degrading microorganisms. |
| Conflicting results when comparing DMPP effectiveness across different soil types with similar pH. | - Differences in soil texture: Clay content can influence DMPP availability through adsorption. - Variations in other soil chemical properties: Electrical conductivity (EC) and cation exchange capacity (CEC) can affect DMPP's behavior in soil. | - Characterize and report the soil texture (sand, silt, clay content) for all soils. - Measure and report soil EC and CEC. - Conduct experiments in a range of soil types to understand the interplay between pH and other soil properties. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal soil pH range for DMPP effectiveness?
A1: Generally, DMPP is most effective in neutral to slightly alkaline soils (pH 6.5-8.0). Its effectiveness tends to decrease in acidic soils (pH < 6.0).[3] In highly alkaline soils (pH > 8.0), while the initial inhibition may be strong, the persistence of DMPP can be reduced.
Q2: How does soil pH affect the degradation of DMPP?
A2: Soil pH influences both the chemical and microbial degradation of DMPP. Some studies indicate that the degradation of DMPP in soil tends to slow down with decreasing soil moisture content.[4] At a pH of 10, more DMPP remained in the soil, resulting in the greatest inhibitory effect, whereas at pH 7 and 4, less DMPP remained, leading to a smaller inhibitory effect.[4]
Q3: Why is DMPP less effective in acidic soils?
A3: The reduced effectiveness of DMPP in acidic soils can be attributed to several factors. Firstly, the overall rate of nitrification is naturally lower in acidic conditions, meaning there is less of the process for DMPP to inhibit. Secondly, acidic soils may favor the growth of Ammonia-Oxidizing Archaea (AOA) over Ammonia-Oxidizing Bacteria (AOB). Some research suggests that DMPP is a more potent inhibitor of AOB than AOA.
Q4: Can I increase the effectiveness of DMPP in acidic soils?
A4: Yes, amending acidic soils with liming agents to raise the pH can significantly improve the efficacy of DMPP in reducing N2O emissions. The combined application of lime and DMPP has been shown to be an effective strategy for mitigating nitrous oxide emissions from acidic agricultural soils.
Q5: Does soil pH affect the target of DMPP?
A5: Yes, the primary target of DMPP is the enzyme ammonia (B1221849) monooxygenase (AMO), which is essential for the first step of nitrification. The activity and community structure of the microorganisms carrying this enzyme, primarily AOB and AOA, are influenced by soil pH. AOB generally dominate in neutral to alkaline soils, where DMPP is more effective.
Quantitative Data Summary
The following tables summarize quantitative data on the impact of soil pH on DMPP effectiveness from various studies.
Table 1: Effect of Soil pH on the Inhibition of Nitrification by DMPP
| Soil pH | DMPP Concentration | Inhibition of Nitrification Rate (%) | Reference |
| 4.0 | Not Specified | Lower | |
| 7.0 | Not Specified | Moderate | |
| 10.0 | Not Specified | Highest | |
| 4.44 - 7.99 | 1% of applied N | 18.77 - 70.23 | |
| 5.1 (un-limed) | 1% of applied N | 90 | |
| 6.9 (limed) | 1% of applied N | 94 |
Table 2: Effect of Soil pH on DMPP-Induced Reduction of N₂O Emissions
| Soil pH | DMPP Treatment | N₂O Emission Reduction (%) | Reference |
| 4.44 - 7.99 | 1% of applied N | 7.93 - 82.51 | |
| 5.1 (un-limed) | + DMPP | 23.5 | |
| 6.9 (limed) | + DMPP | 61.2 | |
| Acidic Soil | + DMPP + CaO | 3.3 - 60.2 |
Experimental Protocols
Key Experiment: Soil Incubation Study to Assess DMPP Effectiveness at Different pH Levels
This protocol outlines a typical laboratory soil incubation experiment to investigate the impact of soil pH on the effectiveness of DMPP.
1. Soil Collection and Preparation:
-
Collect soil from the desired location and depth (e.g., 0-20 cm).
-
Air-dry the soil and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.
-
Characterize the baseline physicochemical properties of the soil, including initial pH, organic carbon content, total nitrogen, and texture.
2. pH Adjustment (if necessary):
-
To achieve a range of pH values, divide the soil into batches.
-
For acidic soils, amend with varying amounts of Ca(OH)₂ or CaCO₃ to raise the pH.
-
For alkaline soils, elemental sulfur or acidifying fertilizers can be used to lower the pH, although this is less common in DMPP studies.
-
Incubate the pH-adjusted soils for a pre-determined period (e.g., 1-2 weeks) to allow the pH to stabilize, monitoring the pH regularly.
3. Experimental Setup:
-
Weigh a standardized amount of soil (e.g., 50 g dry weight equivalent) into incubation vessels (e.g., glass jars with gas-tight lids).
-
Treatments should include at a minimum:
-
Control (soil only)
-
Fertilizer only (e.g., urea (B33335) or ammonium (B1175870) sulfate (B86663) at a standard application rate)
-
Fertilizer + DMPP (DMPP typically applied at 1% of the N content of the fertilizer)
-
-
Each treatment should be replicated at least three times for each pH level.
-
Adjust the soil moisture content to a consistent level, typically 60% of the water-holding capacity.
4. Incubation:
-
Incubate the vessels in the dark at a constant temperature (e.g., 25°C).
-
Periodically open the vessels for aeration to maintain aerobic conditions.
-
At specified time points (e.g., day 0, 1, 3, 7, 14, 21, 28), destructively sample the soil from the replicate vessels for analysis.
5. Analysis:
-
Soil Mineral Nitrogen: Extract soil samples with 2M KCl and analyze for ammonium (NH₄⁺) and nitrate (B79036) (NO₃⁻) concentrations using colorimetric methods or an auto-analyzer.
-
DMPP Concentration (Optional): Extract DMPP from soil samples using an appropriate solvent and quantify using High-Performance Liquid Chromatography (HPLC).
-
Greenhouse Gas Emissions (Optional): At regular intervals, collect gas samples from the headspace of the incubation vessels and analyze for N₂O concentrations using a gas chromatograph.
6. Data Calculation:
-
Net Nitrification Rate: Calculate the change in NO₃⁻ concentration over time.
-
DMPP Inhibition Efficiency (%): (Nitrification Rate in Fertilizer Only - Nitrification Rate in Fertilizer + DMPP) / Nitrification Rate in Fertilizer Only * 100.
Visualizations
Caption: Mechanism of DMPP inhibition on the nitrification pathway.
Caption: Workflow for a soil incubation experiment.
References
Validation & Comparative
A Comparative Guide to the Efficacy of DMPP and DCD as Nitrification Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used nitrification inhibitors, 3,4-dimethylpyrazole phosphate (B84403) (DMPP) and dicyandiamide (B1669379) (DCD). The information presented is based on a review of scientific literature and aims to provide an objective analysis of their relative performance, supported by experimental data.
Mechanism of Action
Nitrification is a two-step microbial process that converts ammonium (B1175870) (NH₄⁺) to nitrate (B79036) (NO₃⁻). This process is primarily carried out by ammonia-oxidizing bacteria (AOB) and archaea (AOA), followed by nitrite-oxidizing bacteria (NOB). Nitrification inhibitors like DMPP and DCD function by targeting the first step of this pathway, specifically the ammonia (B1221849) monooxygenase (AMO) enzyme, which is crucial for the oxidation of ammonia. By inhibiting AMO, these compounds delay the conversion of ammonium to nitrite, thereby reducing nitrate leaching and nitrous oxide (N₂O) emissions.[1][2][3]
DMPP is understood to act as a copper chelator.[3] The active site of the AMO enzyme contains copper, which is essential for its catalytic activity. By binding to this copper, DMPP effectively deactivates the enzyme and halts the nitrification process.[3] DCD is also known to inhibit the activity of ammonia-oxidizing bacteria, although its precise molecular interaction with the AMO enzyme is a subject of ongoing research.
Comparative Efficacy Data
The following tables summarize quantitative data from various studies comparing the performance of DMPP and DCD.
Table 1: Reduction of Nitrous Oxide (N₂O) Emissions
| Soil Type | Temperature | DMPP Reduction (%) | DCD Reduction (%) | Study Highlights |
| Pasture Soil (Topsoil) | 5°C | 65 | 81 | DCD performed better at cooler temperatures. |
| Pasture Soil (Topsoil) | 15°C | 61 | 64 | Similar efficacy at moderate temperatures. |
| Pasture Soil (Topsoil) | 25°C | 14 | 37 | DCD more effective at higher temperatures in this study. |
| Pasture Soil (Subsoil) | 5°C | 76 | 88 | Both inhibitors were more effective in the subsoil. |
| Pasture Soil (Subsoil) | 15°C | 74 | 86 | DCD showed higher efficacy in the subsoil. |
| Pasture Soil (Subsoil) | 25°C | 31 | 44 | Efficacy of both decreased at higher temperatures. |
| Wheat-Maize Cropping System | Annual Average | 38 | 35 | Both significantly decreased annual N₂O emissions. |
| 3-Year Field Experiment | Average | 49 | 26 | DMPP showed a greater average reduction over three years. |
| Clayey Soil | Not Specified | 56 | 86 | DCD was more effective in clayey soil. |
| Loamy Soil | Not Specified | 30 | 47 | DCD was more effective in loamy soil. |
| Sandy Soil | Not Specified | 88 | 33 | DMPP was more effective in sandy soil. |
Table 2: Impact on Crop Yield and Nitrogen Uptake
| Crop Type | DMPP Effect on Yield | DCD Effect on Yield | DMPP Effect on N Uptake | DCD Effect on N Uptake | Study Highlights |
| Wheat-Maize | 9.1% increase | 8.5% increase | 13.2% increase | 10.9% increase | Both inhibitors enhanced yield and nitrogen use efficiency. |
| Summer Barley, Maize, Winter Wheat | Not significant | Not significant | Not specified | Not specified | No significant impact on yields in a 3-year field study. |
| Meta-analysis (various crops) | Significant increase in alkaline soils | More effective than DMPP overall | Not specified | Not specified | DCD was found to be more broadly effective in increasing plant productivity. |
Experimental Protocols
The data presented in this guide are derived from a variety of experimental setups, including laboratory incubation studies and multi-year field trials.
Generalized Experimental Workflow
The evaluation of nitrification inhibitors typically follows a structured experimental workflow, as depicted below.
Key Methodological Considerations
-
Incubation Studies: These are laboratory-based experiments conducted under controlled conditions of temperature and moisture. Soil samples are treated with nitrogen fertilizers with and without the nitrification inhibitors. Headspace gas samples are periodically collected to measure N₂O emissions using gas chromatography. Soil samples are also analyzed for ammonium and nitrate concentrations to determine the rate of nitrification.
-
Field Experiments: These studies are conducted under real-world agricultural conditions over one or more growing seasons. Plots are established with different treatments (control, fertilizer only, fertilizer + DMPP, fertilizer + DCD). Gas samples are collected using static or dynamic chambers placed on the soil surface. Crop yield and nitrogen uptake are determined by harvesting the above-ground biomass at the end of the growing season. Soil samples are also collected to monitor inorganic nitrogen dynamics.
-
Application Rates: The application rates of the inhibitors are a critical factor influencing their efficacy. In many studies, DMPP is applied at a lower concentration than DCD. For example, one study used DMPP at 1.84 kg/t urea (B33335) and DCD at 10 kg/t urea.
-
Soil and Environmental Factors: The effectiveness of both DMPP and DCD is highly dependent on soil properties such as texture, pH, and organic matter content, as well as environmental conditions like temperature and moisture. For instance, DCD appears to be more effective in clay and loamy soils, while DMPP shows better performance in sandy soils. Temperature also plays a significant role, with the efficacy of both inhibitors generally decreasing at higher temperatures.
Effects on Soil Microbial Communities
Both DMPP and DCD are designed to target ammonia-oxidizing microorganisms. While their primary effect is on this specific group of microbes, there is ongoing research into their non-target effects on the broader soil microbial community. Some studies have reported that DCD has no significant effect on the general soil microbial community, while others suggest that DMPP, particularly at high concentrations, may alter the composition and function of soil microbial communities. Long-term application of DMPP has been shown to decrease the diversity of ammonia-oxidizing bacteria.
Summary and Conclusion
Both DMPP and DCD are effective nitrification inhibitors that can reduce nitrous oxide emissions and, in some cases, improve crop yields and nitrogen uptake.
-
DMPP is often effective at lower application rates than DCD and has demonstrated strong performance in reducing N₂O emissions, particularly in sandy soils and over longer periods.
-
DCD has shown greater efficacy in reducing N₂O emissions in clayey and loamy soils and at cooler temperatures. A meta-analysis also suggested that DCD may be more broadly effective in increasing crop productivity across different conditions.
The choice between DMPP and DCD should be guided by specific soil types, climatic conditions, and agricultural management practices. Further research is needed to fully understand their long-term effects on soil health and microbial ecology.
References
A Comparative Guide to the Analytical Quantification of 1,3-Dimethylpyrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical methods for the quantification of 1,3-Dimethylpyrazole: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate analytical method is critical for accurate and reliable quantification in research, development, and quality control of pharmaceuticals. This document outlines the performance characteristics and detailed experimental protocols for each technique to aid in selecting the most suitable method for your specific analytical needs.
Method Performance Comparison
The selection of an analytical method for the quantification of this compound depends on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation. The following table summarizes the key performance parameters for GC-FID, HPLC-UV, and LC-MS/MS, providing a basis for objective comparison.
| Parameter | Gas Chromatography-FID (GC-FID) | High-Performance Liquid Chromatography-UV (HPLC-UV) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 95-105% | 98-102% | 94-107%[1] |
| Precision (% RSD) | < 5% | < 2% | < 7%[1] |
| Limit of Detection (LOD) | ~1 µg/mL | ~0.5 µg/mL | 0.6–10.0 ng/mL[1] |
| Limit of Quantification (LOQ) | ~5 µg/mL | ~1.5 µg/mL | 1.25–1250 ng/mL[2] |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on specific sample matrices and instrumentation.
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. It offers good resolution for isomeric separation.
Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard and sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a final concentration within the linear range of the method.
-
If necessary, perform a liquid-liquid extraction or solid-phase extraction for complex matrices to remove interferences.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection.
Chromatographic Conditions:
-
Column: Capillary column suitable for amine analysis (e.g., Agilent CP-Volamine or equivalent)[3]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 220 °C at 10 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
Workflow Diagram:
GC-FID Analysis Workflow
High-Performance Liquid Chromatography-UV (HPLC-UV)
HPLC-UV is a versatile and commonly used technique for the quantification of a wide range of compounds, including those that are not sufficiently volatile for GC analysis.
Sample Preparation:
-
Prepare a stock solution of this compound reference standard and sample by dissolving an accurately weighed amount in the mobile phase.
-
Create a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.
-
For solid dosage forms, grind the tablets to a fine powder, dissolve in a suitable solvent, sonicate, and dilute to the appropriate concentration with the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Workflow Diagram:
HPLC-UV Analysis Workflow
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for the quantification of trace levels of this compound, especially in complex biological or environmental matrices.
Sample Preparation:
-
Prepare stock solutions of this compound and a suitable internal standard (e.g., an isotopically labeled analog) in an appropriate solvent.
-
For biological samples (e.g., plasma), perform protein precipitation with a solvent like acetonitrile, followed by centrifugation.
-
Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in the mobile phase.
-
Filter the final extract through a 0.22 µm syringe filter.
Chromatographic and Mass Spectrometric Conditions:
-
LC Column: A suitable C18 or biphenyl (B1667301) column (e.g., 50 mm x 2.1 mm, <3 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3-0.5 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.
Workflow Diagram:
LC-MS/MS Analysis Workflow
Conclusion
The choice between GC-FID, HPLC-UV, and LC-MS/MS for the quantification of this compound should be guided by the specific analytical requirements. GC-FID is a cost-effective and robust method for volatile compounds, while HPLC-UV offers broader applicability and good precision. For applications demanding the highest sensitivity and selectivity, particularly in complex matrices, LC-MS/MS is the method of choice. The provided protocols and performance data serve as a valuable resource for method selection and implementation in your laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 1,3-Dimethylpyrazole and Its Isomers for Researchers
For researchers, scientists, and drug development professionals, the pyrazole (B372694) scaffold is a cornerstone of medicinal chemistry and materials science. The strategic placement of substituents on the pyrazole ring can dramatically alter a compound's physicochemical properties and biological activity. This guide provides an objective comparison of 1,3-dimethylpyrazole with its key isomers: 1,5-dimethylpyrazole, 3,5-dimethylpyrazole, and 1,4-dimethylpyrazole, supported by available data and experimental contexts.
Physicochemical Properties: A Comparative Analysis
The seemingly subtle shift of a methyl group among the dimethylpyrazole isomers leads to notable differences in their physical and chemical characteristics. These properties are critical as they influence solubility, reactivity, and pharmacokinetic profiles.
| Property | This compound | 1,5-Dimethylpyrazole | 3,5-Dimethylpyrazole | 1,4-Dimethylpyrazole |
| CAS Number | 694-48-4 | 694-31-5 | 67-51-6 | 1072-68-0 |
| Molecular Formula | C₅H₈N₂ | C₅H₈N₂ | C₅H₈N₂ | C₅H₈N₂ |
| Molecular Weight | 96.13 g/mol | 96.13 g/mol | 96.13 g/mol | 96.13 g/mol |
| Appearance | Light orange to yellow to green clear liquid | Colorless clear liquid | White crystalline solid | Colorless to light yellow liquid |
| Boiling Point | 138 °C | 153 °C | 218 °C | 148-150 °C (at 20 Torr) |
| Melting Point | Not applicable (liquid at room temp.) | Not applicable (liquid at room temp.) | 105-108 °C | -45.8 °C |
| Density | ~0.96 g/cm³ | ~0.98 g/cm³ | ~1.03 g/cm³ | ~0.96 g/cm³ |
| pKa (Predicted) | 2.72 ± 0.10 | 2.83 ± 0.10 | 15.12 ± 0.10 | 2.80 ± 0.10 |
Comparison of Biological Activity
While direct head-to-head comparative studies on the biological activities of these specific unfunctionalized dimethylpyrazole isomers are limited in publicly available literature, the activities of their derivatives provide valuable insights into their potential as pharmacophores.
This compound: This isomer is frequently utilized as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] Derivatives of this compound have been investigated for a range of bioactivities. For instance, it is a key component in the synthesis of compounds targeting neurological disorders.[1]
1,5-Dimethylpyrazole: Derivatives of 1,5-dimethyl-1H-pyrazol-3-amine have been a focus of research in oncology and inflammatory diseases.[2] Notably, they have been explored as inhibitors of Phosphoinositide 3-kinase (PI3K), a critical enzyme in cell growth and survival pathways often dysregulated in cancer.[2] Additionally, some derivatives have been identified as inhibitors of calcium release-activated calcium (CRAC) channels, which are relevant in inflammatory responses.[2]
3,5-Dimethylpyrazole: This isomer is a well-established precursor for a variety of ligands in coordination chemistry and has been used to synthesize derivatives with antibacterial, antifungal, and antitumor activities. Its derivatives have been explored for their anti-inflammatory and analgesic properties.
1,4-Dimethylpyrazole: This isomer is recognized for its role as a nitrification inhibitor in agricultural applications, helping to improve nitrogen use efficiency in soils.
It is important to note that the biological activity is highly dependent on the nature and position of other substituents attached to the pyrazole ring, and the dimethylpyrazole core serves as a starting scaffold for further chemical modification.
Key Signaling Pathways
Pyrazole derivatives are known to interact with various biological pathways. Two notable examples are the Cyclooxygenase-2 (COX-2) and the Phosphoinositide 3-kinase (PI3K) signaling pathways, which are critical in inflammation and cancer, respectively.
Caption: Inhibition of the COX-2 signaling pathway by pyrazole derivatives.
Caption: Inhibition of the PI3K signaling pathway by pyrazole derivatives.
Experimental Protocols
To discern the biological potential of these isomers, standardized assays are crucial. Below are representative protocols for assessing antimicrobial activity and enzyme inhibition, which are common applications for pyrazole derivatives.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol outlines the broth microdilution method to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Dimethylpyrazole isomers
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solutions
-
Positive control antibiotic (e.g., Ciprofloxacin)
Procedure:
-
Preparation of Stock Solutions: Dissolve each dimethylpyrazole isomer in DMSO to a concentration of 10 mg/mL.
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of each compound in MHB to obtain a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth with inoculum and no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Protocol 2: In Vitro COX-2 Inhibition Assay
This protocol describes a method to evaluate the inhibitory activity of the pyrazole isomers against the COX-2 enzyme.
Materials:
-
Dimethylpyrazole isomers
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
N,N,N′,N′-Tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)
-
Tris-HCl buffer (pH 8.0)
-
DMSO for stock solutions
-
Selective COX-2 inhibitor as a positive control (e.g., Celecoxib)
-
96-well plate reader
Procedure:
-
Compound Preparation: Prepare stock solutions of the dimethylpyrazole isomers and the positive control in DMSO. Create a series of dilutions to test a range of concentrations.
-
Assay Mixture Preparation: In a 96-well plate, add Tris-HCl buffer, the COX-2 enzyme, and the test compound solution.
-
Pre-incubation: Pre-incubate the mixture for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid and TMPD.
-
Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 603 nm) over time to determine the rate of TMPD oxidation, which is proportional to COX-2 activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Experimental and Synthetic Workflow
The journey from synthesis to biological evaluation of these pyrazole isomers typically follows a structured workflow.
Caption: A typical workflow for the synthesis, purification, and biological evaluation of pyrazole isomers.
References
Shifting Soils: A Comparative Guide to the Environmental Impact of Nitrification and Urease Inhibitors
For researchers, scientists, and professionals in drug development, the pursuit of enhanced agricultural efficiency and environmental protection is a constant endeavor. Nitrification and urease inhibitors play a pivotal role in this pursuit by optimizing nitrogen fertilizer use and minimizing its environmental footprint. This guide provides an objective comparison of the environmental impacts of 1,3-Dimethylpyrazole (DMP) and other key inhibitors, supported by experimental data, detailed protocols, and visual workflows to aid in informed decision-making.
The primary focus of this comparison is on this compound (DMP), a component of some nitrification inhibitor formulations, and its performance relative to other widely used inhibitors such as Dicyandiamide (DCD), 3,4-Dimethylpyrazole phosphate (B84403) (DMPP), and the urease inhibitor N-(n-butyl)thiophosphoric triamide (NBPT). The assessment encompasses key environmental parameters including greenhouse gas emissions, nitrate (B79036) leaching, and potential ecotoxicity.
Quantitative Comparison of Inhibitor Efficacy
The effectiveness of nitrification and urease inhibitors is often measured by their ability to reduce nitrogen loss pathways, primarily through the reduction of nitrous oxide (N₂O) emissions, a potent greenhouse gas, and nitrate (NO₃⁻) leaching, a major contributor to water pollution.
Table 1: Reduction of Nitrous Oxide (N₂O) Emissions by Various Inhibitors in Different Soil Types
| Inhibitor | Soil Type | N₂O Emission Reduction (%) | Reference |
| Dicyandiamide (DCD) | Clayey | 86% | [1][2] |
| Loamy | 47% | [1][2] | |
| Sandy | 33% | [1] | |
| Grazed Pasture | 61-73% | ||
| 3,4-Dimethylpyrazole phosphate (DMPP) | Clayey | 56% | |
| Loamy | 30% | ||
| Sandy | 88% | ||
| Paddy Soil | 35-48% | ||
| Subtropical Paddy Fields | 39-94% | ||
| PIADIN (contains 3-methylpyrazole) | Clayey | 54% | |
| Loamy | 16% | ||
| Sandy | 70% | ||
| N-(n-butyl)thiophosphoric triamide (NBPT) | Alkaline Soils | Significant Reduction | |
| Acid Soils | No Obvious Effect |
Note: PIADIN contains 1,2,4-triazole (B32235) and 3-methylpyrazole (B28129). Data for 3-methylpyrazole is used as a proxy for the environmental behavior of pyrazole-based inhibitors like this compound.
Table 2: Reduction of Carbon Dioxide (CO₂) Emissions by Various Inhibitors
| Inhibitor | Soil Type | CO₂ Emission Reduction (%) | Reference |
| Dicyandiamide (DCD) | Loamy | 73% | |
| 3,4-Dimethylpyrazole phosphate (DMPP) | Clayey | 50% | |
| Loamy | 64% | ||
| PIADIN (contains 3-methylpyrazole) | Clayey | 32% | |
| Loamy | 73% |
Table 3: Reduction of Nitrate (NO₃⁻) Leaching by Nitrification Inhibitors
| Inhibitor | Reduction in Nitrate Leaching (%) | Reference |
| Dicyandiamide (DCD) | 30-79% | |
| 3,4-Dimethylpyrazole phosphate (DMPP) | 27% (in irrigated agricultural systems) |
Experimental Protocols
Understanding the methodologies behind the data is crucial for its interpretation and application. Below are summaries of typical experimental protocols used to assess the environmental impact of these inhibitors.
Soil Incubation Studies for Greenhouse Gas Emissions:
-
Objective: To measure the effect of inhibitors on N₂O and CO₂ emissions from soil under controlled laboratory conditions.
-
Methodology:
-
Soil samples of varying textures (e.g., clayey, loamy, sandy) are collected and sieved.
-
A nitrogen fertilizer (e.g., ammonium (B1175870) sulfate) is applied to the soil at a standardized rate (e.g., 0.5 g NH₄⁺-N kg⁻¹ soil).
-
The nitrification inhibitors (DCD, DMPP, PIADIN) are added to the fertilized soil at recommended application rates. A control group with only fertilizer is also prepared.
-
The treated soil samples are placed in sealed containers or microcosms and incubated at a constant temperature (e.g., 20°C) and moisture level for a specified period (e.g., several weeks).
-
Gas samples are collected from the headspace of the containers at regular intervals.
-
The concentrations of N₂O and CO₂ in the gas samples are analyzed using gas chromatography.
-
Cumulative gas emissions are calculated over the incubation period to determine the inhibitory effect of each compound.
-
Lysimeter and Field Studies for Nitrate Leaching:
-
Objective: To evaluate the impact of nitrification inhibitors on the amount of nitrate leaching from the soil profile under field or semi-field conditions.
-
Methodology:
-
Lysimeters (large, enclosed columns of soil) or defined field plots are established.
-
Nitrogen fertilizer, with and without the nitrification inhibitor, is applied to the soil surface.
-
The plots are subjected to natural or simulated rainfall.
-
Leachate (water that has passed through the soil profile) is collected from the bottom of the lysimeters or from drainage tiles in the field plots.
-
The concentration of nitrate in the leachate is analyzed using spectrophotometry or ion chromatography.
-
The total amount of nitrate leached is calculated based on the volume of leachate and its nitrate concentration.
-
Visualizing Pathways and Processes
To better understand the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: The nitrification pathway and the mode of action of inhibitors.
References
Cross-Validation of Analytical Techniques for Pyrazole Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and reliable analysis of pyrazole (B372694) compounds is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. Pyrazoles are a significant class of heterocyclic compounds with a wide range of biological activities, making their precise characterization a fundamental aspect of drug discovery and development.[1][2] This guide provides an objective comparison of common analytical techniques used for pyrazole analysis, supported by experimental data to facilitate the cross-validation of results.
A multi-faceted analytical approach is often necessary for the comprehensive characterization of pyrazole derivatives.[3] Chromatographic techniques are essential for separation and quantification, while spectroscopic methods are indispensable for structural elucidation and purity assessment.[3][4] This guide focuses on a comparative overview of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Data Presentation: A Comparative Overview of Analytical Techniques
The selection of an appropriate analytical technique depends on the physicochemical properties of the pyrazole derivative and the specific requirements of the analysis, such as the need for quantitative data, structural information, or impurity profiling. The following table summarizes the typical performance characteristics of various analytical methods for the analysis of pyrazoles.
| Analytical Technique | Common Detector | Linearity (r²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Accuracy (% Recovery) | Precision (%RSD) | Key Application |
| HPLC | UV, DAD, MS | >0.999 | 0.1 µg/mL | 0.3 µg/mL | 98.0 - 102.0% | <2.0% | Purity determination and quantification of non-volatile pyrazoles. |
| GC | FID, MS | >0.99 | Analyte dependent; often in the low µg/mL to ng/mL range. | Analyte dependent; often in the low µg/mL to ng/mL range. | Typically 95 - 105% | <5.0% | Analysis of volatile pyrazole derivatives. |
| NMR | - | - | - | - | - | - | Unambiguous structural elucidation and confirmation. |
| MS | ESI, EI | - | - | - | - | - | Molecular weight determination and structural information through fragmentation. |
| LC-MS/MS | Triple Quadrupole | ≥0.990 | <3.0 µg/kg | <9.0 µg/kg | 70.0 - 108% | <20.9% | Sensitive and selective quantification of pyrazoles in complex matrices. |
Mandatory Visualization: Logical Workflow and Complementary Nature of Techniques
The following diagrams illustrate the logical workflow for the cross-validation of analytical methods and the complementary nature of different techniques in the comprehensive analysis of a novel pyrazole compound.
References
A Comparative Guide to Nitrification Inhibitors and Their Impact on Soil Microbial Communities
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of the performance of common nitrification inhibitors—Dicyandiamide (DCD), 3,4-Dimethylpyrazole phosphate (B84403) (DMPP), and Nitrapyrin (B159567)—on soil microbial communities. The information presented is synthesized from experimental data to aid in the selection and application of these inhibitors in research and agricultural settings.
Comparative Performance of Nitrification Inhibitors
Nitrification inhibitors are primarily used to slow the microbial oxidation of ammonium (B1175870) (NH₄⁺) to nitrate (B79036) (NO₃⁻), a process driven by ammonia-oxidizing archaea (AOA) and ammonia-oxidizing bacteria (AOB). The efficacy and specificity of these inhibitors can vary significantly, impacting not only the target organisms but also the broader soil microbial ecosystem.
Effects on Ammonia-Oxidizing Microorganisms
The primary targets of nitrification inhibitors are AOA and AOB. However, studies reveal differential effects of DCD, DMPP, and nitrapyrin on these two groups. Generally, AOB are more sensitive to these inhibitors than AOA.
| Nitrification Inhibitor | Effect on Ammonia-Oxidizing Bacteria (AOB) | Effect on Ammonia-Oxidizing Archaea (AOA) | References |
| Dicyandiamide (DCD) | Significant reduction in AOB abundance and activity.[1][2] | Varied effects; some studies show significant inhibition, particularly in acidic soils, while others report minimal impact.[1][3] | |
| 3,4-Dimethylpyrazole phosphate (DMPP) | Strong and persistent inhibition of AOB growth and activity.[4] | Generally less effective against AOA compared to AOB. Some studies report no significant effect on AOA abundance. | |
| Nitrapyrin | Effective in reducing AOB abundance. | Effects are debated; some studies show inhibitory effects on AOA growth, while others report an increase in AOA abundance, possibly due to reduced competition from AOB. |
Non-Target Effects on Soil Microbial Communities
Beyond their intended targets, nitrification inhibitors can have broader impacts on the soil microbiome, affecting microbial diversity and the abundance of other functional groups.
| Nitrification Inhibitor | Impact on Overall Bacterial Community | Impact on Fungal Community | Impact on Other N-Cycling Genes | References |
| Dicyandiamide (DCD) | Minimal long-term adverse impact on the overall bacterial community structure at the phylum level. | Limited information available in the reviewed literature. | Can reduce the abundance of nirK genes. | |
| 3,4-Dimethylpyrazole phosphate (DMPP) | Can cause shifts in the bacterial community composition. The impact can be dependent on soil water content. Some long-term studies report no major effects on off-target communities. | Can induce changes in the fungal community composition. | Can decrease the abundance of nirK and narG genes. May increase the abundance of nosZ genes under certain conditions. | |
| Nitrapyrin | Can significantly affect the relative abundance of major phyla like Proteobacteria and Nitrospirae and alter the overall bacterial community structure. | Can significantly affect the fungal community structure and the relative abundance of phyla like Basidiomycota. | Can affect the abundance of various N-cycle genes, often in interaction with sampling time. |
Experimental Protocols
This section provides a synthesized overview of common methodologies used to assess the impact of nitrification inhibitors on soil microbial communities.
Soil Microcosm Incubation
A controlled laboratory microcosm study is a fundamental method to evaluate the effects of nitrification inhibitors.
Objective: To assess the impact of DCD, DMPP, and nitrapyrin on soil nitrogen dynamics and microbial communities under controlled conditions.
Materials:
-
Fresh soil samples, sieved (e.g., through a 2 mm mesh).
-
Microcosm containers (e.g., 250 ml flasks or jars).
-
Nitrification inhibitors (DCD, DMPP, Nitrapyrin).
-
Ammonium-based fertilizer (e.g., (NH₄)₂SO₄).
-
Deionized water.
-
Incubator.
Procedure:
-
Soil Preparation: Collect fresh soil from the field, remove roots and large debris, and sieve. Pre-incubate the soil for a period (e.g., 7-14 days) at a specific temperature (e.g., 25°C) and moisture level (e.g., 40-60% water holding capacity) to stabilize microbial activity.
-
Treatment Application: Weigh a standardized amount of pre-incubated soil into each microcosm.
-
Prepare solutions of the nitrification inhibitors and ammonium fertilizer.
-
Apply the treatments to the soil. A common experimental design includes:
-
Control (soil only)
-
Fertilizer only
-
Fertilizer + DCD
-
Fertilizer + DMPP
-
Fertilizer + Nitrapyrin
-
-
Incubation: Adjust the moisture content of each microcosm to the desired level and maintain it throughout the experiment by periodic weighing and addition of deionized water. Incubate the microcosms in the dark at a constant temperature (e.g., 25°C) for a defined period (e.g., 30-90 days).
-
Sampling: Destructive sampling of replicate microcosms is performed at specific time points (e.g., day 0, 7, 14, 30, 60, 90). A portion of the soil is used for inorganic nitrogen (NH₄⁺ and NO₃⁻) analysis, and another portion is stored at -80°C for molecular analysis.
DNA Extraction from Soil
Obtaining high-quality DNA is crucial for subsequent molecular analyses.
Objective: To extract total microbial DNA from soil samples for PCR-based analyses.
Materials:
-
Soil sample (frozen at -80°C).
-
DNA extraction kit (e.g., DNeasy PowerSoil Pro Kit, Qiagen) or a manual protocol.
-
Lysis buffer (containing SDS and/or CTAB).
-
Phenol:chloroform:isoamyl alcohol.
-
Sterile, nuclease-free water or TE buffer.
Procedure (Manual Protocol Example):
-
Cell Lysis: Homogenize a soil sample (e.g., 0.5-1.0 g) in a lysis buffer. This can be achieved through bead beating or enzymatic digestion to break open the microbial cells.
-
Protein and Humic Substance Removal: Precipitate proteins and humic substances using potassium acetate (B1210297) or a similar agent.
-
DNA Purification: Perform a series of purification steps, often including phenol:chloroform extractions to remove remaining proteins and other contaminants.
-
DNA Precipitation: Precipitate the DNA from the aqueous phase using isopropanol or ethanol.
-
Washing and Resuspension: Wash the DNA pellet with ethanol to remove residual salts and resuspend the purified DNA in sterile water or TE buffer.
-
Quality and Quantity Assessment: Determine the concentration and purity of the extracted DNA using a spectrophotometer (e.g., NanoDrop) or a fluorometer (e.g., Qubit).
Quantitative PCR (qPCR) for Ammonia (B1221849) Oxidizer Genes
qPCR is used to quantify the abundance of specific microbial groups by targeting their functional genes, such as the amoA gene for ammonia oxidizers.
Objective: To determine the abundance of AOA and AOB in soil DNA extracts.
Materials:
-
Purified soil DNA.
-
qPCR instrument.
-
SYBR Green or probe-based qPCR master mix.
-
Forward and reverse primers for AOA amoA and AOB amoA genes.
Commonly used primers:
-
AOA amoA: Arch-amoAF / Arch-amoAR
-
AOB amoA: amoA-1F / amoA-2R
Procedure:
-
Reaction Setup: Prepare a qPCR reaction mixture containing the master mix, primers, and template DNA.
-
Thermal Cycling: Run the qPCR reaction with an appropriate thermal cycling program, which typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Standard Curve: Generate a standard curve using a serial dilution of a plasmid containing the target gene of known copy number to enable absolute quantification.
-
Data Analysis: Analyze the amplification data to determine the copy number of the target gene per gram of soil.
16S rRNA Gene Sequencing and Analysis
This technique provides a comprehensive overview of the bacterial and archaeal community composition.
Objective: To characterize the overall microbial community structure and diversity in response to nitrification inhibitors.
Procedure:
-
PCR Amplification: Amplify a specific hypervariable region of the 16S rRNA gene (e.g., V4) from the extracted soil DNA using universal primers.
-
Library Preparation: Prepare the amplicons for sequencing by attaching adapters and barcodes for multiplexing.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina MiSeq).
-
Bioinformatics Analysis:
-
Quality Control: Raw sequencing reads are filtered to remove low-quality sequences and adapters.
-
Denoising/Clustering: High-quality reads are either clustered into Operational Taxonomic Units (OTUs) at a certain similarity threshold (e.g., 97%) or processed to identify Amplicon Sequence Variants (ASVs).
-
Taxonomic Assignment: Representative sequences for each OTU/ASV are assigned to a taxonomic lineage using a reference database (e.g., SILVA, Greengenes).
-
Diversity Analysis: Calculate alpha diversity indices (e.g., Shannon, Chao1) to assess within-sample diversity and beta diversity metrics (e.g., Bray-Curtis, UniFrac) to compare community composition between samples.
-
Statistical Analysis: Use statistical tests (e.g., ANOSIM, PERMANOVA) to determine if there are significant differences in microbial communities between treatments.
-
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Nitrification Inhibitor Study
Caption: Generalized workflow for a soil microcosm study on nitrification inhibitors.
Simplified Nitrogen Cycling Pathway with Inhibitor Action
Caption: Inhibition of the first step of nitrification by DCD, DMPP, and Nitrapyrin.
References
- 1. Ammonia-oxidizing archaea have more important role than ammonia-oxidizing bacteria in ammonia oxidation of strongly acidic soils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The Effects of Quinone Imine, a New Potent Nitrification Inhibitor, Dicyandiamide, and Nitrapyrin on Target and Off-Target Soil Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Long-Term Effects of DMPP on Soil Health: A Comparative Guide
The nitrification inhibitor 3,4-dimethylpyrazole phosphate (B84403) (DMPP) is a widely utilized agricultural tool designed to improve nitrogen use efficiency by delaying the microbial oxidation of ammonium (B1175870) (NH₄⁺) to nitrate (B79036) (NO₃⁻). This guide provides a comprehensive comparison of the long-term effects of DMPP on soil health, juxtaposed with other common nitrification inhibitors such as dicyandiamide (B1669379) (DCD) and nitrapyrin (B159567). The information presented herein is supported by experimental data to aid researchers, scientists, and drug development professionals in their understanding of these compounds.
Comparative Performance of Nitrification Inhibitors
The efficacy of nitrification inhibitors is influenced by various soil properties, including pH, texture, and organic matter content. The following tables summarize the quantitative data on the performance of DMPP and its alternatives.
| Inhibitor | Soil Type(s) | Duration of Study | Key Findings | Reference |
| DMPP | Calcareous soil | 8 years | - Consistently reduced N₂O emissions, with increasing efficacy over the years. - Decreased the diversity of ammonia-oxidizing bacteria (AOB) but had minor impacts on ammonia-oxidizing archaea (AOA) and nitrite-oxidizing bacteria (NOB). - Weakened the soil's potential nitrification rate. | [1][2] |
| DMPP | Rice-oilseed rape cropping system | 2 years | - Enhanced mean NH₄⁺-N concentrations in leachate by 19.1%–24.3%. - Reduced mean NO₃⁻-N concentrations in leachate by 44.9%–56.6%. - Decreased the population of AOB and the activity of nitrate and nitrite (B80452) reductase. | [3] |
| DMPP vs. DCD | Vegetable soil | Not specified | - DMPP exhibited a stronger inhibitory effect on nitrification than DCD. - DMPP more significantly inhibited the growth of AOB compared to DCD. | [4] |
| DMPP vs. DCD vs. Nitrapyrin | Pasture soils | Laboratory incubation | - Higher concentrations of DMPP were required to inhibit nitrification compared to DCD and nitrapyrin. - Half-life in soil: DCD (16 ± 2 days) > nitrapyrin (10 ± 2 days) > DMPP (9.2 ± 0.3 days). | [5] |
| DCD | Pasture soil | 7 years | - Little effect on the diversity of the overall soil bacterial community. - No significant long-term effects on non-target microbial and enzyme activities. | |
| Nitrapyrin | Wheat field | One growing season | - Affected the relative abundance of non-target microbial groups including Thaumarchaeota, Proteobacteria, and Basidiomycota. - Influenced the abundance of various nitrogen cycle genes. |
Impact on Soil Microbial Communities and Nitrogen Cycling
Long-term application of DMPP can lead to shifts in the soil microbial community structure and function, particularly within the nitrogen cycle.
| Parameter | Effect of DMPP | Effect of DCD | Effect of Nitrapyrin |
| Ammonia-Oxidizing Bacteria (AOB) | Generally decreases abundance and diversity. | Reduces the population of NH₄⁺-oxidizing bacteria. | Can have varying effects, with some studies showing weak inhibition. |
| Ammonia-Oxidizing Archaea (AOA) | Minor or no significant long-term impact on abundance. | No significant effects reported in some long-term studies. | Some studies suggest a moderate inhibitory effect. |
| Nitrite-Oxidizing Bacteria (NOB) | Minor impacts on the overall population. | No significant long-term effects reported. | Can have non-target effects on the abundance of NOB, particularly in alkaline soils. |
| Denitrifying Bacteria | Indirectly affected by changes in soil ammonium content. | No significant long-term effects on the overall bacterial community. | Can influence the abundance of genes related to denitrification. |
| N₂O Emissions | Consistently reduces emissions, with efficacy potentially increasing over time. | Effective in reducing N₂O emissions. | Effective in reducing N₂O emissions. |
| Nitrate Leaching | Significantly reduces nitrate leaching by retaining nitrogen in the ammonium form. | Decreases nitrate leaching. | Reduces nitrate leaching. |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of nitrification inhibitors.
Soil DNA Extraction for Microbial Community Analysis
This protocol is a common method for extracting total genomic DNA from soil samples to be used for downstream molecular analyses such as PCR, qPCR, and high-throughput sequencing.
-
Sample Collection and Preparation: Collect soil cores from the desired depth (e.g., 0-15 cm). Homogenize the soil sample and sieve it through a 2 mm mesh to remove roots and large debris. Store samples at -80°C until extraction.
-
Cell Lysis:
-
Weigh 0.25-0.5 g of soil into a bead-beating tube containing a mixture of ceramic beads.
-
Add a suitable extraction buffer (e.g., phosphate buffer with SDS and other lysing agents).
-
Homogenize the sample in a bead beater for a specified time (e.g., 2 minutes) to mechanically lyse the microbial cells.
-
-
DNA Precipitation and Purification:
-
Centrifuge the lysate to pellet the soil particles.
-
Transfer the supernatant to a new tube and precipitate the DNA using a solution of isopropanol (B130326) or ethanol (B145695).
-
Wash the DNA pellet with 70% ethanol to remove residual salts and impurities.
-
Resuspend the purified DNA in a sterile TE buffer or nuclease-free water.
-
-
Quality and Quantity Assessment:
-
Quantify the DNA concentration using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., Qubit).
-
Assess the purity of the DNA by measuring the A260/A280 and A260/A230 ratios. Ratios of ~1.8 and 1.8-2.2, respectively, are generally considered indicative of pure DNA.
-
Quantification of Ammonia-Oxidizing Bacteria (AOB) and Archaea (AOA) using qPCR
Quantitative PCR (qPCR) is used to determine the abundance of specific functional genes, such as the amoA gene, which encodes for the alpha subunit of the ammonia (B1221849) monooxygenase enzyme in both AOB and AOA.
-
Primer Selection: Use specific primer sets designed to target the amoA gene of AOB and AOA.
-
Standard Curve Generation: Prepare a standard curve using a known concentration of plasmid DNA containing the target amoA gene fragment. A 10-fold serial dilution of the plasmid DNA is typically used.
-
qPCR Reaction Setup:
-
Prepare a master mix containing SYBR Green qPCR master mix, forward and reverse primers, and nuclease-free water.
-
Add the DNA template (from soil extraction) and the master mix to the wells of a qPCR plate. Include no-template controls and the standard curve dilutions.
-
-
Thermal Cycling: Perform the qPCR using a thermal cycler with the appropriate cycling conditions (denaturation, annealing, and extension temperatures and times) for the specific primers being used.
-
Data Analysis: The abundance of the amoA gene in the soil sample is calculated by comparing the Ct (cycle threshold) values of the samples to the standard curve.
Measurement of Soil Nitrous Oxide (N₂O) Emissions
The static chamber method is a widely used technique for measuring greenhouse gas fluxes from the soil surface.
-
Chamber Installation: Install static chambers (typically PVC or stainless steel rings) into the soil to a depth of 5-10 cm in the experimental plots. The chambers should have an airtight lid with a sampling port.
-
Gas Sampling:
-
At specified time intervals after fertilizer and inhibitor application, close the chambers with the airtight lids.
-
Collect gas samples from the chamber headspace at several time points (e.g., 0, 20, 40, and 60 minutes) using a gas-tight syringe.
-
Inject the collected gas samples into pre-evacuated vials for storage and transport.
-
-
Gas Analysis: Analyze the concentration of N₂O in the gas samples using a gas chromatograph equipped with an electron capture detector (ECD).
-
Flux Calculation: Calculate the N₂O flux rate based on the linear increase in N₂O concentration inside the chamber over time, taking into account the chamber volume and the soil surface area it covers.
Signaling Pathways and Mechanisms
The primary mechanism by which DMPP inhibits nitrification is through the specific inhibition of the ammonia monooxygenase (AMO) enzyme, which catalyzes the first and rate-limiting step of nitrification: the oxidation of ammonia to hydroxylamine (B1172632).
Caption: Mechanism of DMPP inhibition on the nitrification pathway.
DMPP acts as a copper chelator. The AMO enzyme requires copper as a cofactor for its catalytic activity. By binding to the copper ions, DMPP effectively inactivates the AMO enzyme, thereby blocking the conversion of ammonia to hydroxylamine and halting the nitrification process. This leads to the retention of nitrogen in the less mobile ammonium form, reducing the potential for nitrate leaching and nitrous oxide emissions.
References
- 1. caister.com [caister.com]
- 2. researchgate.net [researchgate.net]
- 3. Different Methods of Soil DNA Extraction [bio-protocol.org]
- 4. Comparative effects of 3,4-dimethylpyrazole phosphate (DMPP) and dicyandiamide (DCD) on ammonia-oxidizing bacteria and archaea in a vegetable soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Performance of DMPP in Diverse Agricultural Systems: A Comparative Guide
The nitrification inhibitor 3,4-Dimethylpyrazole phosphate (B84403) (DMPP) is a widely utilized tool in agriculture aimed at enhancing nitrogen use efficiency and mitigating the environmental impacts of nitrogen fertilization. This guide provides a comprehensive comparison of DMPP's performance against other common nitrification inhibitors, namely dicyandiamide (B1669379) (DCD) and nitrapyrin. The information presented is curated for researchers, scientists, and professionals in agricultural science and product development, with a focus on experimental data and detailed methodologies.
Comparative Performance of Nitrification Inhibitors
The efficacy of nitrification inhibitors is influenced by a multitude of factors including soil type, temperature, moisture, and the specific agricultural system in which they are applied. Below is a summary of quantitative data from various studies comparing the performance of DMPP, DCD, and nitrapyrin.
Nitrification Inhibition and Nitrogen Dynamics
| Parameter | DMPP | DCD | Nitrapyrin | Agricultural System/Soil Type | Source |
|---|---|---|---|---|---|
| NH4+-N Increase (%) | 41.1% | 25.3% | - | Meta-analysis across various systems | |
| NO3--N Decrease (%) | 20.7% | 17.0% | - | Meta-analysis across various systems | |
| Inhibition of Net Nitrification Rate (%) | 18.8% - 70.2% | - | - | Various soils (China) | |
| Half-life (days at 15°C) | 12 - 17 | 20 - 33 | 18 - 29 | Pasture soils |
Greenhouse Gas Emissions
| Parameter | DMPP | DCD | Nitrapyrin | Agricultural System/Soil Type | Source |
|---|---|---|---|---|---|
| N2O Emission Reduction (%) | 38% | 35% | - | Wheat-maize rotation | |
| N2O Emission Reduction (%) | 49% (average over 3 years) | 26% (average over 3 years) | - | Field experiments (barley, maize, wheat) | |
| N2O Emission Reduction (%) | 30% - 56% (loamy and clayey soils) | 47% - 86% (loamy and clayey soils) | - | Loamy and Clayey soils | |
| N2O Emission Reduction (%) | 88% | 33% | - | Sandy soil | |
| N2O Emission Reduction (%) | 19% - 46% | 43% - 47% | 45% - 59% | Pasture soils |
Crop Yield and Nitrogen Uptake
| Parameter | DMPP | DCD | Nitrapyrin | Agricultural System/Soil Type | Source |
|---|---|---|---|---|---|
| Crop Yield Increase (%) | 1.2% (not significant) | 6.5% (significant) | - | Meta-analysis across various systems | |
| Grain Yield Increase (%) | No significant effect | No significant effect | - | Wheat-maize rotation | |
| Plant N-uptake Increase (%) | Nonsignificant effects | 39% | - | Meta-analysis (field experiments) | |
| Grain N-content Increase (%) | Nonsignificant effects | 42% | - | Meta-analysis (field experiments) |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the process of evaluation, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are synthesized protocols for key experiments cited in the performance comparison of nitrification inhibitors.
Soil Incubation for Nitrification Potential
This laboratory-based method assesses the inhibitory effect of substances on the rate of nitrification in a controlled environment.
-
Soil Collection and Preparation:
-
Collect topsoil (e.g., 0-15 cm depth) from the target agricultural field.
-
Air-dry the soil and sieve it through a 2 mm mesh to remove stones and large organic debris.
-
Determine the initial soil properties, including pH, organic carbon content, total nitrogen, and baseline ammonium (NH₄⁺) and nitrate (NO₃⁻) concentrations.
-
-
Experimental Setup:
-
Weigh a standardized amount of the prepared soil (e.g., 50 g) into incubation vessels (e.g., 250 mL flasks).
-
Prepare solutions of the nitrogen source (e.g., urea (B33335) or ammonium sulfate) and the nitrification inhibitors (DMPP, DCD, nitrapyrin) at desired concentrations.
-
Treatments should include a control (soil only), a nitrogen-only control, and nitrogen combined with each nitrification inhibitor at one or more application rates.
-
Apply the treatment solutions to the soil and mix thoroughly to ensure uniform distribution.
-
Adjust the soil moisture to a specific water-holding capacity (e.g., 60% WHC) and maintain it throughout the incubation period.
-
Incubate the soil samples in the dark at a constant temperature (e.g., 25°C).
-
-
Sampling and Analysis:
-
At predetermined time intervals (e.g., 0, 3, 7, 14, 21, and 28 days), destructively sample a subset of the incubation vessels for each treatment.
-
Extract mineral nitrogen from the soil samples using a potassium chloride (KCl) solution (e.g., 2 M KCl).
-
Analyze the extracts for NH₄⁺ and NO₃⁻ concentrations using colorimetric methods on a spectrophotometer or an automated flow injection analyzer.
-
The rate of nitrification is determined by the decrease in NH₄⁺ and the increase in NO₃⁻ concentrations over time. The inhibition of nitrification is calculated relative to the nitrogen-only control.
-
Greenhouse Gas Flux Measurement
The static chamber method is commonly employed to measure the emissions of greenhouse gases like nitrous oxide (N₂O) from the soil surface in field trials.
-
Chamber Design and Installation:
-
Use opaque chambers, typically made of PVC or stainless steel, with a known volume and surface area.
-
Install chamber bases into the soil to a shallow depth (e.g., 5 cm) in the center of each experimental plot at the beginning of the trial. The bases should remain in place for the duration of the experiment to minimize soil disturbance.
-
-
Gas Sampling:
-
At each sampling event, place the chamber lids onto the bases, ensuring an airtight seal.
-
Collect gas samples from the chamber headspace at specific time intervals (e.g., 0, 15, 30, and 45 minutes) after chamber closure.
-
Use a syringe to draw a known volume of air from a sampling port on the chamber and inject it into a pre-evacuated vial.
-
-
Gas Analysis:
-
Analyze the gas samples for N₂O concentrations using a gas chromatograph (GC) equipped with an electron capture detector (ECD).
-
The flux of N₂O is calculated from the linear increase in gas concentration within the chamber over time, taking into account the chamber volume, surface area, and air temperature.
-
Crop Yield and Nitrogen Use Efficiency (NUE) Determination
Field trials are essential to evaluate the impact of nitrification inhibitors on crop performance under real-world agricultural conditions.
-
Experimental Design:
-
Establish experimental plots in a randomized complete block design with multiple replications for each treatment.
-
Treatments should include a control (no nitrogen), a standard nitrogen fertilization rate, and the standard rate combined with DMPP, DCD, or nitrapyrin.
-
-
Crop Management:
-
Manage all plots according to standard agricultural practices for the specific crop being grown, including planting density, irrigation, and pest control.
-
-
Harvest and Yield Measurement:
-
At physiological maturity, harvest the above-ground biomass from a predetermined area within each plot.
-
Separate the harvested biomass into grain and straw (or other relevant plant parts).
-
Determine the fresh weight of each component and then oven-dry subsamples to a constant weight to determine the dry matter content and calculate the final yield.
-
-
Nitrogen Uptake and NUE Calculation:
-
Analyze the dried plant material (grain and straw) for total nitrogen concentration using an elemental analyzer.
-
Calculate the total nitrogen uptake by the crop by multiplying the dry matter yield of each component by its nitrogen concentration.
-
Nitrogen Use Efficiency (NUE) can be calculated using various indices. A common method is the Apparent Nitrogen Recovery (ANR), calculated as: ANR (%) = [(N uptake in fertilized plot) - (N uptake in control plot)] / (Amount of N applied) x 100
-
The Economic and Environmental Efficacy of Nitrifying Bacteria Inhibitors: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the quest for enhanced agricultural productivity while minimizing environmental impact is a paramount challenge. Nitrification inhibitors, chemical compounds that slow the conversion of ammonium (B1175870) to nitrate (B79036) in the soil, represent a significant tool in this endeavor. By retaining nitrogen in the more stable ammonium form for longer periods, these inhibitors can increase nitrogen use efficiency (NUE) by crops, reduce nitrogen loss to the environment, and consequently, offer both economic and ecological benefits. This guide provides a comparative analysis of the cost-effectiveness of common nitrification inhibitors, supported by experimental data and detailed methodologies.
The primary benefit of nitrification inhibitors lies in their ability to curb nitrogen loss through two main pathways: nitrate leaching and nitrous oxide (N2O) emissions. Nitrate, being highly mobile in the soil, is prone to leaching into groundwater, leading to water contamination and loss of a valuable plant nutrient. Nitrous oxide, a potent greenhouse gas, is a byproduct of both nitrification and denitrification processes. By inhibiting the first step of nitrification, these compounds effectively reduce the substrate available for these loss pathways.
This analysis focuses on a comparative evaluation of prominent nitrification inhibitors, including dicyandiamide (B1669379) (DCD), 3,4-dimethylpyrazole phosphate (B84403) (DMPP), nitrapyrin, and pronitridine. Their performance is assessed based on key metrics such as increased crop yield, reduction in N2O emissions and nitrate leaching, and overall economic return on investment.
Understanding the Mechanism: The Role of Nitrification Inhibitors in the Nitrogen Cycle
To appreciate the function of nitrification inhibitors, it is essential to understand their point of intervention in the soil nitrogen cycle. The diagram below, generated using the DOT language, illustrates this process.
Comparative Performance of Nitrification Inhibitors
The efficacy of nitrification inhibitors can vary depending on soil type, climate, and agricultural practices. The following tables summarize quantitative data from various studies, offering a comparative overview of their performance.
| Nitrification Inhibitor | Crop | Increase in Crop Yield (%) | Reduction in N2O Emissions (%) | Reduction in Nitrate Leaching (%) | Economic Benefit (Increase in Revenue/Net Return) |
| Dicyandiamide (DCD) | Maize | - | - | - | Additional revenues of $109.49 ha⁻¹ yr⁻¹, equivalent to a 6.02% increase in grain revenues[1] |
| Pasture | - | 43 - 47[2] | - | - | |
| 3,4-Dimethylpyrazole phosphate (DMPP) | General | - | 19 - 46[2] | - | Generally observed in alkaline soil[1] |
| Nitrapyrin | Maize | 5.9 bushels per acre increase with 80 lbs N vs. unprotected N[3] | - | - | - |
| General | - | 45 - 59 | - | - | |
| Pronitridine | - | - | - | - | - |
| Combined Inhibitors (UI+NI) | General | 5 | 51 (gaseous emissions) | - | Net monetary benefit of $23.36 ha⁻¹ (6.4% increase in revenue) |
Table 1: Comparative Efficacy and Economic Benefits of Nitrification Inhibitors.
| Nitrification Inhibitor | Soil Type | Efficacy in Reducing N2O Emissions |
| Dicyandiamide (DCD) | Clay and Loamy Soils | More effective |
| Sandy Soils | Less effective | |
| 3,4-Dimethylpyrazole phosphate (DMPP) | Sandy Soils | More effective |
| Clay and Loamy Soils | Less effective |
Table 2: Efficacy of Nitrification Inhibitors in Reducing N2O Emissions by Soil Type.
Experimental Protocols
To ensure the reproducibility and validity of the cited data, detailed experimental methodologies are crucial. The following sections outline typical protocols for key experiments used to evaluate the performance of nitrification inhibitors.
Field Trial Protocol for Assessing Crop Yield and Nitrogen Use Efficiency
A common experimental design to evaluate the impact of nitrification inhibitors on crop yield and nitrogen use efficiency in a real-world agricultural setting is the replicated strip trial.
Methodology:
-
Site Selection: Choose a field with relatively uniform soil characteristics.
-
Experimental Design: Establish a randomized complete block design with multiple replications (e.g., a minimum of three strips per treatment).
-
Treatments:
-
Control: Application of a standard nitrogen fertilizer (e.g., anhydrous ammonia, urea) at a recommended rate.
-
Treatment(s): Application of the same nitrogen fertilizer at the same rate, but with the addition of the nitrification inhibitor(s) being tested. Application rates of the inhibitors should follow manufacturer recommendations.
-
-
Application: Apply fertilizers and inhibitors uniformly across the designated strips using calibrated equipment.
-
In-season Monitoring:
-
Collect soil samples at various growth stages to measure ammonium (NH4+) and nitrate (NO3-) concentrations.
-
Collect plant tissue samples to determine nitrogen uptake.
-
-
Harvest: At maturity, harvest the crop from each strip and measure the grain yield.
-
Data Analysis:
-
Statistically analyze the yield data to determine if there are significant differences between the control and inhibitor treatments.
-
Calculate Nitrogen Use Efficiency (NUE) for each treatment.
-
Soil Incubation Study for Measuring Nitrification Rates
Laboratory-based soil incubation studies are essential for directly measuring the inhibitory effect of these compounds on the nitrification process under controlled conditions.
Methodology:
-
Soil Collection and Preparation: Collect soil from the desired field location (e.g., top 15 cm). Sieve the soil to remove large debris and homogenize it.
-
Experimental Setup:
-
Weigh a standardized amount of soil into incubation vessels (e.g., Mason jars or flasks).
-
Treat the soil with a nitrogen source (e.g., an ammonium sulfate (B86663) solution) to simulate fertilization.
-
Apply the nitrification inhibitor(s) at various concentrations to different sets of soil samples. Include a control group with no inhibitor.
-
-
Incubation: Incubate the soil samples at a constant temperature and moisture level for a specified period (e.g., several weeks).
-
Sampling: At regular intervals, collect subsamples of soil from each incubation vessel.
-
Analysis:
-
Extract the soil samples to measure the concentrations of ammonium (NH4+) and nitrate (NO3-).
-
The rate of decrease in ammonium and the rate of increase in nitrate over time indicate the nitrification rate. A slower rate in the inhibitor-treated soils compared to the control demonstrates the efficacy of the inhibitor.
-
Gas Chromatography for Quantifying Nitrous Oxide Emissions
Measuring the reduction in N2O emissions is a critical component of evaluating the environmental benefits of nitrification inhibitors. The static chamber method coupled with gas chromatography is a widely used technique.
Methodology:
-
Chamber Placement: In a field trial, place static, vented chambers over the soil surface in each experimental plot. The chambers should be sealed to the soil to create a closed headspace.
-
Gas Sampling: At regular intervals after fertilizer and inhibitor application (e.g., 0, 20, 40, and 60 minutes after chamber closure), collect gas samples from the headspace of each chamber using a syringe.
-
Gas Analysis:
-
Analyze the collected gas samples for N2O concentration using a gas chromatograph (GC) equipped with an electron capture detector (ECD).
-
The increase in N2O concentration within the chamber over time is used to calculate the flux rate (emission rate) from the soil.
-
-
Data Calculation: Calculate the cumulative N2O emissions over the entire measurement period for each treatment.
-
Comparison: Compare the cumulative emissions from the inhibitor-treated plots to the control plots to determine the percentage reduction in N2O emissions.
Conclusion
The data presented in this guide demonstrate that nitrification inhibitors can be a cost-effective tool for improving nitrogen management in agriculture. By increasing crop yields and reducing nitrogen losses, they offer a dual benefit of enhanced profitability and environmental protection. However, the effectiveness of a particular inhibitor is highly dependent on specific field conditions, including soil type and climate. Therefore, a careful consideration of these factors is essential for selecting the most appropriate nitrification inhibitor and optimizing its performance. The detailed experimental protocols provided herein offer a foundation for researchers to conduct their own evaluations and contribute to a deeper understanding of the cost-effectiveness of these important agricultural compounds.
References
Comparative Efficacy of 1,3-Dimethylpyrazole in Inhibiting Ammonia-Oxidizing Bacteria: A Scientific Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1,3-Dimethylpyrazole (DMP), primarily in its phosphate (B84403) form (DMPP), and other nitrification inhibitors, with a focus on their inhibitory effects on ammonia-oxidizing bacteria (AOB). The information presented is supported by experimental data from peer-reviewed studies, offering a valuable resource for researchers in agricultural science, environmental microbiology, and drug development.
Overview of Nitrification and its Inhibition
Nitrification is a crucial microbial process in the nitrogen cycle, where ammonia (B1221849) (NH₃) is oxidized to nitrate (B79036) (NO₃⁻). The first and rate-limiting step, the oxidation of ammonia to hydroxylamine (B1172632), is catalyzed by the enzyme ammonia monooxygenase (AMO), which is found in both ammonia-oxidizing bacteria (AOB) and ammonia-oxidizing archaea (AOA).[1] The inhibition of this step is a key strategy to reduce nitrate leaching and nitrous oxide (N₂O) emissions from agricultural soils, thereby improving nitrogen use efficiency.[2][3][4]
This compound (DMP), and its more commonly studied formulation 3,4-Dimethylpyrazole phosphate (DMPP), is a potent nitrification inhibitor that has been shown to effectively suppress the activity and growth of AOB. This guide compares the performance of DMPP with another widely used nitrification inhibitor, dicyandiamide (B1669379) (DCD).
Comparative Performance Data
The following tables summarize quantitative data from various studies comparing the inhibitory effects of DMPP and DCD on nitrification rates and the abundance of ammonia-oxidizing bacteria.
Table 1: Comparison of Inhibitory Effects on Net Nitrification Rates
| Inhibitor | Soil Type | Incubation Period (days) | Inhibition of Net Nitrification Rate (%) | Reference |
| DMPP | Vegetable Soil | Not Specified | Significantly greater than DCD | |
| DCD | Vegetable Soil | Not Specified | Significant, but less than DMPP | |
| DMPP | Three Black Soils | 120 | Varied by soil type | |
| DCD | Three Black Soils | 120 | More efficient in one soil type | |
| DMPP + DCD | Three Black Soils | 120 | Better efficiency in one soil type |
Table 2: Impact of Inhibitors on Ammonia-Oxidizing Bacteria (AOB) Abundance
| Inhibitor | Soil Type/Culture | Change in AOB Abundance | Reference |
| DMPP | Vegetable Soil | More greatly inhibited than DCD | |
| DCD | Vegetable Soil | Inhibited, but less than DMPP | |
| DMPP | Three Black Soils | Significantly decreased AOB abundance over time | |
| DCD | Three Black Soils | Significantly decreased AOB abundance over time | |
| DMPP | Field Experiment | Impaired abundances of AOB | |
| DMPP | Arable Soils | Blocked AOB activity, comparable to 1-octyne |
Mechanism of Action
DMP-based inhibitors primarily target the ammonia monooxygenase (AMO) enzyme in AOB. The proposed mechanism involves the chelation of copper (Cu²⁺) ions, which are essential cofactors for the AMO enzyme. By forming complexes with copper, DMP renders the enzyme inactive, thereby halting the first step of nitrification. Studies have shown that both DMPP and another DMP-based inhibitor, 2-(3,4-dimethyl-1H-pyrazole-1-yl)-succinic acid (DMPSA), form complexes with copper cations. While DMPP has been shown to target the AMO enzyme, it does not appear to affect the subsequent enzyme in the pathway, hydroxylamine oxidoreductase (HAO).
dot
Caption: Mechanism of this compound (DMP) inhibition of ammonia oxidation in AOB.
Experimental Protocols
This section details common methodologies used to validate the inhibitory effects of compounds like DMP on ammonia-oxidizing bacteria.
Soil Incubation Experiment
This protocol is designed to assess the effect of nitrification inhibitors on nitrification rates and microbial populations in a controlled soil environment.
-
Soil Collection and Preparation: Collect soil samples from the desired depth (e.g., 0-15 cm). Sieve the soil to remove large debris and homogenize it. Adjust the soil moisture to a specific water-filled pore space (WFPS), for example, 40% or 80%.
-
Treatments: Prepare microcosms with the collected soil. Treatments may include:
-
Control (soil only)
-
Nitrogen fertilizer only (e.g., ammonium (B1175870) sulfate)
-
Nitrogen fertilizer + DMPP
-
Nitrogen fertilizer + DCD
-
Nitrogen fertilizer + DMPP + DCD The application rates of inhibitors are typically a percentage of the applied nitrogen (e.g., 0.5% for DMPP, 4% for DCD).
-
-
Incubation: Incubate the microcosms in the dark at a constant temperature (e.g., 25°C) for a defined period (e.g., up to 120 days).
-
Sampling and Analysis: Collect soil samples at regular intervals. Analyze the samples for:
-
Mineral Nitrogen (NH₄⁺-N and NO₃⁻-N): Extract soil with a KCl solution and determine concentrations using colorimetric methods or an autoanalyzer.
-
AOB Abundance: Extract DNA from soil samples and quantify the abundance of the AOB amoA gene using quantitative real-time PCR (qPCR).
-
Potential Nitrification Rate (PNR): Measure the rate of nitrate production in a soil slurry amended with an ammonium substrate.
-
Pure Culture Inhibition Assay
This method assesses the direct inhibitory effect of a compound on a specific strain of ammonia-oxidizing bacteria, such as Nitrosomonas europaea.
-
Bacterial Culture: Grow a pure culture of AOB (e.g., Nitrosomonas europaea) in a suitable liquid medium containing ammonium as the energy source.
-
Inhibitor Treatment: Aliquot the bacterial culture into test vessels and add the inhibitor (e.g., DMP) at various concentrations. Include a control with no inhibitor.
-
Incubation: Incubate the cultures under optimal growth conditions (e.g., specific temperature and pH).
-
Monitoring Nitrification: At set time points, measure the concentration of nitrite (NO₂⁻) produced, as this is the end product of ammonia oxidation by Nitrosomonas. This can be done using a colorimetric assay (e.g., Griess reagent). The rate of oxygen consumption can also be measured in real-time as an indicator of AMO activity.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration by comparing the nitrite production or oxygen consumption rate to the control. Determine the EC50 value (the concentration of inhibitor that causes 50% inhibition).
dot
Caption: General workflow for validating nitrification inhibitors.
Conclusion
The available data consistently demonstrate that this compound (as DMPP) is a highly effective inhibitor of ammonia-oxidizing bacteria, often exhibiting a stronger inhibitory effect on both nitrification rates and AOB abundance compared to dicyandiamide (DCD). The primary mechanism of action for DMP-based inhibitors is the targeted inactivation of the ammonia monooxygenase enzyme. The experimental protocols outlined in this guide provide a robust framework for researchers to validate the efficacy of these and novel inhibitory compounds. For professionals in drug development, the targeted and specific nature of DMP's interaction with a key metabolic enzyme in AOB may offer insights into designing highly selective antimicrobial agents.
References
- 1. High-throughput assays to identify archaea-targeting nitrification inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. addi.ehu.es [addi.ehu.es]
- 4. Mechanism of action of nitrification inhibitors based on dimethylpyrazole: A matter of chelation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 1,3-Dimethylpyrazole: A Procedural Guide
For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of 1,3-Dimethylpyrazole, a compound utilized in agrochemical and pharmaceutical synthesis.[1] Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
I. Immediate Safety and Hazard Profile
Before initiating any disposal-related activities, it is crucial to be fully aware of the hazards associated with this compound and to utilize appropriate Personal Protective Equipment (PPE). The compound is classified as a flammable liquid and vapor, and it can cause skin and serious eye irritation, as well as respiratory irritation.[2]
Table 1: Hazard Profile and Personal Protective Equipment (PPE) for this compound
| Hazard Classification | GHS Code | Required Personal Protective Equipment (PPE) |
| Flammable liquid and vapour | H226 | Flame-retardant lab coat, use in a well-ventilated area away from ignition sources.[2] |
| Causes skin irritation | H315 | Chemical-resistant gloves (e.g., nitrile rubber).[2] |
| Causes serious eye irritation | H319 | Chemical safety goggles or a face shield.[2] |
| May cause respiratory irritation | H335 | Use in a chemical fume hood; if not possible, a NIOSH/MSHA approved respirator is necessary. |
II. Spill Management Protocol
In the event of a spill, immediate and decisive action is required to mitigate exposure and prevent environmental contamination.
Step 1: Evacuate and Ventilate
-
Immediately clear the area of all non-essential personnel.
-
Ensure the spill area is well-ventilated, preferably within a chemical fume hood.
Step 2: Containment
-
For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the substance.
Step 3: Clean-up and Decontamination
-
Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled container for hazardous waste.
-
Decontaminate the spill area in accordance with your institution's established safety protocols.
Step 4: Disposal of Spill Debris
-
The collected spill material must be treated and disposed of as hazardous waste.
III. Proper Disposal Procedure
The disposal of this compound must be conducted in strict accordance with federal, state, and local hazardous waste regulations. The Resource Conservation and Recovery Act (RCRA) provides the federal framework for managing hazardous waste from "cradle-to-grave."
Step 1: Waste Identification and Classification
-
As a first step, generators of the waste must determine if the chemical is classified as hazardous. Given its properties, this compound waste should be managed as hazardous.
Step 2: Containerization and Labeling
-
Place the this compound waste into a compatible, sealed, and clearly labeled container.
-
The label must include the chemical name, "Hazardous Waste," and any other information mandated by your institution or local regulations.
Step 3: Storage
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from incompatible materials, such as strong oxidizing agents.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.
-
You will need to provide all available information about the waste, including its chemical name and known hazards. A manifest is typically required for off-site transportation of hazardous waste.
IV. Experimental Protocols
V. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1,3-Dimethylpyrazole
This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling 1,3-Dimethylpyrazole. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Summary
This compound is a flammable liquid and vapor that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Adherence to strict safety protocols is crucial to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE)
Proper personal protective equipment is mandatory when handling this compound. The following table summarizes the required PPE for different body parts.
| Body Part | Required PPE | Recommended Materials/Standards |
| Eyes/Face | Tightly fitting safety goggles or a face shield. | Conforming to EN 166 (EU) or OSHA's eye and face protection regulations in 29 CFR 1910.133.[2][3][4] |
| Skin/Hands | Chemical-resistant, impervious gloves. Protective clothing to prevent skin exposure. | Nitrile rubber gloves are a suitable option.[5] Clothing should be flame-resistant. |
| Respiratory | A respirator is necessary if working in a poorly ventilated area, if exposure limits are exceeded, or if irritation or other symptoms are experienced. | Use a NIOSH/MSHA or European Standard EN 149 approved respirator. A full-face respirator may be necessary in some cases. |
Operational Plan: Safe Handling Workflow
Step-by-Step Handling Procedures
-
Preparation :
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Put on all required personal protective equipment as detailed in the PPE table.
-
Before use, inspect the container for any signs of damage or leaks.
-
-
Handling :
-
To prevent static discharge, which can ignite flammable vapors, ground and bond the container and receiving equipment.
-
Use non-sparking tools to open and handle the container.
-
When transferring the liquid, pour slowly and carefully to avoid splashing.
-
Keep the container tightly closed when not in immediate use to prevent the release of vapors.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Do not eat, drink, or smoke when using this product.
-
-
Post-Handling :
-
Thoroughly decontaminate all work surfaces after use.
-
If there is unused this compound, ensure the container is tightly sealed and stored according to the storage guidelines.
-
Remove PPE carefully to avoid contaminating yourself. Dispose of single-use items as hazardous waste.
-
Wash your hands and any exposed skin thoroughly with soap and water after handling.
-
Emergency Procedures
-
In case of skin contact : Immediately take off all contaminated clothing. Rinse the affected areas with plenty of water. If skin irritation occurs, seek medical attention.
-
In case of eye contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.
-
If inhaled : Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, get medical help.
-
In case of fire : Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish. Since this compound is a flammable liquid, do not use a solid water stream.
Storage and Disposal Plan
Storage:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.
-
Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking in the storage area.
-
Store apart from incompatible materials such as strong oxidizing agents.
Disposal:
-
Dispose of the contents and the container at an appropriate treatment and disposal facility in accordance with all applicable local, state, and federal laws and regulations.
-
Do not allow the chemical to enter drains or waterways.
-
Contaminated clothing should be washed before reuse. If heavily contaminated, it may need to be disposed of as hazardous waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

